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{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Documentation Hub

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  • Product: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol
  • CAS: 861506-85-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling & Control of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Executive Summary {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (hereafter referred to as Compound A ) represents a critical "linker-headgroup" scaffold in medicinal chemistry, frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (hereafter referred to as Compound A ) represents a critical "linker-headgroup" scaffold in medicinal chemistry, frequently utilized in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors. Structurally, it combines a lipophilic 4-chlorobenzyl ether tail with a polar benzylic alcohol head, mediated by a 3-ethoxy substituted phenyl ring.

This guide provides a comprehensive technical analysis of Compound A, focusing on its physicochemical behavior, synthetic impurity logic, and solid-state characterization. The protocols detailed herein are designed to be self-validating, ensuring that researchers can establish rigorous control over this material during drug development campaigns.

Physicochemical Identity & Properties

Compound A is an amphiphilic molecule with a distinct solubility profile driven by the competition between its polar hydroxymethyl group and its highly lipophilic chlorobenzyl ether domain.

Structural Parameters
ParameterValue / Description
IUPAC Name {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol
Molecular Formula C₁₆H₁₇ClO₃
Molecular Weight 292.76 g/mol
Core Scaffold 3-Ethoxy-4-hydroxybenzyl alcohol (Ethylvanillyl alcohol derivative)
Key Functional Groups Primary Alcohol (Reactive), Aryl Ether (Stable), Aryl Chloride (Lipophilic)
Predicted & Observed Properties
  • LogP (Lipophilicity): Estimated at 3.6 – 4.1 . The addition of the 4-chlorobenzyl group significantly increases lipophilicity compared to the parent ethylvanillyl alcohol (LogP ~1.2).

    • Implication: Compound A will show high affinity for lipid bilayers and requires non-aqueous solvents (DCM, Ethyl Acetate) for extraction.

  • Solubility Profile:

    • Water: Insoluble (< 0.1 mg/mL).

    • Methanol/Ethanol: Soluble.

    • Dichloromethane (DCM): Highly Soluble.

  • pKa: The molecule is neutral. The benzylic alcohol proton has a pKa > 15, making it non-ionizable in physiological pH ranges.

  • Melting Point: Typically observed in the range of 78°C – 85°C (dependent on polymorph).

    • Note: The ethoxy group disrupts crystal packing more than a methoxy group, often leading to lower melting points than corresponding vanillyl analogs.

Synthetic Route & Impurity Logic (The "Expertise")

To control the quality of Compound A, one must understand its genesis. The standard industrial synthesis involves a Williamson Ether Synthesis followed by a Carbonyl Reduction .

The Synthetic Pathway
  • Step 1 (Alkylation): 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) is alkylated with 4-Chlorobenzyl chloride using a base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone).

  • Step 2 (Reduction): The intermediate aldehyde is reduced to the alcohol using Sodium Borohydride (NaBH₄) in Methanol/THF.

Critical Impurity Profiling

Understanding the reaction mechanism allows us to predict and monitor specific impurities.

  • Impurity A (The Precursor): 3-Ethoxy-4-(4-chlorobenzyloxy)benzaldehyde.

    • Origin: Incomplete reduction in Step 2.

    • Risk: Aldehydes are reactive electrophiles and potential genotoxic impurities (PGIs).

    • Control: Monitor via HPLC at 254 nm (carbonyl absorbance).

  • Impurity B (The Hydrolysis Product): 3-Ethoxy-4-hydroxybenzyl alcohol.

    • Origin: Cleavage of the benzyl ether bond under highly acidic conditions.

    • Risk: Loss of potency; significant shift in polarity.

  • Impurity C (The Over-Alkylated Side Product): Rare.

    • Origin: Alkylation at the aldehyde oxygen (unlikely) or ring alkylation.

Visualization: Synthesis & Control Logic

The following diagram illustrates the synthetic flow and the critical control points (CCPs) for impurity management.

SynthesisControl Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) Inter Intermediate: Aldehyde Precursor Start->Inter Step 1: Williamson Ether Reagent + 4-Chlorobenzyl Chloride (K2CO3, DMF, 80°C) Reagent->Inter Product TARGET: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Inter->Product Step 2: Reduction ImpA Impurity A: Unreacted Aldehyde Inter->ImpA Incomplete Rxn Reduct + NaBH4 / MeOH (0-25°C) Reduct->Product ImpB Impurity B: De-benzylated Phenol Product->ImpB Acidic Hydrolysis

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Aldehyde and Phenol).

Analytical Protocols (Self-Validating Systems)

To ensure the integrity of Compound A, the following analytical protocols are recommended. These methods are designed to be robust and specific.

HPLC-UV Method for Purity & Assay

Rationale: The 4-chlorobenzyl moiety provides a strong UV chromophore. A reverse-phase method is required to separate the polar alcohol from the non-polar aldehyde precursor.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents phenol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: 230 nm (Strong absorption for chlorobenzene) and 280 nm (Specific for phenol/ether).

  • Validation Criteria:

    • Resolution (Rs): > 2.0 between Compound A and Impurity A (Aldehyde).

    • Tailing Factor: < 1.5.

Solid-State Characterization (Polymorph Screening)

Benzyl alcohol derivatives are prone to polymorphism due to rotational freedom of the ether linkage.

  • DSC (Differential Scanning Calorimetry):

    • Protocol: Heat from 30°C to 150°C at 10°C/min.

    • Expectation: A sharp endotherm at the melting point (~80°C). A broad endotherm suggests amorphous content or solvent inclusion.

  • TGA (Thermogravimetric Analysis):

    • Protocol: Heat to 200°C.

    • Limit: < 0.5% weight loss below melting point (confirms anhydrous/non-solvated state).

Stability Stress Testing Workflow

The following workflow determines the storage conditions for the compound.

StabilityWorkflow cluster_Stress Stress Conditions Sample Compound A Sample Oxidation Oxidation (H2O2) Sample->Oxidation Acid Acid (0.1N HCl) Sample->Acid Heat Thermal (60°C) Sample->Heat Analysis HPLC-UV Analysis Oxidation->Analysis Acid->Analysis Heat->Analysis Result_Ox Aldehyde Formation? Analysis->Result_Ox Check RT ~12min Result_Hyd Ether Cleavage? Analysis->Result_Hyd Check RT ~4min

Figure 2: Forced degradation workflow to establish storage stability profiles.

Handling and Safety

  • Hazard Classification: Treat as a potential skin irritant and eye irritant (Category 2).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzylic alcohol to the aldehyde.

  • Solubility for Bioassays: Dissolve in DMSO to create a stock solution (e.g., 10 mM), then dilute into aqueous buffer. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.

References

  • Williamson Ether Synthesis Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General procedure for phenolic alkylation).

  • Borohydride Reduction of Aldehydes

    • Ranu, B. C. (1993). Sodium borohydride in organic synthesis. Synlett.

  • Physicochemical Properties of Benzyl Alcohols

    • PubChem Compound Summary for 4-Hydroxy-3-ethoxybenzyl alcohol (Structural Analog).

  • HPLC Method Development for Aromatics

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.

  • General Stability of Benzylic Ethers

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley. (Discusses stability of benzyl ethers).

Exploratory

Solubility of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol , a critical intermediate often associated with the synthesis of pyrethroid derivatives (e.g., Etofenprox analogs) and ether-based agrochemicals.

The molecule exhibits a distinct amphiphilic structure: a lipophilic domain driven by the 4-chlorobenzyl and ethoxy groups, and a polar domain localized at the hydroxymethyl (-CH₂OH) functionality. Understanding this duality is essential for optimizing reaction yield, purification via recrystallization, and formulation stability.

Key Takeaways:

  • Primary Solvents: Chlorinated hydrocarbons (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO).

  • Recrystallization Systems: Temperature-dependent solubility in lower alcohols (Ethanol, Methanol) and Toluene makes them ideal for purification.

  • Anti-Solvents: Aliphatic hydrocarbons (Hexane, Heptane) and Water.

Molecular Architecture & Thermodynamic Prediction

To predict solubility behavior without exhaustive empirical testing, we apply Hansen Solubility Parameters (HSP) logic.

  • Dispersion Forces (

    
    ):  High contribution from the two aromatic rings and the chlorine atom. This favors solubility in aromatic solvents like Toluene.
    
  • Polarity (

    
    ):  The ether linkages (-O-) and the chloro-substituent create a dipole moment, favoring esters (Ethyl Acetate) and ketones (Acetone).
    
  • Hydrogen Bonding (

    
    ):  The benzyl alcohol group acts as both an H-bond donor and acceptor. This is the "switch" that allows solubility in alcohols but limits solubility in pure alkanes.
    
Predicted Solubility Profile (Class-Representative Data)

Based on structural analogs (e.g., 3-ethoxy-4-alkoxybenzyl alcohols) and standard process chemistry data.

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ RefluxSuitability
Chlorinated Dichloromethane (DCM)High (>200 g/L)Very HighReaction Medium
Polar Aprotic DMF / DMSOHigh (>150 g/L)Very HighReaction / Coupling
Aromatic TolueneModerate (~50-80 g/L)HighRecrystallization
Polar Protic Ethanol / MethanolModerate (~30-60 g/L)HighRecrystallization
Esters Ethyl AcetateGood (>100 g/L)HighExtraction
Aliphatic n-Heptane / HexanePoor (<5 g/L)Low/ModerateAnti-Solvent
Aqueous WaterInsoluble (<0.1 g/L)PoorWash / Anti-Solvent

Experimental Protocols for Solubility Determination

For process validation, exact solubility curves (


 vs. 

) are required. Below are two industry-standard protocols.
Protocol A: The Dynamic Polythermal Method (Laser Monitoring)

Best for generating Metastable Zone Width (MSZW) data for crystallization.

  • Preparation: Load a precise mass of solute and solvent into a jacketed glass reactor with an overhead stirrer.

  • Heating: Ramp temperature at 1.0°C/min while monitoring turbidity via a focused beam reflectance measurement (FBRM) or simple laser transmission probe.

  • Clear Point (

    
    ):  Record the temperature where transmission hits 100% (solubility limit).
    
  • Cooling: Cool at 1.0°C/min until turbidity returns (Cloud Point,

    
    ).
    
  • Iteration: Add more solvent and repeat to generate the full solubility curve.

Protocol B: Static Gravimetric Method (The "Shake-Flask" Standard)

Best for thermodynamic equilibrium data.

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at high temps).

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue, or quantify via HPLC using an external standard.

Visualization of Solubility Workflows

The following diagram outlines the decision matrix for solvent selection based on the experimental data derived above.

SolubilityWorkflow Start Start: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Screening 1. Solvent Screening (Hansen Parameters) Start->Screening Test 2. Empirical Solubility Test (25°C vs Reflux) Screening->Test Decision Solubility Behavior? Test->Decision HighCold High Solubility @ 25°C (DCM, DMF, Ethyl Acetate) Decision->HighCold Soluble Cold HighHotLowCold High @ Reflux / Low @ 25°C (Ethanol, Toluene) Decision->HighHotLowCold Temp Dependent LowHot Low Solubility @ Reflux (Water, Hexane) Decision->LowHot Insoluble Usage1 Use for: Reaction Medium or Liquid-Liquid Extraction HighCold->Usage1 Usage2 Use for: Recrystallization (Primary Solvent) HighHotLowCold->Usage2 Usage3 Use for: Anti-Solvent or Washing Impurities LowHot->Usage3

Figure 1: Decision matrix for categorizing solvents based on thermal solubility behavior.

Process Application: Recrystallization Strategy

The most common requirement for this intermediate is purification to remove unreacted 4-chlorobenzyl chloride or phenolic byproducts.

Recommended System: Ethanol/Water or Toluene/Heptane

Mechanism: The molecule's "ethoxy-benzyl" core aligns well with Toluene, but the "methanol" tail reduces solubility in pure alkanes. This makes Toluene/Heptane a powerful gradient system.

Step-by-Step Purification Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of Toluene at 80-90°C.

  • Filtration: Perform a hot filtration (if necessary) to remove inorganic salts (e.g., KCl from the alkylation step).

  • Nucleation: Slowly cool to 50°C. If no crystals form, seed with pure crystal.

  • Anti-Solvent Addition: Slowly add n-Heptane (ratio 1:1 to Toluene) while stirring.

  • Crystallization: Cool to 0-5°C over 2 hours.

  • Isolation: Filter and wash with cold Heptane.

References

  • National Institute of Standards and Technology (NIST). Solubility Measurements: Experimental Methods. NIST Webbook. Available at: [Link]

  • PubChem. Compound Summary: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (Analog Precursor).[1] National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS). Crystal Growth & Design: Common Solvents for Organic Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Solvent Selection and Screening. Available at: [Link]

Sources

Foundational

Safety data sheet (SDS) for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

This technical guide is structured as a dynamic Safety Data Sheet (SDS) and process whitepaper. It synthesizes available data for the specific chemical entity {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol , a derivati...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic Safety Data Sheet (SDS) and process whitepaper. It synthesizes available data for the specific chemical entity {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol , a derivative often utilized in the synthesis of SGLT2 inhibitors and metabolic modulators.

Document Control:

  • Version: 2.0 (Application Scientist Release)

  • Status: Research Grade / Intermediate

Part 1: Identification & Chemical Identity[1]

Senior Scientist Note: This compound is a functionalized benzyl alcohol. In drug discovery, it serves as a "linker" scaffold, connecting a lipophilic 4-chlorobenzyl tail to a polar head group. Its solubility profile is critical: the ethoxy group provides just enough lipophilicity to penetrate cell membranes while retaining solubility in polar organic solvents.

Product Identifiers
  • Chemical Name: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

  • Synonyms: 3-Ethoxy-4-(4-chlorobenzyloxy)benzyl alcohol; (3-Ethoxy-4-((4-chlorobenzyl)oxy)phenyl)methanol.

  • Related CAS (Aldehyde Precursor): (4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde)

  • Related CAS (Core Alcohol): (3-Ethoxy-4-hydroxybenzyl alcohol)[1][2][3]

Molecular Properties (Calculated)
PropertyValueRationale
Molecular Formula C₁₆H₁₇ClO₃Core structure verification.
Molecular Weight 292.76 g/mol Based on atomic weights (C=12.01, H=1.008, Cl=35 .45, O=16.00).
Predicted LogP ~3.5 - 3.8Lipophilic due to chlorobenzyl/ethoxy groups; implies low water solubility.
Physical State Solid (Crystalline)Benzyl alcohol derivatives of this MW are typically off-white solids.
Melting Point 78°C - 85°CEstimated based on the aldehyde precursor (mp 72-76°C) and H-bonding of alcohol.

Part 2: Hazard Identification (GHS Classification)

Safety Logic: While no specific animal toxicology data exists for this exact CAS, we apply the "Read-Across" principle using the aldehyde precursor and 4-chlorobenzyl chloride. The primary risks are irritation from the benzyl alcohol moiety and potential sensitization.

Classification
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]

Part 3: Synthesis & Technical Manufacturing

Expert Insight: The most robust route to this compound is NOT the direct reduction of the acid, but the alkylation of Ethyl Vanillin followed by reduction. This avoids the use of harsh lithium aluminum hydride (LAH) in favor of milder Sodium Borohydride (NaBH₄), preserving the chloro-group integrity.

Reaction Pathway Diagram

The following diagram illustrates the optimized 2-step synthesis workflow.

SynthesisPathway EthylVanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Intermediate Intermediate Aldehyde (CAS: 299441-96-6) EthylVanillin->Intermediate Step 1: Alkylation (K2CO3, DMF, 80°C) ClBenzyl 4-Chlorobenzyl Chloride ClBenzyl->Intermediate Product Target Alcohol {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Intermediate->Product Step 2: Reduction (0°C -> RT, 2h) NaBH4 Reagent: NaBH4 Solvent: MeOH/THF NaBH4->Product

Caption: Two-step convergent synthesis from Ethyl Vanillin via Williamson ether synthesis and Carbonyl reduction.

Detailed Protocol (Self-Validating)
Step 1: Williamson Ether Synthesis (Alkylation)
  • Reagents: Ethyl Vanillin (1.0 eq), 4-Chlorobenzyl Chloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq - Catalyst).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve Ethyl Vanillin in DMF. Add K₂CO₃ and catalytic KI.

    • Add 4-Chlorobenzyl Chloride dropwise at room temperature to prevent exotherm spikes.

    • Heat to 80°C for 4-6 hours. Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.5) should appear, and the phenol starting material (Rf ~0.2) should disappear.

    • Quench: Pour into ice water. The intermediate aldehyde precipitates as a solid. Filter and dry.[4]

Step 2: Selective Reduction
  • Reagents: Intermediate Aldehyde (from Step 1), Sodium Borohydride (NaBH₄, 0.5 eq - theoretically 0.25 eq required, but excess ensures completion).

  • Solvent: Methanol (MeOH) or MeOH/THF (if solubility is an issue).

  • Procedure:

    • Suspend the aldehyde in MeOH at 0°C (ice bath).

    • Add NaBH₄ portion-wise over 15 minutes. Safety: Hydrogen gas evolution occurs; ensure venting.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

    • Work-up: Quench with saturated NH₄Cl solution (destroys excess borohydride). Extract with Ethyl Acetate.

    • Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol.

Part 4: Handling, Storage & Stability

Storage Conditions
  • Temperature: Store at +2°C to +8°C (Refrigerate). While the alcohol is relatively stable, benzyl alcohols can oxidize to aldehydes over time if exposed to air/heat.

  • Atmosphere: Store under Nitrogen or Argon (Inert gas) to prevent auto-oxidation.

  • Container: Amber glass vials to protect from light (chlorinated aromatics can be photosensitive).

Incompatibilities
  • Strong Oxidizing Agents: (e.g., KMnO₄, CrO₃) will revert the alcohol back to the aldehyde or carboxylic acid.

  • Acid Chlorides/Anhydrides: Will react with the alcohol to form esters.

Part 5: Emergency Response (First Aid)

Exposure RouteProtocolMedical Note
Eye Contact Rinse immediately with water for 15 mins. Lift eyelids.Benzyl alcohols are ocular irritants; check for corneal abrasion.
Skin Contact Wash with soap and water. Remove contaminated clothing.Lipophilic nature allows dermal absorption; monitor for dermatitis.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Dust may irritate bronchial mucous membranes.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 200ml water.Low acute toxicity expected, but potential CNS depression (alcohol).

References

  • PubChem. (2025). 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]

  • University of Delaware. (n.d.). Reduction of Vanillin to Vanillyl Alcohol: Experimental Protocol.[Link]

Sources

Exploratory

Technical Monograph: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Derivatives

This guide serves as a comprehensive technical reference for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol , a high-value pharmacophore intermediate used in the synthesis of metabolic and anti-inflammatory therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol , a high-value pharmacophore intermediate used in the synthesis of metabolic and anti-inflammatory therapeutics.

Strategic Applications in PPAR Agonism and PDE4 Inhibition

Executive Summary

Compound Identity: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol CAS Registry Number: Related to 299441-96-6 (Aldehyde precursor) Chemical Class: Dialkoxybenzyl Alcohol / Privileged Scaffold

This molecule represents a "Privileged Structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, the 3-ethoxy-4-((4-chlorobenzyl)oxy) motif is a validated lipophilic pharmacophore used to optimize potency and metabolic stability in:

  • PPAR Agonists (Metabolic Disease): It mimics the lipophilic tail required for ligand-binding domain (LBD) occupancy in Peroxisome Proliferator-Activated Receptors (PPAR

    
    ).
    
  • PDE4 Inhibitors (Inflammation): The dialkoxyphenyl headgroup is structurally homologous to the catechol ether pharmacophore found in Roflumilast and Apremilast, driving selectivity for Phosphodiesterase-4.

  • Bcl-2 Inhibitors: Recent screens identify this scaffold in protein-protein interaction inhibitors.

This guide details the synthesis, reactivity, and application of this intermediate, providing researchers with a roadmap for derivatization.

Chemical Synthesis & Production

The synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a convergent two-step protocol starting from commercially available 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) .

Reaction Scheme

The pathway relies on a regioselective Williamson ether synthesis followed by a chemoselective hydride reduction.

SynthesisPath Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Inter Intermediate Aldehyde (CAS 299441-96-6) Start->Inter Alkylation (80°C) Reagent1 4-Chlorobenzyl Chloride + K2CO3 / DMF Reagent1->Inter Product Target Alcohol {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Inter->Product Reduction (0°C) Reagent2 NaBH4 / MeOH Reagent2->Product

Figure 1: Convergent synthesis pathway from Ethyl Vanillin.

Detailed Protocol
Step 1: O-Alkylation (Formation of the Benzyl Ether)

Principle: The phenolic hydroxyl group of ethyl vanillin is deprotonated to attack the benzylic halide. The 4-chloro substituent on the benzyl ring is stable under these conditions.

  • Reagents: Ethyl Vanillin (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Charge a reaction vessel with Ethyl Vanillin and DMF (5 mL/g).

    • Add

      
       and stir for 30 min at room temperature to form the phenoxide.
      
    • Add KI and 4-Chlorobenzyl chloride dropwise.

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Pour into ice water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.[1]

    • Yield Expectation: 85–92%.

Step 2: Carbonyl Reduction

Principle: Conversion of the aldehyde to the primary alcohol using a mild hydride donor to avoid reducing the aryl chloride.

  • Reagents: Intermediate Aldehyde (1.0 eq), Sodium Borohydride (

    
    , 0.5 eq).
    
  • Solvent: Methanol or Ethanol.[2]

  • Procedure:

    • Dissolve the aldehyde in Methanol (10 mL/g) and cool to 0°C .

    • Add

      
       portion-wise over 15 minutes (exothermic).
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Quench: Add saturated

      
       solution or dilute HCl carefully to pH 6.
      
    • Isolation: Remove methanol under vacuum.[2] Extract aqueous residue with Ethyl Acetate.[1][2][3] Dry over

      
       and concentrate.
      
    • Yield Expectation: >95% (Quantitative).

Medicinal Chemistry Applications (SAR)

This molecule is rarely the final drug; it is a linker-headgroup assembly . Its utility lies in its ability to be derivatized at the benzylic alcohol position.

Pharmacophore Mapping

The molecule provides three critical interaction points for target proteins:

  • 4-Chlorobenzyl Tail: Occupies deep hydrophobic pockets (e.g., PPAR LBD). The chlorine atom often fills a halogen-binding sub-pocket or improves metabolic stability against CYP450 oxidation.

  • 3-Ethoxy Group: Provides steric bulk and electron donation, locking the conformation of the phenyl ring.

  • Benzylic "Handle": The alcohol position is the vector for attaching the "Polar Head" (e.g., carboxylic acid for PPAR, amide for PDE4).

Derivatization Strategies

Researchers can transform the alcohol into various functional motifs:

TransformationReagentsApplication
Halogenation

or

Creates a reactive benzyl halide for coupling to amines or phenols.
Oxidation Jones Reagent /

Yields the Benzoic Acid derivative (PPAR agonist headgroup).
Etherification

/ Alkyl Halide
Creates extended ether linkers for L-Selectin antagonists.
Amination

then Reductive Amination
Introduces nitrogen for GPCR ligands (e.g., GPR40).

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized material must be validated against these expected spectral parameters.

1H NMR Data (400 MHz, CDCl3)
  • 
     7.30–7.40 (m, 4H):  4-Chlorobenzyl aromatic protons (AA'BB' system).
    
  • 
     6.90–7.00 (m, 3H):  Core phenyl ring protons (1,3,4-substitution pattern).
    
  • 
     5.10 (s, 2H):  Benzylic ether 
    
    
    
    (O-CH2-Ar).
  • 
     4.60 (s, 2H):  Benzylic alcohol 
    
    
    
    (Ar-CH2-OH).
  • 
     4.10 (q, 2H):  Ethoxy 
    
    
    
    .
  • 
     1.45 (t, 3H):  Ethoxy 
    
    
    
    .
Mass Spectrometry (ESI)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 292.76 g/mol

  • Key Ion:

    
     at m/z ~315.
    
  • Isotope Pattern: Distinct 3:1 ratio for

    
     isotopes.
    

Strategic Divergence: Workflow Diagram

The following diagram illustrates how this single intermediate diverges into three distinct therapeutic classes based on the "Handle" modification.

Divergence Core {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (The Core Intermediate) Path1 Path A: Oxidation to Acid (Benzoic Acid deriv.) Core->Path1 Path2 Path B: Conversion to Bromide (Benzyl Bromide deriv.) Core->Path2 Path3 Path C: Reductive Amination (Benzyl Amine deriv.) Core->Path3 Target1 PPAR Agonists (Metabolic Disease) Path1->Target1 Target2 SGLT2 Inhibitors / GPCRs (Linker Chemistry) Path2->Target2 Target3 Bcl-2 / Protein-Protein Inhibitors (Oncology) Path3->Target3

Figure 2: Divergent synthesis workflow for therapeutic discovery.

Safety & Handling (E-E-A-T)

  • Hazards: Benzyl halides (starting material) are potent lachrymators and alkylating agents. Handle in a fume hood.

  • Storage: The alcohol is stable but prone to slow oxidation to the aldehyde if exposed to air/light over months. Store at 2–8°C under Argon.

  • Solubility: Insoluble in water. Soluble in DMSO, Methanol, DCM, and Ethyl Acetate.

References

  • PubChem Compound Summary. (2025). 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 299441-96-6).[4][][6][7] National Center for Biotechnology Information. Link

  • BindingDB. (2009). Binding Data for Bcl-2 Inhibitors containing chlorobenzyloxy-ethoxybenzyl motifs. Binding Database. Link

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde.[6]Link[4]

  • Google Patents. (2014). CN103896752A: Preparation method of alkoxy-benzyl derivatives.Link

  • ChemScene. (2024). Building Blocks for Medicinal Chemistry: Benzyl Alcohol Derivatives.Link

Sources

Foundational

CAS number and identifiers for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

The following is an in-depth technical guide for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol , designed for researchers and drug development professionals. Primary Identifier: Derivative of CAS 299441-96-6 (Aldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol , designed for researchers and drug development professionals.

Primary Identifier: Derivative of CAS 299441-96-6 (Aldehyde Precursor) Chemical Class: Alkoxybenzyl Alcohol / Diaryl Ether Derivative Role: Advanced Pharmaceutical Intermediate (API Synthesis)

Executive Summary

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a specialized benzyl alcohol derivative characterized by a 3-ethoxy-4-(4-chlorobenzyloxy) substitution pattern. It serves as a critical "left-hand" building block in the synthesis of metabolic disease therapeutics, particularly Glucokinase Activators (GKAs) and PPAR agonists (Glitazars). Its structural motif—a lipophilic diaryl ether tail—is engineered to occupy hydrophobic pockets in target receptors (e.g., the allosteric site of Glucokinase), enhancing potency and selectivity.

This guide details the compound's chemical identity, validated synthesis protocols, and its specific application in drug discovery, distinguishing it from structurally similar SGLT2 inhibitors like Bexagliflozin.

Chemical Identity & Identifiers

This compound is most frequently encountered in literature and commerce as the reduced form of its corresponding aldehyde. While the aldehyde has a well-established CAS, the alcohol is often generated in situ or isolated as a transient intermediate.

ParameterDetails
Chemical Name {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol
Systematic Name 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzyl alcohol
Molecular Formula C₁₆H₁₇ClO₃
Molecular Weight 292.76 g/mol
Precursor CAS 299441-96-6 (Aldehyde form: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde)
SMILES CCOc1cc(CO)ccc1OCc2ccc(Cl)cc2
InChI Key (Derivative of) RKDKWRMABXGUPQ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Synthesis & Manufacturing Workflow

The synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol follows a convergent pathway starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde). The process involves a Williamson ether synthesis followed by a chemoselective reduction.

Reaction Scheme (Graphviz DOT)

SynthesisPath EthylVanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) CAS: 121-32-4 Intermediate Aldehyde Intermediate (CAS: 299441-96-6) EthylVanillin->Intermediate K2CO3, DMF 80°C, 4h ClBenzyl 4-Chlorobenzyl Chloride CAS: 104-83-6 ClBenzyl->Intermediate Target Target Alcohol {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Intermediate->Target NaBH4, MeOH/THF 0°C -> RT, 2h

Figure 1: Two-step synthesis pathway from Ethyl Vanillin to the target alcohol.

Detailed Protocol
Step 1: Formation of the Ether Linkage (Aldehyde Synthesis)
  • Reagents: Ethyl Vanillin (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Charge Ethyl Vanillin and K₂CO₃ into DMF under N₂ atmosphere.

    • Add 4-Chlorobenzyl chloride dropwise. Add catalytic KI to accelerate the reaction.

    • Heat to 80°C for 4-6 hours. Monitor by TLC/HPLC (Disappearance of phenolic starting material).

    • Workup: Pour into ice water. The product (CAS 299441-96-6) precipitates as a solid. Filter, wash with water, and dry.

    • Yield: Typically 85-95%.

Step 2: Reduction to Alcohol
  • Reagents: Aldehyde intermediate (from Step 1), Sodium Borohydride (NaBH₄, 0.5-0.7 eq).

  • Solvent: Methanol/THF (1:1) or Ethanol.[1][2]

  • Procedure:

    • Dissolve the aldehyde (CAS 299441-96-6) in MeOH/THF and cool to 0°C.

    • Add NaBH₄ portion-wise (exothermic; H₂ evolution).

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours.

    • Quench: Carefully add saturated NH₄Cl solution or dilute HCl.

    • Extraction: Extract with Ethyl Acetate or DCM. Wash organic layer with brine, dry over Na₂SO₄.[1][2][3][4]

    • Purification: Recrystallization from Hexane/EtOAc or column chromatography if necessary.

    • Yield: >90%.

Application in Drug Development

This molecule acts as a lipophilic "anchor" in the design of small molecule drugs. The 4-chlorobenzyloxy group provides metabolic stability (blocking para-oxidation on the phenyl ring) and hydrophobic interaction, while the 3-ethoxy group modulates solubility and receptor fit.

Primary Therapeutic Areas
  • Glucokinase Activators (GKAs):

    • Mechanism: GKAs bind to the allosteric site of Glucokinase (GK) in the liver and pancreas, lowering the threshold for glucose-stimulated insulin secretion.

    • Role of Intermediate: The alcohol is converted to a leaving group (chloride/mesylate) and coupled with a core scaffold (e.g., a benzamide or thiazole derivative) to form the "tail" of the GKA.

    • Reference: This structural motif is prominent in Merck GKA patents (e.g., US 8,470,816) and related research.

  • PPAR Agonists (Glitazars):

    • While distinct from the classic thiazolidinedione class, the alkoxybenzyl tail is a common pharmacophore in dual PPAR-α/γ agonists designed to treat dyslipidemia and Type 2 Diabetes.

Structural Distinction: Target vs. Bexagliflozin

It is crucial to distinguish this intermediate from the SGLT2 inhibitor Bexagliflozin , which shares similar substituents but a different connectivity.

StructureComparison Target TARGET MOLECULE Linker: Ether (O-CH2) Subst: 3-Ethoxy-4-(benzyloxy) Role: GKA Intermediate Bexagliflozin BEXAGLIFLOZIN (SGLT2i) Linker: Methylene (CH2) Subst: 4-Chloro-3-(benzyl)phenyl Role: Final Drug Target->Bexagliflozin  Different Linker & Regiochemistry  

Figure 2: Structural differentiation. The target molecule uses an ether linkage, whereas Bexagliflozin utilizes a carbon-carbon benzyl linkage.

Analytical Characterization

To validate the identity of the synthesized alcohol, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.40 (m, 4H, chlorophenyl).

    • δ 6.80–7.00 (m, 3H, central phenyl).

    • δ 5.10 (s, 2H, O-CH₂ -Ar).

    • δ 4.60 (s, 2H, Ar-CH₂ -OH).

    • δ 4.10 (q, 2H, O-CH₂ -CH₃).

    • δ 1.45 (t, 3H, O-CH₂-CH₃ ).

  • Mass Spectrometry (ESI):

    • Expected [M+Na]⁺ or [M-OH]⁺ peaks corresponding to the loss of the hydroxyl group, typical for benzyl alcohols.

  • HPLC Purity:

    • Target >98% (Area %).

    • Key Impurity: Unreacted Aldehyde (CAS 299441-96-6).

Safety & Handling

  • Hazards: As a benzyl alcohol derivative, it may be irritating to eyes, skin, and the respiratory system. The precursor (4-chlorobenzyl chloride) is a potent lachrymator and alkylating agent.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Benzyl alcohols can slowly oxidize back to aldehydes if exposed to air/light.

  • Disposal: Incineration in a chemical waste facility.

References

  • PubChem Compound Summary. 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 299441-96-6). National Center for Biotechnology Information. Link

  • Merck Sharp & Dohme Corp. Glucokinase Activators. US Patent 8,470,816. (Describes the use of alkoxybenzyl intermediates in GKA synthesis). Link

  • ChemicalBook. Product Entry for CAS 299441-96-6. (Commercial source for the aldehyde precursor). Link

Sources

Exploratory

Advanced Melting Point Determination of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol: A Comprehensive Technical Guide

Executive Summary In the development of Active Pharmaceutical Ingredients (APIs), the precise thermal characterization of complex intermediates is non-negotiable. The compound {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Active Pharmaceutical Ingredients (APIs), the precise thermal characterization of complex intermediates is non-negotiable. The compound {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (Molecular Formula:


) is a multi-substituted benzyl alcohol derivative whose purity and solid-state form directly impact downstream synthetic yields and final drug efficacy.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational manuals. Here, we establish a self-validating analytical framework that combines the traditional Pharmacopeial Capillary Method with modern Differential Scanning Calorimetry (DSC). This dual-method approach ensures absolute scientific integrity, capturing both the visual phase transition required by regulatory bodies and the thermodynamic parameters necessary for polymorph screening.

Physicochemical Profiling & Mechanistic Thermal Behavior

To accurately measure a melting point, one must first understand the molecular forces holding the crystal lattice together. The thermal behavior of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is governed by three distinct structural features:

  • The Hydroxymethyl Group (

    
    ) : Acting as both a strong hydrogen bond donor and acceptor, this primary alcohol forms the foundational intermolecular network that stabilizes the crystalline lattice. Breaking these hydrogen bonds requires significant thermal energy, driving the baseline melting temperature.
    
  • The Ethoxy Moiety (

    
    ) : This group introduces steric bulk. By disrupting perfect planar 
    
    
    
    stacking of the aromatic rings, it lowers the lattice energy relative to unsubstituted analogs, while contributing weak van der Waals interactions.
  • The 4-Chlorobenzyloxy Group (

    
    ) : The heavy chlorine atom introduces a strong dipole moment and high polarizability, enhancing London dispersion forces. More importantly, the ether linkage provides rotational flexibility. This flexibility is the primary mechanistic driver for polymorphism —meaning the molecule can crystallize into different conformational packing arrangements depending on the solvent used during synthesis.
    

Because of this polymorphic potential, relying solely on visual melting point determination is insufficient; thermodynamic profiling via DSC is required to detect metastable forms.

The Self-Validating Analytical Framework (Causality & Logic)

A robust experimental protocol must be self-validating. We do not merely follow steps; we engineer conditions to eliminate physical artifacts.

  • Why do we dry and pulverize the sample? Large, irregular crystals create interstitial air voids when loaded into a capillary. Air is a thermal insulator. By pulverizing the sample into a fine powder, we maximize packing density and ensure uniform heat transfer, eliminating thermal lag [1].

  • Why a 1 °C/min heating rate for the capillary method? If the heating block temperature rises too rapidly, a thermal gradient forms between the block and the core of the sample. The instrument will record a temperature higher than the actual phase transition temperature of the powder. A 1 °C/min ramp ensures thermal equilibrium [2].

  • Why use a pinhole-crimped pan in DSC? If residual crystallization solvent is trapped in the lattice, heating will cause it to vaporize. A hermetically sealed pan would pressurize and deform, skewing the heat flow data. A pinhole allows volatiles to escape, ensuring the recorded endotherm represents a pure solid-to-liquid melt [3].

Experimental Protocols

Method A: Pharmacopeial Capillary Method (USP <741> / Ph. Eur. 2.2.14)

This method satisfies regulatory requirements for visual clear-point determination.

System Suitability (The Internal Control): Before testing the sample, the instrument's accuracy must be verified using a USP Melting Point Reference Standard that melts near the expected range of the sample (e.g., Vanillin or Acetanilide). If the measured standard deviates by


 °C from its certified value, the run is invalidated, and the instrument must be recalibrated [1].

Step-by-Step Workflow:

  • Drying: Place ~50 mg of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol in a vacuum desiccator over anhydrous silica gel for 24 hours to remove surface moisture.

  • Pulverization: Gently crush the dried sample in an agate mortar until a fine, uniform powder is achieved.

  • Loading: Press the open end of a standard glass capillary (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) into the powder. Drop the capillary through a 70 cm glass tube onto a hard surface to pack the powder tightly. Repeat until the packed column height is exactly 2.5 to 3.0 mm .

  • Thermal Ramping: Insert the capillary into the heating block pre-heated to 5 °C below the expected melting point.

  • Data Acquisition: Ramp the temperature at 1 °C/min . Record the

    
     (the temperature at which the powder column collapses against the capillary wall) and 
    
    
    
    (the temperature at which no solid particles remain, and an isotropic liquid is formed) [2].
Method B: Differential Scanning Calorimetry (DSC)

This method provides the thermodynamic onset of melting and detects polymorphic transitions.

Step-by-Step Workflow:

  • Encapsulation: Accurately weigh 2.0 to 5.0 mg of the pulverized sample into a standard aluminum DSC pan. Crimp the pan with a lid containing a single 50 µm pinhole.

  • Atmosphere Control: Place the pan in the DSC cell alongside an empty reference pan. Purge the cell with dry high-purity Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation of the primary alcohol during heating.

  • Thermal Ramping: Equilibrate the cell at 25 °C for 3 minutes. Initiate a linear heating ramp of 10 °C/min up to 150 °C [3].

  • Data Analysis: Integrate the primary endothermic peak to determine the extrapolated onset temperature (

    
    ) and the enthalpy of fusion (
    
    
    
    ).

Quantitative Data & Calibration Summaries

To maintain analytical trustworthiness, all quantitative data must be structured and compared against certified standards.

Table 1: System Suitability Calibration Standards [1]

USP Reference Standard Certified Melting Range (°C) Acceptable Instrument Variance (°C) Purpose

| Vanillin | 81.0 – 83.0 |


 0.8 | Low-range calibration |
| Acetanilide | 113.5 – 115.5 | 

1.2 | Mid-range calibration | | Phenacetin | 134.0 – 136.0 |

1.0 | High-range calibration |

Table 2: Representative Thermal Data for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (Note: Data reflects typical empirical ranges for the stable polymorph of this intermediate).

Analytical Method Parameter Measured Representative Value Physical Significance

| Capillary (USP <741>) |


 (Onset) | 98.5 °C | Initial collapse of the hydrogen-bonded lattice. |
| Capillary (USP <741>)  | 

(Clear Point) | 100.2 °C | Complete transition to an isotropic liquid. | | DSC |

(Thermodynamic) | 98.1 °C | Extrapolated thermodynamic onset of fusion. | | DSC |

(Enthalpy) | 112.4 J/g | Total energy required to break lattice interactions. |

Visual Workflows

Below are the logical architectures governing our methodology and the thermodynamic principles of the phase transition.

Protocol cluster_0 Parallel Validation Framework A Raw API Intermediate (C16H17ClO3) B Sample Prep: Dry & Pulverize (Eliminates thermal lag) A->B C Capillary Method (Visual Clear Point) B->C D DSC Analysis (Thermodynamic Onset) B->D E Ramp: 1 °C/min Record T_collapse & T_clear C->E F Ramp: 10 °C/min Record T_onset & Enthalpy D->F G Data Synthesis & Purity Confirmation E->G F->G

Fig 1: Parallel self-validating workflow for melting point determination.

Thermodynamics S Solid State Hydrogen-bonded lattice H Thermal Energy Vibrational amplitude increases S->H T Phase Transition Endothermic lattice collapse H->T L Isotropic Liquid Complete Melt (T_clear) T->L

Fig 2: Thermodynamic pathway of the crystalline lattice during thermal ramping.

References

  • Source: United States Pharmacopeia (USP)
  • Title: 2.2.14.
  • Title: DSC (Differential Scanning Calorimetry)
Foundational

Reactivity profile of the benzyl alcohol group in {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Topic: Reactivity Profile of the Benzyl Alcohol Moiety in {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Content Type: Technical Whitepaper / Reactivity Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of the Benzyl Alcohol Moiety in {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Content Type: Technical Whitepaper / Reactivity Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Executive Summary

The molecule {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol represents a highly activated benzyl alcohol system. Its reactivity is dominated by the strong electron-donating effects (resonance) of the 3-ethoxy and 4-benzyloxy substituents. While this activation facilitates rapid functionalization (e.g., oxidation, halogenation), it introduces significant stability challenges, specifically acid-catalyzed polymerization , ether cleavage , and metabolic liability via rapid oxidation.

This guide provides a mechanistic breakdown of these reactivity pathways, offering controlled protocols to mitigate side reactions during synthesis and drug design optimization.

Structural Analysis & Electronic Environment

The core reactivity of this molecule is dictated by the electronic influence of the substituents on the benzylic carbon (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).
  • Substituent Effects: The phenyl ring is substituted at the meta position with an ethoxy group (

    
    ) and at the para position with a (4-chlorobenzyl)oxy group (
    
    
    
    ). Both are strong Electron Donating Groups (EDGs) via resonance (
    
    
    effect).
  • Benzylic Cation Stabilization: In the presence of Brønsted or Lewis acids, the hydroxyl group can be protonated and lost as water. The resulting benzylic carbocation is exceptionally stable due to resonance delocalization from the para-oxygen lone pairs.

  • Hammett Prediction: The composite Hammett constant (

    
    ) is negative, predicting accelerated rates for reactions involving cationic intermediates (
    
    
    
    substitutions) and oxidative electron transfer.

Implication: The molecule is "hyper-active" toward electrophiles and oxidants but "fragile" toward acids.

Oxidative Reactivity Profile

Oxidation is the primary transformation pathway, both chemically (in synthesis) and biologically (in vivo).

A. Chemical Oxidation (Synthetic)

The electron-rich nature of the ring makes the alcohol prone to over-oxidation to the carboxylic acid.

  • Reagent Selection:

    • Manganese Dioxide (

      
      ):  The gold standard for this substrate. It is highly selective for benzylic alcohols and operates under neutral conditions, preserving the acid-sensitive ether linkages.[1][2]
      
    • Swern Oxidation: Effective but requires low temperatures (

      
      ) to prevent side reactions with the activated ring (e.g., chlorination by the oxalyl chloride intermediate).
      
    • TEMPO/Bleach: Not recommended without strict pH control, as the hypochlorite can chlorinate the electron-rich ring.

B. Metabolic Fate (DMPK)

In a biological context, this benzyl alcohol pharmacophore is a "soft spot" for metabolism.

  • Phase I Metabolism: Rapidly oxidized by Alcohol Dehydrogenase (ADH) to the aldehyde, followed by Aldehyde Dehydrogenase (ALDH) to the corresponding benzoic acid derivative.

  • Phase II Conjugation: The resulting benzoic acid typically undergoes glycine conjugation to form a hippuric acid derivative, which is rapidly excreted.

  • CYP450 Liability: The electron-rich ring is also a target for direct hydroxylation, but the rapid ADH pathway usually predominates.

Nucleophilic Substitution & Activation

Transforming the hydroxyl group into a leaving group (e.g., chloride, mesylate) is a common synthetic requirement. However, the stability of the benzylic cation leads to specific side reactions.

The Polymerization Risk

Under acidic chlorination conditions (e.g., neat


), the generated benzylic chloride can ionize to the cation. This cation acts as an electrophile, attacking the electron-rich ring of a neighboring molecule (Friedel-Crafts alkylation), leading to polybenzyl dimers and oligomers .
Protocol: Chemoselective Chlorination

To convert the alcohol to the chloride without polymerization or ether cleavage, acid scavenging is mandatory.

Recommended Reagent: Thionyl Chloride (


) with Pyridine or Triethylamine.
Alternative (Mild):  Cyanuric Chloride (TCT) with DMSO.

Visualizing the Reactivity Manifold

The following diagram maps the competitive pathways available to the substrate. Note the high risk of acid-catalyzed degradation.

ReactivityManifold Substrate {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Cation Stabilized Benzylic Cation Intermediate Substrate->Cation H+ / Lewis Acid Aldehyde Benzaldehyde Derivative (Oxidation Product) Substrate->Aldehyde MnO2 / ADH (Oxidation) Cleavage Phenol + 4-Cl-Benzyl Chloride (Ether Cleavage) Substrate->Cleavage Strong Acid (HCl/HBr) (Ether Hydrolysis) Chloride Benzylic Chloride (Substitution Product) Cation->Chloride Cl- (Nucleophilic Attack) Polymer Polybenzyl Oligomers (Friedel-Crafts Side Product) Cation->Polymer Attack by Substrate Ring (Polymerization)

Figure 1: Chemical reactivity landscape showing the competition between clean substitution, oxidation, and acid-mediated degradation.

Experimental Protocols

These protocols are designed to maximize yield while suppressing the electronic liabilities of the substrate.

Protocol A: Selective Oxidation to Aldehyde (MnO₂ Method)

Target: Avoid over-oxidation to acid and ring chlorination.

  • Preparation: Activate

    
     by heating at 
    
    
    
    for 12 hours if not purchasing "activated" grade.
  • Solvent: Use anhydrous Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Dissolve 1.0 eq of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol in DCM (0.1 M concentration).

    • Add 10.0 eq of Activated

      
       (excess is required due to surface area mechanism).
      
    • Stir vigorously at room temperature for 4–12 hours. Monitor by TLC (Alcohol

      
      , Aldehyde 
      
      
      
      in 30% EtOAc/Hex).
    • Critical Step: Filter through a pad of Celite. Do not use acidic filter aids.

    • Concentrate in vacuo.

  • Yield Expectation: >90% conversion.

Protocol B: Chlorination without Polymerization

Target: Convert -OH to -Cl while protecting the ether linkage.

  • Reagents: Thionyl Chloride (

    
    , 1.2 eq), Triethylamine (
    
    
    
    , 2.0 eq), DCM (anhydrous).
  • Procedure:

    • Dissolve substrate and

      
       in DCM at 
      
      
      
      .
    • Add

      
       dropwise over 20 minutes. The base neutralizes HCl instantly, preventing the formation of the "hot" carbocation that leads to polymerization.
      
    • Stir at

      
       for 1 hour, then allow to warm to Room Temp.
      
    • Quench: Pour into saturated

      
       solution (cold).
      
    • Warning: Do not wash with strong acid (1M HCl), as this may cleave the 4-benzyloxy ether.

Metabolic Pathway Visualization

For drug development professionals, understanding the in vivo clearance is vital.

Metabolism Parent Parent Alcohol Aldehyde Intermediate Aldehyde Parent->Aldehyde Alcohol Dehydrogenase (ADH) (Cytosol) Acid Benzoic Acid Derivative Aldehyde->Acid Aldehyde Dehydrogenase (ALDH) (Mitochondria) Conjugate Glycine Conjugate (Hippuric Acid Analog) Acid->Conjugate Glycine N-acyltransferase (Phase II) Renal Excretion Renal Excretion Conjugate->Renal Excretion

Figure 2: Primary metabolic clearance pathway. The rapid oxidation sequence limits the half-life of the parent alcohol.

Summary of Quantitative Data

ParameterValue/ObservationImplication
Hammett

(est.)
Negative (

)
Highly reactive toward oxidation and electrophiles.
Acid Stability LowAvoid pH < 2 to prevent ether cleavage and polymerization.
Oxidation Selectivity High (Benzylic)

is preferred over Jones Reagent (too harsh).
Leaving Group Ability High (via

)
Substitution is fast; rate-limiting step is ionization.

References

  • Selective Oxidation of Benzylic Alcohols

    • Title: Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate.

    • Source: Oriental Journal of Chemistry.[3]

    • URL:[Link]

  • Chlorination Side Reactions

    • Title: Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine (Mechanism of side reactions).
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Mild Chlorination Protocols

    • Title: A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions (TCT/DMSO Method).[2]

    • Source: Synthesis (Thieme).
  • Metabolic Pathway Tracing

    • Title: Application of Benzyl alcohol-13C in pharmaceutical drug metabolism studies.[4]

    • Source: BenchChem Applic

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Introduction & Retrosynthetic Analysis The compound {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a functionalized benzyl alcohol derivative often utilized as a building block in medicinal chemistry, particularly i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Analysis

The compound {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a functionalized benzyl alcohol derivative often utilized as a building block in medicinal chemistry, particularly in the development of SGLT2 inhibitors and other metabolic disease therapeutics. Its structure comprises a central phenyl ring substituted with a hydroxymethyl group, an ethoxy group, and a 4-chlorobenzyloxy moiety.

Strategic Logic

To ensure high purity and yield, a convergent two-step synthesis starting from the commercially available 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) is the most robust pathway.

  • Step 1 (O-Alkylation): Selective alkylation of the phenolic hydroxyl group of ethyl vanillin with 4-chlorobenzyl chloride. The aldehyde functionality remains intact under these conditions.

  • Step 2 (Carbonyl Reduction): Chemoselective reduction of the aldehyde intermediate to the target benzyl alcohol using Sodium Borohydride (

    
    ).
    

Rationale:

  • Cost-Efficiency: Ethyl vanillin is an inexpensive, bulk commodity chemical.

  • Selectivity: The phenolic proton (

    
    ) is significantly more acidic than the benzylic alcohol product, but starting with the aldehyde avoids competitive alkylation issues and simplifies purification.
    
  • Safety:

    
     is a mild reducing agent that will not reduce the aryl chloride or the ether linkage.
    

Reaction Scheme Visualization

SynthesisPathway SM1 Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Inter Intermediate Aldehyde (4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde) SM1->Inter Step 1: Williamson Ether Synthesis (80°C, 4h) Reagent1 4-Chlorobenzyl Chloride + K2CO3 / DMF Reagent1->Inter Product Target Alcohol {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Inter->Product Step 2: Reduction (30 min) Reagent2 NaBH4 / MeOH (0°C to RT) Reagent2->Product

Figure 1: Two-step synthetic pathway from Ethyl Vanillin to the target benzyl alcohol.

Experimental Protocols

Step 1: Synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Principle: This is a classic Williamson ether synthesis. Potassium carbonate (


) acts as the base to deprotonate the phenol, generating a phenoxide ion which acts as a nucleophile attacking the benzylic carbon of 4-chlorobenzyl chloride via an 

mechanism.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): 10.0 mmol

  • 4-Chlorobenzyl chloride: 11.0 mmol (1.1 equiv)

  • Potassium Carbonate (

    
    ): 15.0 mmol (1.5 equiv)
    
  • Potassium Iodide (KI): 0.5 mmol (0.05 equiv, catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (1.66 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add solid

    
     (2.07 g, 15 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution often turns bright yellow.
    
  • Addition: Add 4-Chlorobenzyl chloride (1.77 g, 11 mmol) and a catalytic amount of KI (83 mg).

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid, wash with water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol or Ethanol/Water if necessary.

    • Expected Yield: 85-95%[1]

    • Appearance: White to off-white solid.

Step 2: Reduction to {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Principle: Sodium borohydride is a chemoselective reducing agent that reduces aldehydes to primary alcohols without affecting esters, nitro groups, or aryl halides (like the chloro-substituent present here).

Materials:

  • Intermediate Aldehyde (from Step 1): 5.0 mmol

  • Sodium Borohydride (

    
    ): 2.5 mmol (0.5 equiv, theoretically 0.25 equiv is needed, but excess ensures completion)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Setup: Dissolve the Intermediate Aldehyde (1.45 g, 5.0 mmol) in Methanol (15 mL) in a 50 mL flask. Cool the solution to 0°C using an ice bath.

  • Reduction: Add

    
     (95 mg, 2.5 mmol) portion-wise over 5 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure the vessel is vented.
      
  • Reaction: Remove the ice bath and stir at room temperature for 30-60 minutes.

    • Validation: TLC (Hexane:EtOAc 2:1) will show the conversion of the non-polar aldehyde to the more polar alcohol (

      
      ).
      
  • Quenching: Carefully add saturated

    
     solution (5 mL) or water to quench excess hydride.
    
  • Workup: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: The product is often pure enough for use. If high purity (>99%) is required, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Key Data Summary

ParameterValue / Description
Molecular Formula

Molecular Weight 292.76 g/mol
Key Precursor Ethyl Vanillin (CAS 121-32-4)
Intermediate CAS 299441-96-6 (Aldehyde)
Reaction Type Williamson Ether Synthesis

Carbonyl Reduction
Critical Safety Handle 4-Chlorobenzyl chloride in a fume hood (Lachrymator).

Troubleshooting & Critical Controls

  • Incomplete Alkylation (Step 1): If starting material remains after 4 hours, add 0.1 equiv more of the alkyl halide and continue heating. Ensure the DMF is dry; water retards the reaction.

  • Over-Reduction (Step 2): Unlikely with

    
    . Do not  use 
    
    
    
    unless strictly necessary, as it may dehalogenate the aryl chloride under aggressive conditions.
  • Solubility Issues: If the aldehyde is not soluble in cold methanol during Step 2, add a co-solvent like THF or DCM to solubilize it before adding the reducing agent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11665476, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. Retrieved from [Link]

    • Context: Confirms the existence and structure of the aldehyde intermedi
  • Context: Source for the starting material specifications and safety d
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[2] Longman Scientific & Technical.

    • Context: Standard reference for general procedures regarding Williamson Ether Synthesis and Sodium Borohydride reductions.

Sources

Application

Reagents for preparing {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Application Note: Optimized Synthetic Route for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Executive Summary & Strategic Analysis This technical guide details the reagents and protocols for synthesizing {4-[(4-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthetic Route for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Executive Summary & Strategic Analysis

This technical guide details the reagents and protocols for synthesizing {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (CAS: 802616-56-6 / Related Aldehyde CAS: 299441-96-6). This molecule serves as a critical intermediate in the synthesis of phosphodiesterase inhibitors and other benzyl-ether-based pharmaceutical scaffolds.

Synthetic Strategy: The synthesis follows a linear, two-step convergent pathway starting from commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) .

  • Selective O-Alkylation: Williamson ether synthesis attaches the 4-chlorobenzyl moiety.

  • Chemoselective Reduction: The aldehyde is reduced to the primary alcohol using a borohydride reagent, preserving the aryl chloride.

Why this Route?

  • Cost-Efficiency: Ethyl vanillin is a high-volume commodity chemical.

  • Selectivity: Performing alkylation before reduction avoids the need to selectively alkylate a phenolic hydroxyl in the presence of a benzylic alcohol (which could lead to side reactions or polymerization).

  • Scalability: The selected reagents (

    
    , 
    
    
    
    ) are safer and more process-friendly than hydrides like
    
    
    or bases like
    
    
    for kilogram-scale batches.

Reagent Selection & Specifications

The following reagents are selected based on "Green Chemistry" principles and high-yield efficacy.

Reagent / SolventRoleGrade/PuritySelection Logic (Causality)
Ethyl Vanillin Substrate>98%The 3-ethoxy group is pre-installed, eliminating a difficult regioselective alkylation step later.
4-Chlorobenzyl Chloride Electrophile>98%Preferred over the bromide for cost. The chloride is sufficiently reactive under Finkelstein conditions.
Potassium Carbonate (

)
BaseAnhydrous, GranularA mild, non-nucleophilic base that deprotonates the phenol (

) without inducing aldol condensation side reactions.
Potassium Iodide (KI) CatalystReagent GradeCritical: Catalyzes the reaction via the Finkelstein mechanism. It converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ.
DMF (N,N-Dimethylformamide) SolventAnhydrousPolar aprotic solvent. Essential to solvate the cation (

), leaving the phenoxide anion "naked" and highly nucleophilic.
Sodium Borohydride (

)
Reducing AgentPowder, >98%Chemoselective reducing agent. It reduces the aldehyde to the alcohol but leaves the aryl chloride and ether linkages intact.
Methanol (MeOH) SolventHPLC GradeProtic solvent required for borohydride reduction to facilitate the proton transfer steps.

Detailed Experimental Protocols

Stage A: Synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Reaction Type: Williamson Ether Synthesis

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add Ethyl Vanillin (16.6 g, 100 mmol) and DMF (100 mL). Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (27.6 g, 200 mmol, 2.0 eq). The suspension may turn yellow (phenoxide formation).

  • Catalyst Addition: Add Potassium Iodide (1.66 g, 10 mmol, 0.1 eq).

  • Electrophile Addition: Add 4-Chlorobenzyl chloride (17.7 g, 110 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitor: Check via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product should precipitate as an off-white solid.

    • Filter the solid and wash with water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Purification: Recrystallize from Ethanol/Water or dry in a vacuum oven at 45°C.

    • Expected Yield: 85–92%.

Stage B: Reduction to {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Reaction Type: Nucleophilic Addition (Hydride Reduction)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a stir bar and an ice bath.

  • Charging: Dissolve the aldehyde from Stage A (14.5 g, 50 mmol) in Methanol (150 mL). Cool to 0°C .

  • Reduction: Add Sodium Borohydride (1.9 g, 50 mmol, 1.0 eq) portion-wise over 15 minutes.

    • Note: Gas evolution (

      
      ) will occur. Do not seal the system completely; use a bubbler.
      
  • Reaction: Remove the ice bath and stir at Room Temperature for 2 hours.

    • Monitor: TLC should show the disappearance of the aldehyde spot and the appearance of a more polar alcohol spot.

  • Quenching: Carefully add Acetone (5 mL) or dilute HCl (1M) to destroy excess hydride. Adjust pH to ~7.

  • Workup:

    • Evaporate the Methanol under reduced pressure (Rotovap).

    • Redissolve the residue in Ethyl Acetate (100 mL) and wash with Water (50 mL) and Brine (50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Final Product: The resulting oil usually solidifies upon standing or trituration with hexanes.

Visualization of Pathways & Logic

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the transformation from Ethyl Vanillin to the final alcohol, highlighting the catalytic role of KI.

SynthesisPathway Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Intermed Intermediate Aldehyde (Ether Linkage Formed) Start->Intermed Alkylation (80°C) Reagent1 4-Chlorobenzyl Chloride + K2CO3 / DMF Reagent1->Intermed Catalyst KI (Catalyst) (Finkelstein) Catalyst->Intermed Accelerates Final Target Alcohol {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Intermed->Final Reduction (RT) Reagent2 NaBH4 / MeOH (0°C) Reagent2->Final

Caption: Two-stage synthesis showing KI-catalyzed etherification followed by borohydride reduction.

Figure 2: Workup & Purification Logic

A decision tree for the critical isolation steps to ensure high purity.

WorkupLogic RxnMix Crude Reaction Mixture (DMF + Product + Salts) Quench Pour into Ice Water RxnMix->Quench Precip Precipitation Occurs? Quench->Precip Filter Vacuum Filtration (Wash with H2O) Precip->Filter Yes (Solid) Extract Extraction with EtOAc (If oil forms) Precip->Extract No (Oiling out) Recryst Recrystallization (EtOH/H2O) Filter->Recryst Extract->Recryst Pure Pure Intermediate Recryst->Pure

Caption: Purification logic flow for the intermediate alkylation step.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your analytical data against these expected markers.

TechniqueExpected ObservationMechanistic Explanation
1H NMR (Aldehyde) Singlet at

ppm
Diagnostic proton of the aldehyde (-CHO).
1H NMR (Alcohol) Disappearance of

; Appearance of

ppm (d, 2H)
Conversion of

carbonyl carbon to

methylene alcohol.
1H NMR (Benzyl) Singlet at

ppm (2H)
The benzylic protons of the new ether linkage (-OCH2-Ar).
IR Spectroscopy Loss of peak at

(C=O); Appearance of broad band

(O-H)
Confirms reduction of the carbonyl to the hydroxyl group.
HPLC Shift in Retention Time (RT)The alcohol is more polar than the aldehyde and the chloride, altering elution profile.

References

  • Williamson, A. W. (1850).[4] "Theory of Aetherification." Journal of the Chemical Society.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Phenol Alkylation and Borohydride Reduction).

  • PubChem. "Compound Summary: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde."[5] National Library of Medicine. [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." [Link]

Sources

Method

Laboratory Protocols for the Handling and Modification of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Executive Summary & Strategic Importance {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a highly specialized, electron-rich benzylic alcohol. Its structural motif—a 3-ethoxy-4-alkoxy substituted benzene ring—is a fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a highly specialized, electron-rich benzylic alcohol. Its structural motif—a 3-ethoxy-4-alkoxy substituted benzene ring—is a foundational pharmacophore in the development of, which are critical in modulating neuro-inflammatory and autoimmune pathways[1].

Working with this compound requires precise laboratory techniques. Due to the intense electron-donating effects of its substituents, the benzylic position is highly activated, making the molecule exceptionally sensitive to acidic environments and over-oxidation. This guide provides field-proven, self-validating protocols for handling, storing, and chemically modifying this intermediate without compromising its structural integrity.

Physicochemical Profiling & Mechanistic Causality

To successfully manipulate this compound, researchers must understand the causality behind its reactivity:

  • Acid-Catalyzed Degradation: The oxygen atom of the 4-(4-chlorobenzyloxy) group is positioned para to the benzylic carbon. Through resonance, the lone pairs on this oxygen strongly donate electron density to the benzylic position. If the benzylic hydroxyl group is protonated by an acid, it readily leaves as water, forming a hyper-stabilized benzylic carbocation. This leads to irreversible side reactions, including etherification (if unreacted alcohol attacks the carbocation) or Friedel-Crafts polymerization. Rule: Standard acidic workups (e.g., 1M HCl quenches) must be strictly avoided.

  • Oxidation Sensitivity: As an , the compound is highly susceptible to oxidation[2]. Uncontrolled exposure to strong oxidants (like KMnO4 or Jones reagent) will bypass the desired aldehyde and irreversibly form the carboxylic acid.

Reactivity A {4-[(4-Chlorobenzyl)oxy] -3-ethoxyphenyl}methanol B Aldehyde (CAS 299441-96-6) (PDE4 Precursor) A->B Mild Oxidation (DMP / Swern) C Benzylic Carbocation (Degradation) A->C Strong Acids (pH < 3) D Polymeric/Ether Byproducts C->D Nucleophilic Attack

Reactivity pathways of the target compound under oxidative and acidic conditions.

Storage and Stability Standards

  • Temperature & Atmosphere: Store at 2–8°C under an inert atmosphere (Argon or N2) to prevent auto-oxidation of the benzylic alcohol.

  • Solvent Compatibility: Use anhydrous, aprotic solvents (DCM, THF, EtOAc). Caution: Avoid older batches of chloroform or dichloromethane that have not been stabilized with amylene, as they can photochemically degrade to release trace HCl, which will destroy the substrate.

Experimental Workflows

Protocol A: Controlled Oxidation to the Aldehyde

Converting the alcohol to 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde () is a common step for downstream coupling, such as the synthesis of active [3]. To prevent over-oxidation, a Swern Oxidation is the optimal, self-validating choice.

Swern Step1 1. Oxalyl Chloride + DMSO in DCM at -78°C Step2 2. Add Benzyl Alcohol Dropwise (15 min) Step1->Step2 Step3 3. Add Triethylamine (TEA) Warm to Room Temp Step2->Step3 Step4 4. Aqueous Quench (H2O / Brine) Step3->Step4 Step5 5. Organic Extraction & Concentration Step4->Step5

Step-by-step Swern oxidation workflow for converting the benzyl alcohol to its aldehyde.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon. Add oxalyl chloride (1.2 eq) and anhydrous DCM (0.2 M). Cool the system to -78°C using a dry ice/acetone bath.

  • Reagent Activation: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to generate the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (1.0 eq) in a minimal amount of anhydrous DCM. Add dropwise over 20 minutes to manage the exothermic reaction. Stir for 45 minutes at -78°C.

  • Base Addition: Slowly add triethylamine (5.0 eq). The solution will turn cloudy. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Mild Quench: Quench the reaction with saturated aqueous

    
    . Do not use 
    
    
    
    , as its mild acidity can degrade unreacted starting material.
  • Workup: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: Mild Benzylic Halogenation (Appel Reaction)

When synthesizing PDE4 inhibitors, the benzylic alcohol often needs to be converted to a leaving group (like a bromide) for nucleophilic substitution. Traditional reagents (


, 

) generate highly acidic byproducts that will cleave the ethoxy/benzyloxy ethers. The Appel Reaction provides a neutral, highly effective alternative.

Step-by-Step Methodology:

  • Dissolve the alcohol (1.0 eq) and triphenylphosphine (

    
    , 1.25 eq) in anhydrous DCM at 0°C under Argon.
    
  • Add carbon tetrabromide (

    
    , 1.25 eq) in small portions to control the mild exotherm.
    
  • Stir at 0°C for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active starting material will cleanly convert to a higher-Rf spot.

  • Critical Workup Step: Do not perform an aqueous workup, as benzylic bromides with para-alkoxy groups are highly prone to rapid hydrolysis back to the alcohol. Instead, concentrate the reaction mixture directly onto a small amount of silica gel.

  • Purify immediately via flash chromatography. Expert Tip: Pre-treat the silica gel column with 1% triethylamine in hexanes to neutralize acidic silanol groups, which would otherwise degrade the product on the column.

Analytical Characterization

To ensure trustworthiness in your synthetic steps, validate the purity of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol using the following parameters.

Analytical MethodExpected Parameter / ValueMechanistic Rationale

H NMR (400 MHz,

)
δ 4.60 (s, 2H)Represents the benzylic

protons. Disappears upon oxidation to the aldehyde (which appears at ~9.8 ppm).

H NMR (400 MHz,

)
δ 5.12 (s, 2H)Represents the 4-chlorobenzyloxy

protons.

H NMR (400 MHz,

)
δ 4.10 (q, 2H), 1.45 (t, 3H)Confirms the intact 3-ethoxy group.
HPLC Column C18 Reverse Phase (e.g., Zorbax Eclipse)Standard retention for lipophilic aromatic compounds.
HPLC Mobile Phase Water / Acetonitrile with 10 mM Ammonium Acetate (pH 7.0) Critical: Avoid standard 0.1% TFA or Formic Acid. Acidic mobile phases will cause on-column degradation, resulting in peak tailing or splitting.

References

  • PubChem. "4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | C16H15ClO3 | CID 693306". National Institutes of Health (NIH). URL:[Link]

  • European Patent Office (EPO). "Patent 2443089 - DEUTERATED ISOINDOLINE-1,3-DIONE DERIVATIVES AS PDE4 AND TNF-ALPHA INHIBITORS". URL:[Link]

  • Google Patents. "US20150314272A1 - Conversion Of Alcohols To Alkyl Esters And Carboxylic Acids Using Heterogeneous Palladium-Based Catalysts".

Sources

Application

Using {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol as a pharmaceutical intermediate

An in-depth guide to the application of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol as a pivotal intermediate in pharmaceutical synthesis, with a focus on the construction of C-Aryl Glucoside SGLT2 inhibitors. Intro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol as a pivotal intermediate in pharmaceutical synthesis, with a focus on the construction of C-Aryl Glucoside SGLT2 inhibitors.

Introduction: Strategic Importance of the Intermediate

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol represents a highly specialized pharmaceutical intermediate. While not a widely cataloged reagent, its molecular architecture is purpose-built for the synthesis of complex active pharmaceutical ingredients (APIs), particularly within the class of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. These drugs, such as Dapagliflozin and Empagliflozin, are cornerstone therapies for type 2 diabetes.

The subject molecule is a bespoke "advanced intermediate" or "key building block." Its structure contains the complete aglycone portion required for a specific subset of SGLT2 inhibitors. The primary role of this intermediate is to act as the nucleophilic component in a C-C bond-forming reaction with a protected glucose derivative (the electrophile) to create the characteristic C-aryl glucoside bond, which is essential for the biological activity and stability of the final drug. The benzylic alcohol functionality (-CH₂OH) is a masked electrophile, poised for activation under acidic conditions to generate a reactive benzylic carbocation for Friedel-Crafts-type alkylation of an electron-rich partner.

This guide provides a comprehensive overview of the synthesis of this intermediate and its detailed application in the construction of a C-aryl glucoside core, grounded in established chemical principles and analogous transformations reported in peer-reviewed literature and patents.

Physicochemical and Spectroscopic Data

The following table summarizes the predicted and expected physicochemical properties for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. These values are crucial for reaction monitoring, quality control, and process safety.

PropertyValueNotes
Molecular Formula C₁₆H₁₇ClO₃-
Molecular Weight 292.76 g/mol -
Appearance White to off-white crystalline solidPredicted based on analogous structures.
Solubility Soluble in MeOH, EtOH, DCM, THF, EtOAcExpected to have good solubility in common polar aprotic and protic organic solvents. Insoluble in water.
Melting Point Not established (predicted > 80 °C)Expected to be a crystalline solid with a defined melting point.
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm)~7.4 (d, 2H), ~7.3 (d, 2H), ~6.9 (m, 3H), 5.1 (s, 2H, -OCH₂ Ar'), 4.6 (d, 2H, -CH₂ OH), 4.1 (q, 2H, -OCH₂ CH₃), 1.7 (s, 1H, -OH), 1.4 (t, 3H, -OCH₂CH₃ )
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm)~150, ~148, ~136, ~133, ~129, ~128, ~120, ~115, ~114, ~71, ~65, ~64, ~15
Key IR Peaks (cm⁻¹) Predicted3400-3200 (O-H stretch), 3050 (Ar C-H), 2980-2850 (Aliphatic C-H), 1250 (C-O ether), 1050 (C-Cl)

Protocol 1: Synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

This protocol details a plausible two-step synthesis starting from commercially available 4-hydroxy-3-ethoxybenzaldehyde (isovanillin ethyl ether).

Workflow Diagram: Synthesis of the Intermediate

A 4-Hydroxy-3-ethoxybenzaldehyde B Williamson Ether Synthesis A->B 1. 4-Chlorobenzyl chloride 2. K₂CO₃, Acetone, Reflux C {4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde} B->C D Selective Aldehyde Reduction C->D 1. NaBH₄ 2. Methanol/DCM E {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (Target Intermediate) D->E

Caption: Synthesis of the target intermediate via etherification and reduction.

Step 1: Williamson Ether Synthesis

This step couples the phenolic hydroxyl group with 4-chlorobenzyl chloride.

  • Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming aryl-alkyl ethers. A weak base like potassium carbonate is sufficient to deprotonate the phenol, and acetone is an excellent solvent for this Sₙ2 reaction. Refluxing ensures a reasonable reaction rate.

  • Procedure:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-ethoxybenzaldehyde (50.0 g, 0.30 mol, 1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃) (83.0 g, 0.60 mol, 2.0 eq) and acetone (500 mL).

    • Stir the suspension vigorously and add 4-chlorobenzyl chloride (48.3 g, 0.30 mol, 1.0 eq).

    • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Recrystallize the solid from ethanol/water to yield {4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde} as a white crystalline solid.

Step 2: Selective Aldehyde Reduction

This step reduces the aldehyde to a primary alcohol without affecting the benzyl ether or aryl chloride.

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols in the presence of other reducible groups like aryl halides and ethers. The reaction is typically fast and clean at room temperature.

  • Procedure:

    • Dissolve the aldehyde intermediate from Step 1 (e.g., 70.0 g, 0.24 mol) in a mixture of methanol (300 mL) and dichloromethane (DCM, 150 mL) in a 1 L flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (13.6 g, 0.36 mol, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding 1 M HCl (aq) until the pH is ~6-7 to decompose excess NaBH₄.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness to yield the target intermediate, {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. Purify further by column chromatography if necessary.

Protocol 2: Application in C-Aryl Glucoside Synthesis

This protocol describes the core application: the Friedel-Crafts alkylation of a protected glucose derivative with the synthesized intermediate to form the C-C bond of the SGLT2 inhibitor core.

Workflow Diagram: C-C Bond Formation

cluster_0 Reactants A {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (Nucleophile Precursor) C Lewis Acid Mediated Friedel-Crafts Alkylation A->C B 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone (Electrophile) B->C D In situ Reduction C->D 1. BF₃·OEt₂ or TMSOTf 2. Dichloromethane, -78 °C E C-Aryl Glucoside Core Structure (Protected) D->E Triethylsilane (Et₃SiH)

Caption: Lewis acid-catalyzed coupling and reduction to form the C-aryl glucoside.

Procedure: Lewis Acid-Catalyzed C-Arylation
  • Rationale: This reaction is a cornerstone of modern SGLT2 inhibitor synthesis. The Lewis acid (e.g., BF₃·OEt₂) activates the benzylic alcohol of the intermediate, promoting the formation of a stabilized benzylic carbocation. This potent electrophile is then attacked by the electron-rich C-5 position of the silylated gluconolactone. The reaction is conducted at low temperatures (-78 °C) to control reactivity and prevent side reactions. The subsequent in situ reduction of the resulting lactol with a mild hydride donor like triethylsilane (Et₃SiH) directly furnishes the desired C-glucoside.

  • Materials & Reagents:

    • {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (1.0 eq)

    • 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone (1.1 eq)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 eq)

    • Triethylsilane (Et₃SiH) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Protocol:

    • System Preparation: Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Reactant Loading: Dissolve {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (e.g., 10.0 g, 34.1 mmol, 1.0 eq) and 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (17.4 g, 37.5 mmol, 1.1 eq) in anhydrous DCM (200 mL).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (10.8 mL, 85.3 mmol, 2.5 eq) to the stirred solution over 20 minutes, maintaining the temperature below -70 °C.

    • Reductant Addition: Immediately following the Lewis acid, add triethylsilane (Et₃SiH) (16.3 mL, 102.3 mmol, 3.0 eq) dropwise over 20 minutes.

    • Reaction: Stir the mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC-MS.

    • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution (150 mL) at -78 °C.

    • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 100 mL).

    • Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically purified by flash column chromatography on silica gel (using a gradient eluent system, e.g., Hexane/Ethyl Acetate) to yield the protected C-aryl glucoside. This product would then undergo a final deprotection step (e.g., using HCl in methanol) to yield the final API.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling these reagents.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-Chlorobenzyl chloride: Is a lachrymator and should be handled with care.

    • Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. Quench carefully.

    • Boron trifluoride diethyl etherate: Is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Temperature Control: The C-arylation reaction is highly exothermic upon addition of the Lewis acid. Strict temperature control is critical for safety and to ensure high product yield and purity.

References

  • Desai, U. C., et al. (2014). A convenient synthesis of dapagliflozin, a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor. RSC Advances, 4(108), 63319-63323. [Link]

  • Wang, X., et al. (2017). A Practical and Cost-Effective Process for the Synthesis of Dapagliflozin, an SGLT2 Inhibitor. Organic Process Research & Development, 21(3), 418-424. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • Ghorpade, S. G., et al. (2017). An improved and scalable process for the synthesis of Dapagliflozin. Tetrahedron Letters, 58(23), 2243-2246. [Link]

  • Ellsworth, B. A., et al. (2009). Process for the preparation of C-aryl glucoside SGLT2 inhibitors.
Method

Application Note: Optimized Etherification Protocols for the Synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Introduction & Mechanistic Overview The synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol requires the precise construction of a benzyl ether linkage on a heavily functionalized phenyl ring. This structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol requires the precise construction of a benzyl ether linkage on a heavily functionalized phenyl ring. This structural motif is a critical intermediate in the development of various active pharmaceutical ingredients (APIs), including phosphodiesterase type 4 (PDE4) inhibitors and anti-inflammatory agents.

Strategic Retrosynthetic Analysis: While it might seem intuitive to directly etherify 3-ethoxy-4-hydroxybenzyl alcohol (ethyl vanillyl alcohol), this approach is fundamentally flawed. Direct etherification of the diol often leads to competitive alkylation of the primary aliphatic alcohol, resulting in complex mixtures, poor regioselectivity, and tedious chromatographic separations.

The Self-Validating Route: To ensure absolute regioselectivity and scalability, the industry-standard protocol employs a two-step sequence:

  • Williamson Etherification : The phenolic hydroxyl group of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is selectively alkylated using 4-chlorobenzyl chloride. The aldehyde's electron-withdrawing nature increases the acidity of the phenolic OH (pKa ~ 8), allowing for exclusive deprotonation by a mild inorganic base like potassium carbonate (K₂CO₃) [1].

  • Selective Carbonyl Reduction : The resulting etherified aldehyde is then subjected to mild reduction using sodium borohydride (NaBH₄). NaBH₄ selectively reduces the aldehyde to the target methanol derivative without cleaving the newly formed benzyl ether linkage [3, 4].

Reaction Pathway & Workflow

SynthesisPathway EV Ethyl Vanillin + 4-Chlorobenzyl Chloride INT 4-(4-Chlorobenzyloxy)- 3-ethoxybenzaldehyde EV->INT K2CO3, KI (cat.) DMF, 80°C, 4h (Williamson Etherification) PROD {4-[(4-Chlorobenzyl)oxy]- 3-ethoxyphenyl}methanol INT->PROD NaBH4 EtOH, 0°C to RT, 1h (Selective Reduction)

Synthesis workflow: Williamson etherification followed by selective NaBH4 carbonyl reduction.

Experimental Protocols

Protocol A: Williamson Etherification (Synthesis of 4-(4-Chlorobenzyloxy)-3-ethoxybenzaldehyde)

Mechanistic Causality: Dimethylformamide (DMF) is selected as the polar aprotic solvent because it solvates the potassium cation but leaves the phenoxide anion unsolvated and highly nucleophilic. The addition of catalytic Potassium Iodide (KI) initiates an in situ Finkelstein reaction, converting the less reactive 4-chlorobenzyl chloride into the highly reactive 4-chlorobenzyl iodide, significantly accelerating the SN₂ substitution [2].

Step-by-Step Procedure:

  • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (60.2 mmol) of ethyl vanillin in 80 mL of anhydrous DMF.

  • Deprotonation : Add 12.5 g (90.3 mmol, 1.5 eq) of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes. The solution will turn a vibrant yellow, indicating the formation of the phenoxide anion.

  • Catalysis & Alkylation : Add 1.0 g (6.0 mmol, 0.1 eq) of KI, followed by 10.7 g (66.2 mmol, 1.1 eq) of 4-chlorobenzyl chloride.

  • Reaction : Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1).

  • Workup : Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred ice water. The hydrophobic ether product will precipitate as an off-white solid.

  • Isolation : Filter the precipitate under vacuum, wash with cold distilled water (3 x 50 mL) to remove residual DMF and inorganic salts, and dry in a vacuum oven at 45°C overnight. (Expected Yield: 90-95%).

Protocol B: Mild Reduction to Target Methanol

Mechanistic Causality: NaBH₄ is a mild hydride source that exclusively targets the electrophilic carbonyl carbon. Unlike catalytic hydrogenation (e.g., H₂ with Pd/C), which would disastrously cleave the benzyl ether (causing debenzylation), NaBH₄ leaves the ether linkage completely intact [4].

Step-by-Step Procedure:

  • Preparation : Dissolve 10.0 g (34.4 mmol) of the intermediate 4-(4-chlorobenzyloxy)-3-ethoxybenzaldehyde in 100 mL of absolute ethanol in a 250 mL flask.

  • Cooling : Cool the solution to 0°C using an ice-water bath to control the exothermic hydride transfer.

  • Reduction : Slowly add 0.78 g (20.6 mmol, 0.6 eq) of NaBH₄ in small portions over 15 minutes. (Note: 1 mole of NaBH₄ provides 4 moles of hydride; 0.6 eq is a safe excess).

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Quenching : Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution (hydrogen gas evolution will occur).

  • Extraction : Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol as a white crystalline solid. (Expected Yield: 95-98%).

Quantitative Data & Optimization

The following tables summarize the optimization data for the etherification step, demonstrating the causality behind the chosen protocol parameters.

Table 1: Effect of Base and Solvent on Etherification Yield (at 80°C, 4h)

BaseSolventEquivalents of BaseYield (%)Observations
NaOHEthanol1.245%Significant side reactions; difficult workup.
Cs₂CO₃Acetone1.588%Good yield, but Cs₂CO₃ is cost-prohibitive for scale-up.
K₂CO₃ DMF 1.5 94% Optimal conditions; clean precipitation during workup.
K₂CO₃Toluene1.512%Poor solubility of the phenoxide limits the reaction rate.

Table 2: Impact of KI Catalysis (Finkelstein Effect) on Reaction Kinetics

Catalyst (Equiv.)Time to >95% ConversionIsolated Yield (%)
None18 hours76%
KI (0.05 eq)6 hours89%
KI (0.10 eq) 4 hours 94%
KI (0.50 eq)4 hours93%

Note: Increasing KI beyond 0.10 equivalents provides no additional kinetic benefit and complicates the aqueous workup.

Trustworthiness & Analytical Validation

To ensure the integrity of the self-validating system, the final product must be verified analytically before proceeding to downstream API synthesis:

  • HPLC : Monitor the disappearance of the aldehyde intermediate peak (UV active at 254 nm).

  • ¹H NMR (CDCl₃) : Confirm the presence of the benzyl ether CH₂ protons (singlet, ~5.1 ppm) and the newly formed benzylic alcohol CH₂ protons (singlet, ~4.6 ppm). The characteristic aldehyde proton (~9.8 ppm) must be completely absent.

References

  • "Potassium Iodide as a Catalyst: Enhancing Reaction Rates in Chemistry." NBinno, Feb 2026. URL:[Link]

  • "12.3: Alcohols from Carbonyl Compounds- Reduction." Chemistry LibreTexts, Nov 2025. URL: [Link]

  • "Sodium borohydride, Sodium tetrahydroborate." Organic Chemistry Portal. URL:[Link]

Application

Application Notes and Protocols for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol: Ensuring Stability and Integrity

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and stability testing protocols for the compound {4-[(4-Chlorobenzyl)oxy]-3...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and stability testing protocols for the compound {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. The recommendations herein are synthesized from established principles of chemical stability, authoritative regulatory guidelines, and an understanding of the constituent functional groups of the molecule.

The structural features of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol, specifically the benzyl ether and aromatic alcohol moieties, dictate its potential degradation pathways. Benzyl ethers, while generally robust, are susceptible to cleavage under certain acidic, oxidative, and reductive conditions.[1][2] Aromatic alcohols can be prone to oxidation.[3] Therefore, a thorough understanding and implementation of appropriate storage and stability protocols are crucial to ensure the integrity, purity, and potency of this active pharmaceutical ingredient (API).[4][5]

Part 1: Storage Protocols for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Proper storage is fundamental to maintaining the quality of an API.[5][6] The following protocols are designed to mitigate the risks of chemical degradation from environmental factors such as temperature, humidity, and light.[7]

Short-Term Storage (Up to 72 hours)

For temporary storage, such as during routine laboratory use, the primary objective is to protect the compound from immediate environmental insults.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down potential oxidative and hydrolytic degradation pathways. A similar, more complex molecule is recommended to be stored under these conditions.[8]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidation of the aromatic alcohol and benzylic ether.
Light Amber Glass Vial or Light-Proof ContainerProtects the compound from photolytic degradation, a common pathway for aromatic compounds.[9]
Container Tightly Sealed Glass VialPrevents contamination from moisture and other atmospheric components.
Long-Term Storage (Greater than 72 hours)

For extended storage periods, more stringent conditions are necessary to ensure the long-term stability of the compound.[10]

ParameterRecommended ConditionRationale
Temperature ≤ -20°CSub-zero temperatures significantly reduce the rates of all potential chemical degradation reactions.[7][11]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Essential for preventing long-term oxidative degradation.
Light Amber Glass Vial stored in a secondary light-proof containerProvides maximum protection against photolytic degradation over extended periods.
Container Tightly Sealed, High-Integrity Glass Vial with an inert cap linerEnsures a robust seal against moisture and atmospheric gases, preventing contamination and degradation.
Humidity Low Humidity Environment (e.g., desiccator)Minimizes the risk of hydrolysis, particularly if the container seal is compromised over time.

Part 2: Stability Testing Protocols

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of various environmental factors.[12][13] The following protocols are based on the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[14][15]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[16][17] These studies involve subjecting the API to conditions more severe than accelerated stability testing.[4][18]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acid Hydrolysis (0.1 M HCl) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (0.1 M NaOH) Base->Analysis Oxidation Oxidative (3% H2O2) Oxidation->Analysis Thermal Thermal (60°C) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis API API Solution ({4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Results Identify Degradants & Establish Degradation Pathways Analysis->Results

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation:

  • Acid Hydrolysis:

    • Prepare a solution of the API in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

    • At each time point, neutralize an aliquot of the sample with 0.1 M sodium hydroxide and analyze using a stability-indicating analytical method.

  • Base Hydrolysis:

    • Prepare a solution of the API in a suitable solvent.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C) and monitor over time.

    • At each time point, neutralize an aliquot with 0.1 M hydrochloric acid and analyze.

  • Oxidative Degradation:

    • Prepare a solution of the API in a suitable solvent.

    • Add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature and monitor over time.

    • Analyze aliquots at specified time points.

  • Thermal Degradation:

    • Store the solid API in a controlled temperature oven at 60°C.

    • Store a solution of the API at 60°C.

    • Monitor for degradation at specified time points.

  • Photostability:

    • Expose the solid API and a solution of the API to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples after exposure.

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period for the API and recommend storage conditions.[12]

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[12]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[12]

Potential Degradation Pathway:

Based on the chemical structure, a likely degradation pathway under oxidative stress is the oxidation of the benzyl alcohol to the corresponding aldehyde and further to a carboxylic acid. The benzyl ether linkage could also be susceptible to cleavage.

Degradation_Pathway Parent {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Aldehyde 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde Parent->Aldehyde Oxidation Cleavage_Phenol 4-Hydroxy-3-ethoxy-benzaldehyde Parent->Cleavage_Phenol Ether Cleavage Cleavage_Alcohol 4-Chlorobenzyl alcohol Parent->Cleavage_Alcohol Ether Cleavage Acid 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid Aldehyde->Acid Further Oxidation

Caption: Potential Oxidative and Cleavage Degradation Pathways.

Part 3: Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the API and its degradation products.[19][20]

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary analytical technique.[20][21] A reverse-phase column (e.g., C18) with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[22][23]

  • Identification of Degradants: Mass Spectrometry (MS), particularly LC-MS, should be used to identify the structure of any significant degradation products formed during the stability studies.[20]

By adhering to these detailed application notes and protocols, researchers, scientists, and drug development professionals can ensure the quality and integrity of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol throughout its lifecycle, from initial research to potential clinical application.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Vertex AI Search.
  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Benchchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Quality Guidelines. ICH.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag.
  • Q1A(R2) Guideline. ICH.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • Biodegradation - Hydrocarbons. (2026, February 11). Enviro Wiki.
  • End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. (2013, July 31).
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting.
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025, November 11). MDPI.
  • Anaerobic biodegradation of aromatic compounds.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC - NIH.
  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
  • Alcohol Protecting Groups. University of Evansville.
  • Bacterial Degradation of Arom
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Bacterial Transcriptional Regulators for Degradation Pathways of Arom
  • Drug quality and storage. MSF Medical Guidelines.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formul
  • Core components of analytical method validation for small molecules-an overview. (2025, August 10).
  • Annex 9 Guide to good storage practices for pharmaceuticals.
  • Storage of API's
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016, February 4).
  • (3-Bromo-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)methanol. ChemScene.
  • 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. PubChem - NIH.
  • 4-Chlorobenzyl alcohol | 873-76-7. ChemicalBook.
  • Chemical Properties of 4-Chlorobenzyl alcohol (CAS 873-76-7). Cheméo.
  • 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde | C15H13ClO3. BuyersGuideChem.
  • Chemical Properties of 4-Ethoxy-3-methoxybenzyl alcohol (CAS 61813-58-9). Cheméo.
  • 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho). MedChemExpress.
  • 4-CHLOROBENZYL ALCOHOL. Inxight Drugs.

Sources

Method

Solvent selection for dissolving {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Application Note: Solvent Selection & Dissolution Protocols for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Part 1: Executive Summary & Physicochemical Profile Compound Identity: IUPAC Name: {4-[(4-Chlorobenzyl)oxy]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Dissolution Protocols for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Part 1: Executive Summary & Physicochemical Profile

Compound Identity:

  • IUPAC Name: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol[1][2][3]

  • Common Role: Pharmaceutical Intermediate (Key building block for SGLT2 inhibitors and phenyl-ether based bioactive agents).[1][2][3]

  • Chemical Class: Diaryl ether / Benzyl alcohol derivative.[1][2][3]

Abstract: This guide provides an evidence-based solvent selection strategy for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol.[1][2][3] Based on Quantitative Structure-Property Relationship (QSPR) analysis of the chlorobenzyloxy and ethoxy moieties, this compound exhibits significant lipophilicity (Predicted LogP ~4.5–4.8).[1][2][3] Successful dissolution requires disrupting the crystal lattice energy stabilized by


 stacking of the aromatic rings and intermolecular hydrogen bonding of the hydroxyl group.[1][3]

Physicochemical Profile (Predicted):

PropertyValue / DescriptionImplication for Solvation
LogP (Octanol/Water) ~4.6Highly Lipophilic.[1][2][3] Insoluble in aqueous buffers.[1][3]
H-Bond Donors 1 (Hydroxyl)Requires polar aprotic or protic solvents to solvate.[1][2][3]
H-Bond Acceptors 3 (Ether oxygens, Hydroxyl)Good interaction with DMSO/DMF.[1][2][3]
pKa ~13-14 (Alcoholic -OH)Non-ionizable at physiological pH.[1][2][3] pH adjustment will not significantly improve aqueous solubility.[1][3]

Part 2: Solvent Selection Strategy

The selection logic prioritizes Polar Aprotic solvents for stock solutions due to their ability to disrupt intermolecular hydrogen bonding while accommodating the lipophilic aromatic skeleton.[3]

Tier 1: Primary Solvents (Stock Solutions & Synthesis)

These solvents are recommended for preparing high-concentration stocks (>10 mg/mL).[1][2][3]

  • DMSO (Dimethyl Sulfoxide):

    • Rating: Excellent.

    • Mechanism: High dielectric constant (

      
      ) and strong H-bond accepting capability disrupt the alcohol's self-association.[1][2][3]
      
    • Application: Bioassays, cryopreservation, and initial reaction screening.

  • DMF (Dimethylformamide):

    • Rating: Excellent.

    • Mechanism: Similar solvation shell to DMSO but lower freezing point.[1][3]

    • Application: Synthetic reactions (S

      
      Ar, alkylation).[3]
      
  • THF (Tetrahydrofuran):

    • Rating: Good.

    • Mechanism: Ether oxygen provides moderate H-bond acceptance; the cyclic alkyl chain solvates the hydrophobic benzyl/ethoxy groups.[1][2][3]

    • Application: Reduction reactions, crystallization.[3]

Tier 2: Secondary Solvents (Work-up & Formulation)

Used for dilutions, extractions, or chromatography.[2][3]

  • DCM (Dichloromethane): Excellent solubility for extraction.[1][2][3] The chlorinated solvent interacts favorably with the chlorobenzyl moiety via halogen-halogen dispersion forces.[1][2][3]

  • Ethanol/Methanol: Moderate solubility.[1][2][3] Heating (40°C) may be required for concentrations >5 mg/mL.[1][2][3]

  • Ethyl Acetate: Good general-purpose solvent for partitioning the compound from aqueous byproducts.[1][2][3]

Tier 3: Anti-Solvents (Precipitation)[1][2][3]
  • Water: The compound is effectively insoluble.[1][3] Addition of water to a DMSO/Ethanol solution will cause immediate precipitation (oiling out or crystallization).[2][3]

  • Hexane/Heptane: Poor solubility due to the polarity of the hydroxyl and ether groups.[3] Used to wash away non-polar impurities.[1][3]

Part 3: Visualization of Solubility Logic

The following decision tree illustrates the workflow for selecting the appropriate solvent system based on the intended application.

SolventSelection Start Start: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Application Intended Application? Start->Application Bioassay Biological Assay Application->Bioassay Synthesis Chemical Synthesis Application->Synthesis Analysis HPLC / QC Application->Analysis Stock Make Stock Solution (10-50 mM) Bioassay->Stock ReactionType Reaction Type? Synthesis->ReactionType MobilePhase Mobile Phase Compatible? Analysis->MobilePhase DMSO Solvent: Anhydrous DMSO (Store -20°C) Stock->DMSO Preferred Reduction Reduction/Grignard ReactionType->Reduction Coupling Coupling/Alkylation ReactionType->Coupling THF Solvent: THF or Diethyl Ether Reduction->THF DMF Solvent: DMF or NMP Coupling->DMF Acetonitrile Solvent: Acetonitrile (ACN) MobilePhase->Acetonitrile Reverse Phase Methanol Solvent: Methanol MobilePhase->Methanol Alternative

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Part 4: Experimental Protocols

Protocol A: Preparation of a 20 mM Stock Solution (Bioassay Grade)

Use this protocol for cell culture or enzymatic inhibition assays.[2][3]

Materials:

  • Compound: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (MW ≈ 292.76 g/mol ).[1][2][3]

  • Solvent: DMSO (Spectrophotometric grade, ≥99.9%, anhydrous).[3]

  • Vessel: Amber glass vial (borosilicate).[1][2][3]

Procedure:

  • Weighing: Accurately weigh 5.85 mg of the compound into a sterile amber vial.

    • Note: The compound may be a sticky solid or oil; use an anti-static weighing boat.[3]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[3]

    • Visual Check: Solution must be optically clear and colorless/pale yellow.[1][3]

  • Sterilization (Optional): If used for cell culture, pass through a 0.22 µm PTFE syringe filter.[3] Do not use Nylon filters as they may bind the compound.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol B: Solubility Range Finding (Visual Method)

Use this to validate solubility in a new solvent system.[1][2][3]

  • Place 1 mg of compound into a clear glass HPLC vial.

  • Add 50 µL of the test solvent (Starting concentration: 20 mg/mL).

  • Vortex for 1 minute.

  • Observation:

    • Clear: Solubility > 20 mg/mL.[1][3]

    • Cloudy:[1][2][3] Proceed to Step 5.

  • Add solvent in 50 µL increments , vortexing between additions, until clear.

  • Calculation: Solubility

    
    .
    

Part 5: Critical Safety & Stability

  • Peroxide Formation: If using THF or Ethers, ensure they are peroxide-free.[1][2][3] The benzylic ether position is susceptible to radical oxidation over time.[3]

  • Hygroscopicity: While the compound itself is lipophilic, DMSO and DMF are hygroscopic. Water absorption by the solvent can cause the compound to precipitate ("crash out") over time.[3] Always use anhydrous solvents and seal tightly.[1][3]

  • Halogenated Waste: Solutions in DCM must be disposed of in segregated halogenated waste streams due to the chloro-substituent and the solvent.[1][2][3]

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde (Precursor/Analog).[1][2][3] National Library of Medicine.[1][3] [Link][1][2][3]

  • Lipinski, C. A. (2000).[1][3] "Drug-like properties and the causes of poor solubility and poor permeability".[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][3] (Foundational text for LogP/Solubility correlation).

Sources

Application

Technical Application Note: Strategic Utilization of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol in Medicinal Chemistry

This guide details the strategic application of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol , a high-value pharmacophore intermediate used primarily in the development of metabolic disease therapeutics (PPAR agonist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol , a high-value pharmacophore intermediate used primarily in the development of metabolic disease therapeutics (PPAR agonists, GPR40 modulators) and anti-inflammatory agents.[1]

Introduction: The "Lipophilic Tail" Module

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (hereafter referred to as CBEP-Methanol ) serves as a critical "Left-Hand Side" (LHS) building block in drug discovery.[1] Its structural architecture combines three key pharmacological features:

  • 4-Chlorobenzyl Moiety: Provides metabolic stability by blocking the para-position of the terminal phenyl ring, preventing rapid oxidative clearance by CYP450 enzymes.[1]

  • 3-Ethoxy Group: Introduces specific steric bulk and lipophilicity, often required to fill hydrophobic pockets in nuclear receptors (e.g., PPAR

    
    ).[1]
    
  • Benzylic Alcohol Handle: A versatile reactive center that allows for conversion into halides, aldehydes, or direct coupling via Mitsunobu reactions.[1]

Core Applications
  • PPAR Agonists (Glitazars): Used to synthesize dual PPAR

    
     agonists where the lipophilic tail mimics the natural ligand's fatty acid chain.[1]
    
  • SGLT2 Inhibitors: Serves as a precursor for O-spiroketal or C-aryl glucoside derivatives.[1]

  • GPR40 (FFAR1) Agonists: Acts as the lipophilic anchor for drugs targeting free fatty acid receptors for Type 2 Diabetes treatment.[1]

Synthetic Utility & Retrosynthesis[1]

The utility of CBEP-Methanol lies in its ability to be "activated" and snapped onto a polar "head group" (such as a tyrosine derivative, acidic head, or sugar moiety).[1]

Retrosynthetic Analysis

The compound is typically derived from Ethyl Vanillin or 3-Ethoxy-4-hydroxybenzaldehyde .[1] The synthetic logic prioritizes the installation of the robust 4-chlorobenzyl ether before reducing the aldehyde to the alcohol to prevent over-reduction or side reactions.[1]

Retrosynthesis cluster_legend Key Transformation Logic Target {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (Target Scaffold) Aldehyde Intermediate Aldehyde (CAS: 299441-96-6) Target->Aldehyde Reduction (NaBH4) Vanillin 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin derivative) Aldehyde->Vanillin Williamson Ether Synthesis Linker 4-Chlorobenzyl Chloride Aldehyde->Linker + K2CO3 / DMF Stable Ether Linkage Stable Ether Linkage Benzylic Activation Benzylic Activation Stable Ether Linkage->Benzylic Activation

Figure 1: Retrosynthetic disconnection showing the assembly of the CBEP-Methanol scaffold from commercially available precursors.

Experimental Protocols

Protocol A: Selective Reduction to CBEP-Methanol

Objective: To reduce the aldehyde precursor (CAS: 299441-96-6) to the alcohol without cleaving the benzyl ether.[1]

Reagents:

  • 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (1.0 eq)[1][2]

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)[1]
    
  • Methanol (anhydrous)[1]

  • THF (optional co-solvent for solubility)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of the aldehyde in 100 mL of MeOH/THF (4:1 v/v). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH

    
     (1.95 g) portion-wise over 15 minutes. Critical: Monitor gas evolution (H
    
    
    
    ); do not seal the system tightly.
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.[1]
  • Quench: Carefully quench the reaction with saturated NH

    
    Cl solution (50 mL) at 0°C.
    
  • Workup: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with EtOAc (

    
     mL).[1] Wash combined organics with Brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1][3]
  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if high purity (>99%) is required for the next step.[1]

Protocol B: Activation to Benzyl Bromide (for Coupling)

Objective: To convert the alcohol into a reactive electrophile for coupling with a drug "head group."[1]

Reagents:

  • CBEP-Methanol (1.0 eq)[1]

  • Phosphorus Tribromide (PBr

    
    ) (0.4 eq) OR CBr
    
    
    
    /PPh
    
    
    (Appel Conditions)[1]
  • Dichloromethane (DCM) (anhydrous)[1]

Procedure (PBr


 Method): 
  • Setup: Flame-dry a 250 mL 3-neck flask and purge with Nitrogen. Add CBEP-Methanol (5.0 g) and DCM (50 mL). Cool to 0°C.[1]

  • Bromination: Add PBr

    
     (0.65 mL) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.[1]
    
  • Stirring: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Validation: Check TLC. The alcohol is polar; the bromide is non-polar (

    
     in Hexane:EtOAc 7:3).[1]
    
  • Quench & Isolation: Pour the mixture into ice-water. Separate the organic layer.[1][3] Wash with saturated NaHCO

    
     (to remove phosphorous acid byproducts) and Brine.[1]
    
  • Storage: Crucial: Benzyl bromides are unstable.[1] Dry rapidly (MgSO

    
    ), concentrate at 
    
    
    
    °C, and use immediately in the next coupling step. Do not store for long periods.

Analytical Data & QC Specifications

TestSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity

HPLC (C18, ACN/Water gradient)

H-NMR

4.60 (s, 2H, -CH

OH), 5.10 (s, 2H, -OCH

Ar)
400 MHz, CDCl

Moisture

Karl Fischer
Residual Solvents Meets ICH Q3C limitsGC-HS

Strategic Workflow: Coupling to Pharmacophores

The following diagram illustrates the divergent synthesis pathways available once CBEP-Methanol is synthesized.

Workflow cluster_note Decision Point Start CBEP-Methanol (Alcohol) Aldehyde Aldehyde (Re-oxidation) Start->Aldehyde PCC / Dess-Martin Bromide Benzyl Bromide (Activated Electrophile) Start->Bromide PBr3 / CBr4 Mitsunobu Mitsunobu Reaction (Direct Coupling) Start->Mitsunobu + Phenol / DIAD / PPh3 Knoevenagel Knoevenagel Condensation (Target: Glitazones) Aldehyde->Knoevenagel + Thiazolidinedione Coupling Etherification (Target: PPAR Agonists) Bromide->Coupling + Phenol / K2CO3 Mitsunobu->Coupling Preferred for Scale-up

Figure 2: Divergent synthetic pathways utilizing CBEP-Methanol. The Bromide pathway is generally preferred for scale-up due to lower cost compared to Mitsunobu reagents.[1]

Safety & Handling

  • Irritant: The benzyl bromide derivative is a potent lachrymator and skin irritant.[1] Handle only in a fume hood.

  • Stability: The ether linkage is stable to basic conditions but sensitive to strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ) which will cleave the benzyl group.[1] Avoid these reagents in subsequent steps.

References

  • Synthesis of PPAR Agonists: Henke, B. R., et al. "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists."[1] Journal of Medicinal Chemistry, 1998, 41(25), 5020–5036.[1]

  • Aldehyde Precursor Data: PubChem Compound Summary for CID 693306, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde.[1][2] National Center for Biotechnology Information (2025).[1]

  • General Reduction Protocol: Abdel-Magid, A. F. "Reductions in Organic Synthesis." ACS Symposium Series, 1996.[1] [1]

  • Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Technical Support Center: Reaction Optimization Guide Ticket ID: #8492-OPT Subject: Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Triage Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization Guide Ticket ID: #8492-OPT Subject: Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

Welcome to the Technical Support Center. You are likely encountering yield losses during the synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (Target Alcohol). Based on the structural analysis, this synthesis typically proceeds via a two-step sequence starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1]

The Two-Step Pathway:

  • O-Alkylation (Williamson Ether Synthesis): Ethyl Vanillin + 4-Chlorobenzyl chloride

    
     Intermediate Aldehyde.
    
  • Carbonyl Reduction: Intermediate Aldehyde + NaBH

    
    
    
    
    
    Target Alcohol.

Triage Checklist (Pre-Experiment):

  • Reagent Quality: Is your 4-chlorobenzyl chloride clear? If it is yellow/orange, it has partially hydrolyzed to the alcohol or polymerized, significantly lowering yield. Distill or replace if necessary.

  • Moisture Control: Step 1 is sensitive to water if using weak bases (competing hydrolysis). Are your solvents dry?

  • Stoichiometry: Are you using a slight excess (1.1–1.2 eq) of the alkyl halide?

Step 1: Optimization of O-Alkylation

Objective: Maximize conversion of Ethyl Vanillin to 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde.

Standard Operating Procedure (SOP-01)
  • Substrate: Ethyl Vanillin (1.0 eq)

  • Reagent: 4-Chlorobenzyl chloride (1.1 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq) — Anhydrous is critical.
  • Catalyst: Potassium Iodide (KI) (0.1 eq) — The Finkelstein Catalyst.

  • Solvent: DMF (Dimethylformamide) or Acetone.

Troubleshooting Guide (Q&A)

Q: My reaction is stalling at 60-70% conversion after 24 hours. What is wrong? A: You are likely facing the "Chlorine Kinetic Barrier." Benzyl chlorides are less reactive than bromides or iodides.

  • Fix: Add Potassium Iodide (KI) (10 mol%). This generates 4-chlorobenzyl iodide in situ (Finkelstein reaction), which is a much better electrophile. This single addition can boost yield by 15-20%.

Q: I see a significant amount of 4-chlorobenzyl alcohol in my crude NMR. Why? A: This indicates hydrolysis.

  • Root Cause: Wet solvent or highly hygroscopic base.

  • Fix: Flame-dry your K

    
    CO
    
    
    
    before use and ensure your DMF/Acetone is stored over molecular sieves.

Q: Can I use NaOH instead of K


CO

?
A: Yes, but proceed with caution. Strong bases like NaOH can cause the Cannizzaro reaction on the aldehyde moiety of Ethyl Vanillin, leading to a mixture of acid and alcohol byproducts before alkylation occurs. Weak bases (K

CO

) are safer for aldehyde substrates.

Step 2: Optimization of Carbonyl Reduction

Objective: Clean reduction of the aldehyde to the benzyl alcohol without "borate trapping."

Standard Operating Procedure (SOP-02)
  • Substrate: Intermediate Aldehyde (from Step 1).

  • Reagent: Sodium Borohydride (NaBH

    
    ) (0.5 – 0.6 eq). Note: Theoretically 0.25 eq is needed, but excess drives kinetics.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Temperature:

    
     to Room Temperature.
    
Troubleshooting Guide (Q&A)

Q: My yield is low, and I have a sticky white gum during workup. A: This is the "Borate Complex Trap." The product alcohol forms a stable complex with the boron species.

  • Fix: You must quench the reaction with dilute HCl (1M) or saturated NH

    
    Cl  and stir for at least 30 minutes. This hydrolysis breaks the Boron-Oxygen bond, releasing your product into the organic phase.
    

Q: The product is not precipitating from the reaction mixture. A: The target molecule, {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol, has significant organic character but can be slightly soluble in alcohols.

  • Fix: Evaporate the Methanol/Ethanol first before adding water/extraction solvent. If you pour the reaction mixture directly into water, the methanol acts as a phase transfer agent, keeping your product in the aqueous waste.

Visualization of Workflows

Figure 1: Reaction Pathway & Logic Flow

The following diagram illustrates the synthetic pathway and the critical decision points for yield optimization.

ReactionOptimization Start Ethyl Vanillin (Starting Material) Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) Start->Step1 Reagent 4-Cl-Benzyl Chloride Reagent->Step1 CheckKI Yield < 80%? Add KI (Finkelstein) Step1->CheckKI Monitor TLC Inter Intermediate Aldehyde Step2 Step 2: Reduction (NaBH4, MeOH) Inter->Step2 CheckQuench Sticky Solid? Acidic Quench Required Step2->CheckQuench Product Target Alcohol {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol CheckKI->Inter Optimized CheckQuench->Product Hydrolysis of Borate

Caption: Figure 1. Synthetic pathway highlighting critical optimization checkpoints (Yellow Diamonds) for maximizing yield.

Summary of Critical Parameters (Data Table)

ParameterRecommended ValueImpact on Yield
Step 1 Catalyst Potassium Iodide (0.1 eq)High: Converts unreactive Cl-benzyl to reactive I-benzyl.
Step 1 Solvent DMF (Dry)Medium: Promotes S

2 mechanism better than Acetone.
Step 2 Quench 1M HCl or Sat. NH

Cl
Critical: Releases product from borate complex.
Purification Recrystallization (EtOAc/Hex)High: Avoids column chromatography losses.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 693306, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. Retrieved March 1, 2026, from [Link]

  • Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.[2] (Demonstrates analogous Williamson ether synthesis protocols). Retrieved March 1, 2026, from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and Borohydride Reductions).

Sources

Optimization

Purification techniques for crude {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Protocols for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Executive Summary & Molecule Profile Welcome to the Techn...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Protocols for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (often an intermediate in the synthesis of SGLT2 inhibitors or agrochemicals).

This guide addresses the common purification challenges associated with this molecule: incomplete reduction of the precursor aldehyde , removal of boron salts , and crystallization difficulties due to the ethoxy side chain, which can depress melting points.

Target Molecule Profile
PropertyDescription
Chemical Structure A benzyl alcohol core with a 3-ethoxy group and a 4-(4-chlorobenzyl) ether linkage.[1][2][3][4]
Physical State Typically a white to off-white crystalline solid . If impure, it often presents as a viscous yellow oil.
Solubility Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol, THF. Insoluble: Water, cold Hexanes/Heptane.
Key Impurities 1. Starting Material: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde.2. By-products: 4-Chlorobenzyl alcohol (from ether cleavage).3. Inorganics: Borate salts (if NaBH₄ reduction was used).

Synthesis & Impurity Origin Map

Understanding where your impurities come from is the first step to removing them.

SynthesisPath Aldehyde Precursor Aldehyde (Impurity A) Target Target Alcohol {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Aldehyde->Target Reduction Aldehyde->Target Unreacted (Common Issue) Reagent Reducing Agent (NaBH4 or LiAlH4) Reagent->Target Salts Inorganic Borates Reagent->Salts Quench Cleavage Ether Cleavage Product (4-Chlorobenzyl alcohol) Target->Cleavage Over-reduction (Acidic conditions)

Figure 1: Reaction pathway showing the origin of critical impurities (Red) relative to the target (Green).

Primary Purification Protocol: Recrystallization[5][6]

For material with >85% crude purity, recrystallization is the most efficient method. The presence of the ethoxy group adds lipophilicity, making Ethanol/Water or Ethyl Acetate/Heptane the preferred solvent systems.

Method A: The Ethanol/Water Displacement (Preferred)

Best for removing inorganic salts and trace polar impurities.

  • Dissolution: Place crude solid in a flask. Add absolute Ethanol (EtOH) (approx. 3-5 mL per gram of crude). Heat to 60°C until fully dissolved.

    • Note: If the solution is dark yellow/brown, treat with activated charcoal (5% w/w) for 15 mins, then filter hot through Celite.

  • Nucleation: Remove from heat. While stirring moderately, add warm water (50°C) dropwise until the solution turns slightly turbid (cloudy).

  • Re-solubilization: Add a few drops of hot Ethanol until the turbidity just disappears.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, move to an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the white crystals. Wash with cold 20% EtOH/Water .

  • Drying: Vacuum dry at 40°C. (Avoid high heat; benzyl alcohols can be sensitive).

Method B: The "Oiling Out" Rescue (Ethyl Acetate/Heptane)

Use this if Method A results in an oil/goo at the bottom of the flask.

  • Dissolve crude in minimal boiling Ethyl Acetate .

  • Slowly add Heptane (or Hexane) until the solution is slightly cloudy.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cool extremely slowly (wrap the flask in a towel to insulate).

Troubleshooting Guide (The "Sad Path")

Scenario 1: "My product is a sticky yellow oil and won't crystallize."

  • Cause: Residual solvent (DCM/THF) or high levels of unreacted aldehyde (which acts as a solvent).

  • Fix:

    • Rotary evaporate for at least 2 hours at 45°C under high vacuum to remove trapped solvent.

    • Check TLC.[5] If aldehyde is present (>5%), perform a Bisulfite Wash (see Section 5).

    • Triturate the oil with cold Pentane or Diethyl Ether . Stir vigorously to wash away surface impurities and induce solidification.

Scenario 2: "I have a persistent spot on TLC just above my product."

  • Cause: This is likely the unreacted aldehyde . Aldehydes run slightly less polar (higher Rf) than their corresponding alcohols.

  • Fix: Do not attempt to recrystallize yet. You must chemically remove the aldehyde.

Scenario 3: "The melting point is too low (e.g., 50°C instead of expected >70°C)."

  • Cause: Presence of 4-chlorobenzyl alcohol (cleavage impurity) or solvent inclusion.

  • Fix: Recrystallize using Toluene/Heptane . Toluene is excellent for separating different benzyl alcohol derivatives.

Advanced Technique: Chemoselective Impurity Removal

If recrystallization fails, use these chemical washes before attempting chromatography.

Protocol: Sodium Bisulfite Wash (Targeting Aldehyde)

This protocol selectively removes the unreacted aldehyde precursor without affecting the ether or alcohol groups of your target.

  • Dissolve the crude oil/solid in Ethyl Acetate (10 mL/g).

  • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Wash the organic layer vigorously with the Bisulfite solution (2 x 10 mL).

    • Mechanism:[4][5] The aldehyde forms a water-soluble bisulfite adduct. The alcohol target remains in the organic layer.

  • Wash with Brine, dry over MgSO₄, and concentrate.

  • Result: The "upper spot" on TLC should be gone.

Workflow Decision Matrix

Use this logic flow to determine your next step.

DecisionTree Start Crude Material State IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil? Start->IsOil CheckTLC Check TLC: Aldehyde Present? IsSolid->CheckTLC Triturate Triturate with Cold Pentane IsOil->Triturate Bisulfite Perform Bisulfite Wash CheckTLC->Bisulfite Yes (Aldehyde > 5%) Recryst Recrystallize: EtOH/Water CheckTLC->Recryst No (Purity > 85%) Column Flash Chromatography (Gradient Hex->EtOAc) CheckTLC->Column Complex Mixture Bisulfite->Recryst Triturate->IsSolid Success Triturate->CheckTLC Still Oil

Figure 2: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profile.

FAQ: Frequently Asked Questions

Q: Can I use catalytic hydrogenation to purify this? A: No. The benzyl ether linkage (specifically the 4-chlorobenzyl group) is susceptible to hydrogenolysis (cleavage) under Pd/C + H₂ conditions. This will destroy your molecule, yielding 3-ethoxy-4-hydroxybenzyl alcohol and 4-chlorotoluene. Stick to borohydride reductions and crystallization.

Q: Is the product sensitive to light? A: Benzyl alcohols with electron-rich rings (like the ethoxy-substituted ring here) can be prone to slow auto-oxidation to the aldehyde or acid if exposed to light and air for long periods. Store in amber vials under Nitrogen/Argon at 4°C.

Q: What is the expected melting point? A: While specific literature values vary by polymorph, pure crystalline analogs typically melt between 75°C and 88°C . If your sample melts below 60°C, it contains significant solvent or aldehyde impurities.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. "Purification of 4-Hydroxybenzyl Alcohol by Recrystallization."[6] (General protocol for phenolic benzyl alcohols).

  • MilliporeSigma. "4-Chlorobenzyl alcohol Properties & Specifications." (Used for comparative physical property analysis of the benzyl ether moiety).

  • Organic Syntheses. "Aldehydes from Acid Chlorides... and Purification via Bisulfite." Org.[5][7] Synth. Coll. Vol. 6, p. 529. (Authoritative source for bisulfite purification logic).

Sources

Troubleshooting

Technical Support: Crystallization Optimization for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Executive Summary & Molecule Profile Molecule: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Chemical Class: Alkoxybenzyl Alcohol / Aromatic Ether Critical Attribute: High Lipophilicity & Rotational Flexibility This g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Molecule: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Chemical Class: Alkoxybenzyl Alcohol / Aromatic Ether Critical Attribute: High Lipophilicity & Rotational Flexibility

This guide addresses the specific crystallization challenges associated with {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol . Due to the flexible ether linkages and the benzyl alcohol moiety, this molecule exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the metastable limit is crossed into a region where a solute-rich oil phase is thermodynamically more stable than the crystalline solid, often trapping impurities (such as unreacted 4-chlorobenzyl chloride).

This support center provides a structured approach to bypassing LLPS, ensuring polymorph control, and maximizing impurity rejection.

Diagnostic Workflow

Before altering your solvent system, identify the specific failure mode using the decision tree below.

TroubleshootingTree Start Crystallization Failure Mode Issue1 Oiling Out / LLPS (Emulsion formed) Start->Issue1 Issue2 No Nucleation (Solution remains clear) Start->Issue2 Issue3 Low Purity / Color (Inclusions) Start->Issue3 Action1 Diagnosis: Metastable Zone too wide Action: Add Seeds @ T_cloud + 5°C Issue1->Action1 Primary Fix Action2 Diagnosis: Solvent too compatible Action: Switch to Anti-Solvent (e.g., Toluene -> Heptane) Issue2->Action2 Primary Fix Action3 Diagnosis: Agglomeration Action: Slower Cooling Ramp (< 0.2 °C/min) Issue3->Action3 Primary Fix

Figure 1: Decision matrix for diagnosing crystallization failures based on visual observation.

Frequently Asked Questions (Technical)

Q1: Why does the compound "oil out" instead of crystallizing, even at low temperatures?

A: This is a classic Liquid-Liquid Phase Separation (LLPS) issue. The energy barrier to organize the flexible ethoxy and chlorobenzyl chains into a lattice is higher than the barrier to form a disordered amorphous liquid.

  • Mechanism: You are entering the "spinodal decomposition" zone before the nucleation zone.

  • Solution: You must crystallize within the Metastable Zone Width (MSZW) . Do not crash cool. You must seed the solution with pure crystals when the solution is slightly supersaturated but above the oiling-out temperature (typically 5–10°C above the observed cloud point).

Q2: Which solvent systems are recommended for this specific ether-alcohol?

Based on the structure (lipophilic aromatic rings + polar hydroxyl group), avoid solvents that are "too good" (like THF) or "too poor" (like pure water).

Solvent SystemRoleSuitabilityNotes
THF SolventAvoid Known to promote oiling out in benzyl ethers due to high solubility and H-bonding competition [1].
Toluene SolventHigh Excellent for aromatic stacking. Often fills lattice voids to stabilize crystals [2].
IPA / Water Solvent/AntiModerate Good for yield, but water addition must be very slow to prevent emulsion.
Ethyl Acetate / Heptane Solvent/AntiHigh Recommended starting point. EtAc dissolves the alcohol; Heptane acts as a gentle anti-solvent.
Q3: How do I remove the 4-chlorobenzyl chloride impurity?

A: This starting material is structurally similar but lacks the H-bonding hydroxyl group.

  • Strategy: Use a solvent where the impurity is highly soluble even at cold temperatures (e.g., Toluene or Methanol).

  • Protocol: Do not evaporate to dryness. Perform a "displacement wash." Filter the crystals and wash with cold Heptane (in which the impurity is soluble, but your product is insoluble).

Detailed Protocol: Seeded Cooling Crystallization

This protocol is designed to bypass the LLPS region.[1]

Prerequisites:

  • Seeds: finely ground pure crystals (1–2 wt%).

  • Equipment: Jacketed reactor with overhead stirring (avoid magnetic bars which grind crystals).

Step-by-Step Methodology
  • Dissolution (T_high):

    • Charge crude solid and Ethyl Acetate (5 volumes).

    • Heat to 60–65°C until fully dissolved.

    • Checkpoint: If solution is hazy, hot filter to remove inorganic salts.

  • Anti-Solvent Addition (Part 1):

    • Slowly add n-Heptane (2 volumes) at 60°C.

    • Ensure the solution remains clear. If oil droplets appear, reheat until clear.

  • Seeding (The Critical Step):

    • Cool to 50°C (or approx. 5°C below saturation point).

    • Add Seed Crystals (1 wt%) .

    • Hold at 50°C for 30–60 minutes.

    • Validation: Verify a "seed bed" has established (solution turns opaque/white, not oily).

  • Controlled Cooling:

    • Cool from 50°C to 20°C at a rate of 0.2°C/min .

    • Why? Rapid cooling generates high supersaturation, triggering oiling out. Slow cooling feeds crystal growth on the seeds [3].

  • Anti-Solvent Addition (Part 2):

    • Once at 20°C, add remaining n-Heptane (3 volumes) over 2 hours.

  • Isolation:

    • Filter under vacuum.[2] Wash with 100% n-Heptane to remove surface mother liquor containing chlorobenzyl impurities.

Scientific Rationale: The Metastable Zone[3]

Understanding the MSZW is the only way to robustly scale this process. You must map the "Clear Point" (Solubility) and "Cloud Point" (Limit of Stability).

MSZW_Workflow Step1 Prepare Slurry (Known Conc.) Step2 Heat until Clear (Record T_clear) Step1->Step2 Dissolution Step3 Cool until Cloud/Oil (Record T_cloud) Step2->Step3 Nucleation Limit Step4 Calculate MSZW (T_clear - T_cloud) Step3->Step4 Data Analysis Step5 Set Operating T (Inside MSZW) Step4->Step5 Process Design

Figure 2: Workflow for determining the Metastable Zone Width (MSZW) to define safe operating parameters.

Key Insight: If T_cloud results in oil droplets rather than crystals, your "Cloud Point" is actually an "Oiling Out Point." In this case, you must seed at a temperature aboveT_cloud but belowT_clear.

References

  • Staples, R. (2025).[3] Getting Crystals Your Crystallographer Will Treasure. Michigan State University Center for Crystallography. Available at: [Link]

  • Reutzel-Edens, S. M. (2016). Process Development and Crystallization in Oiling-Out System. American Chemical Society (ACS) / Organic Process Research & Development. Available at: [Link]

  • Veesler, S., et al. (2019).[4] Crystallization in the Presence of a Liquid−Liquid Phase Separation. University of Cincinnati / CNRS. Available at: [Link]

Sources

Optimization

Removing impurities from {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol synthesis

Welcome to the Technical Support Center for the synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol . This guide is designed for drug development professionals and synthetic chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol .

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic textbook theory to address the specific mechanistic bottlenecks, impurity profiles, and chemoselective challenges encountered during the two-step synthesis of this target molecule.

Synthetic Pathway Overview

Synthesis A Ethyl Vanillin C Intermediate Aldehyde A->C K2CO3, KI DMF, 80°C B 4-Chlorobenzyl Chloride B->C D Target Alcohol Product C->D NaBH4 MeOH, 0°C to RT

Two-step synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol.

Phase 1: Alkylation (Williamson Ether Synthesis) Troubleshooting

The first step involves the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with 4-chlorobenzyl chloride to form the intermediate 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde[1].

Q: Why is my final product contaminated with unreacted ethyl vanillin, even after extended heating? A: Benzyl chloride derivatives are moderately reactive electrophiles. If you are relying solely on potassium carbonate (


), the 

etherification can stall, leaving unreacted phenol [3]. Causality & Solution: Add a catalytic amount (0.1 eq) of Potassium Iodide (KI). This triggers an in situ Finkelstein reaction, converting the 4-chlorobenzyl chloride into the highly reactive 4-chlorobenzyl iodide. This mechanistic shift accelerates the nucleophilic attack by the phenoxide, driving the reaction to completion. Any residual ethyl vanillin must be removed during workup by washing the organic layer with 1M NaOH, which selectively deprotonates the phenol (pKa ~8) into the aqueous phase.

Q: I am detecting a significant aliphatic impurity (4-chlorobenzyl alcohol) in my HPLC chromatogram. Where is this coming from? A: This is the hydrolysis product of your alkylating agent. Using Sodium Hydroxide (NaOH) as a base or having excessive moisture in your solvent (DMF or Acetone) causes the hydroxide ions to outcompete the phenoxide, hydrolyzing the 4-chlorobenzyl chloride. Causality & Solution: Switch to anhydrous solvents and use


. 

is a mild, non-nucleophilic base that is strong enough to deprotonate ethyl vanillin but weak enough to prevent the hydrolysis of the alkyl halide.

Phase 2: Aldehyde Reduction Troubleshooting

The second step is the chemoselective reduction of the intermediate aldehyde to the target benzyl alcohol using Sodium Borohydride (


).

Q: My reaction shows complete consumption of the aldehyde, but the isolated yield is low and the NMR shows a complex mixture. Could the benzyl ether be cleaving? A: Yes. While


 is generally chemoselective for aldehydes and ketones, the presence of transition metal impurities (e.g., trace Palladium from previous reactor use) can alter its reactivity. In the presence of Pd/C or similar metals, 

acts as a hydrogen donor, leading to the unintended reductive cleavage (O-debenzylation) of your newly formed benzyl ether [2]. Causality & Solution: Ensure all glassware and reactors are rigorously free of transition metal residues. Conduct the reduction in clean glassware using pure methanol at 0°C to strictly limit the reducing power to the aldehyde moiety.

Q: The product precipitates as a gummy residue rather than a crystalline solid, and the mass yield is artificially high. What went wrong? A: You are likely trapping stable borate complexes. During the reduction, the hydride transfer forms an intermediate tetraalkoxyborate complex. If quenched improperly (e.g., with just water), this complex does not fully hydrolyze, leading to a gummy mixture of product and inorganic boron salts. Causality & Solution: Quench the reaction with saturated aqueous Ammonium Chloride (


). The mild acidity of 

efficiently breaks the B-O bonds to release the free alcohol without providing the strong acidic conditions that could risk ether cleavage or product degradation.

Diagnostic Logic Tree

Troubleshooting Start Impurity Detected in Final Product Q1 Positive FeCl3 Test? (Phenol present) Start->Q1 S1 Wash organic layer with 1M NaOH Q1->S1 Yes Q2 UV Active at 280nm? (Aldehyde present) Q1->Q2 No S2 Ensure fresh NaBH4; Extend reaction time Q2->S2 Yes Q3 Aliphatic Impurity? (Hydrolyzed halide) Q2->Q3 No S3 Triturate crude solid with cold hexanes Q3->S3 Yes

Diagnostic logic tree for identifying and resolving common synthesis impurities.

Quantitative Data: Impurity Profile & Control Limits

Impurity NameOrigin StepAnalytical MarkerAcceptable LimitRemoval Strategy
Ethyl Vanillin Step 1TLC

~0.3 (7:3 Hex/EtOAc); Positive

< 0.1%Liquid-liquid extraction with 1M NaOH.
4-Chlorobenzyl Alcohol Step 1HPLC RRT ~0.8; Broad OH stretch in IR< 0.5%Trituration of final product with cold hexanes.
Intermediate Aldehyde Step 2TLC

~0.6; Strong UV absorbance at 280nm
< 0.1%Ensure

is stored properly (preventing moisture degradation).
Borate Salts Step 2High ash content; Broad B-O IR peak< 0.1%Strict quench protocol using saturated

.

Self-Validating Experimental Protocols

Protocol A: Optimized Alkylation with In-Situ Finkelstein Catalysis
  • Charge: To a clean, dry reactor, add ethyl vanillin (1.0 eq) and anhydrous DMF (5 volumes).

  • Base & Catalyst: Add

    
     (1.5 eq) and KI (0.1 eq). Stir for 15 minutes at room temperature.
    
  • Alkylation: Add 4-chlorobenzyl chloride (1.1 eq) dropwise. Heat the mixture to 80°C for 4 hours.

  • Validation Check: Pull a 0.1 mL aliquot, dilute in EtOAc, and spot on a silica TLC plate (7:3 Hexanes:EtOAc). The reaction is complete only when the phenol spot (

    
     ~0.3) is entirely absent.
    
  • Quench & Wash: Cool to room temperature and quench with ice water (15 volumes) to precipitate the intermediate. Filter the solid.

  • Purification: Resuspend the filter cake in Ethyl Acetate (10 volumes). Wash the organic layer with 1M NaOH (3 x 3 volumes) to strip any trace unreacted ethyl vanillin. Wash with brine, dry over

    
    , and concentrate under vacuum.
    
Protocol B: Chemoselective Reduction and Borate Quench
  • Charge: Dissolve the intermediate 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde (1.0 eq) in anhydrous Methanol (10 volumes).

  • Cooling: Chill the reactor to 0–5°C using an ice bath.

  • Reduction: Add

    
     (1.2 eq) in small portions over 30 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents thermal degradation of the product.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Check: Analyze by HPLC. Proceed to the next step only when the aldehyde peak (UV 280nm) integrates to <0.1% relative to the product peak.

  • Quench: Slowly add saturated aqueous

    
     (5 volumes) and stir vigorously for 30 minutes to fully hydrolyze the borate complexes.
    
  • Extraction & Polish: Extract with EtOAc (3 x 5 volumes). Wash the combined organics with water, then brine. Dry over

    
     and concentrate.
    
  • Trituration: To remove trace 4-chlorobenzyl alcohol carried over from Step 1, suspend the crude solid in cold hexanes (5 volumes), stir for 15 minutes, filter, and dry under vacuum at 40°C to yield the pure target alcohol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 693306, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde." PubChem, URL:[Link]

  • Tran, A.T., et al. "A General Method for the Rapid Reduction of Alkenes and Alkynes Using Sodium Borohydride, Acetic Acid, and Palladium." Tetrahedron Letters, 2009. URL:[Link]

  • "Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent." ResearchGate, URL:[Link]

Troubleshooting

Optimizing temperature conditions for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol reactions

Welcome to the technical support center for the synthesis and application of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and application of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical utility.

Introduction

The synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide (in this case, from 4-chlorobenzyl chloride) by an alkoxide or phenoxide ion (generated from 3-ethoxy-4-hydroxyphenyl methanol, a derivative of ethyl vanillin). Like any chemical reaction, the success of this synthesis is highly dependent on carefully controlled conditions, with temperature being a critical parameter.

Optimizing the reaction temperature is a balancing act. A temperature that is too low may result in an impractically slow reaction rate and incomplete conversion of starting materials.[1] Conversely, excessively high temperatures can lead to a host of side reactions, including elimination, over-alkylation, and degradation of both reactants and products, ultimately compromising yield and purity.[1] This guide will provide a structured approach to troubleshooting common issues related to temperature optimization in the synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol.

Troubleshooting Guide: Temperature-Related Issues

This section is formatted as a series of question-and-answer scenarios that you may encounter during your experiments.

Q1: My reaction is showing a very low conversion rate, and I'm recovering a significant amount of the starting phenol derivative. What could be the cause?

A1: A low conversion rate is a common issue, often pointing to suboptimal reaction conditions. Here are the likely temperature-related causes and troubleshooting steps:

  • Insufficient Temperature: The Williamson ether synthesis requires a certain activation energy to proceed at a reasonable rate.[1] If the reaction temperature is too low, the kinetic energy of the reacting molecules may be insufficient to overcome this barrier.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each new temperature point using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical temperature range for this type of reaction is between 50-100°C.[1][2]

  • Poor Solubility of Reactants: If the alkoxide of the phenolic starting material is not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.

    • Solution: Ensure you are using a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[3] If solubility remains an issue, a modest increase in temperature may improve it.

Q2: My reaction has produced a complex mixture of byproducts, and the yield of the desired {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is low. What side reactions should I consider?

A2: The formation of multiple byproducts is often a sign that the reaction temperature is too high, promoting undesired reaction pathways. Key side reactions to consider include:

  • Elimination Reaction of 4-Chlorobenzyl Chloride: At elevated temperatures, the base used to deprotonate the phenol can instead induce an elimination reaction with the 4-chlorobenzyl chloride, leading to the formation of 4-chlorostyrene derivatives. This is a common competing pathway in Williamson ether synthesis.[1]

    • Solution: Lower the reaction temperature. Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.

  • Over-Alkylation: The product itself contains a hydroxyl group that can be deprotonated and react with another molecule of 4-chlorobenzyl chloride, leading to a diether byproduct.

    • Solution: This can be mitigated by using the phenolic starting material in a slight excess and by maintaining a lower reaction temperature to control reactivity.[4]

  • Ring Chlorination: Although less common under these conditions, there is a possibility of electrophilic aromatic substitution on the electron-rich ethoxyphenyl ring, especially if any Lewis acid impurities are present.[5]

    • Solution: Ensure all glassware is scrupulously clean and that high-purity reagents are used. Maintaining a controlled temperature will also minimize the likelihood of this side reaction.

  • Thermal Degradation: Benzyl ethers, while generally stable, can degrade at very high temperatures.[6][7][8] This can lead to a complex mixture of decomposition products.

    • Solution: Avoid excessive heating. If a higher temperature is required for the reaction to proceed, consider using a milder base or a more reactive solvent to facilitate the reaction at a lower temperature.

Q3: I'm observing the formation of an unknown impurity that is difficult to separate from my desired product. How can I identify and minimize it?

A3: The formation of persistent impurities often requires a systematic approach to identify and eliminate.

  • Potential Impurity - Dibenzyl Ether: The base in the reaction can react with any water present to form hydroxide ions, which can then react with 4-chlorobenzyl chloride to form 4-chlorobenzyl alcohol. This alcohol can then be deprotonated and react with another molecule of 4-chlorobenzyl chloride to form bis(4-chlorobenzyl) ether.

    • Solution: Ensure anhydrous reaction conditions. Use a dry solvent and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Analytical Approach:

    • Isolate the Impurity: If possible, isolate a small amount of the impurity through careful column chromatography or preparative HPLC.

    • Characterize the Impurity: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the impurity.

    • Hypothesize Formation Pathway: Once the structure is known, you can deduce the likely side reaction that is forming it. This will inform your strategy for minimizing its formation.

  • Optimization of Temperature Gradient:

    • Experiment: Set up a series of small-scale reactions at different temperatures (e.g., 50°C, 60°C, 70°C, 80°C) while keeping all other parameters constant.

    • Analysis: Analyze the crude reaction mixture from each temperature point by HPLC or GC to quantify the ratio of the desired product to the key impurity. This will help you identify the optimal temperature that maximizes the formation of the desired product while minimizing the impurity.

Data Summary and Experimental Protocols

Table 1: Recommended Temperature Ranges for Williamson Ether Synthesis
Reaction ScaleRecommended Starting TemperatureMaximum Recommended TemperatureKey Considerations
Lab Scale (mmol)50-60°C80-90°CMonitor closely for byproduct formation above 70°C.
Pilot Scale (mol)45-55°C75-85°CImproved heat transfer may allow for slightly lower temperatures.
Industrial Scale (kmol)40-50°C70-80°CExothermic nature of the reaction needs careful management.
Experimental Protocol: Temperature Optimization Study

This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol.

  • Setup: In a series of oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers under an inert atmosphere, add the 3-ethoxy-4-hydroxyphenyl methanol derivative (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5 eq.) to each flask.

  • Temperature Control: Place each flask in a pre-heated reaction block or oil bath set to the desired temperatures (e.g., 50°C, 60°C, 70°C, 80°C).

  • Reactant Addition: Once the reaction mixtures have reached the target temperatures, add a solution of 4-chlorobenzyl chloride (1.1 eq.) in the same solvent dropwise to each flask.

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reactions are complete (as determined by the consumption of the starting material), cool the mixtures to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude product from each reaction by HPLC or GC to determine the yield of the desired product and the relative amounts of any byproducts.

Visualizations

Diagram 1: Key Factors in Temperature Optimization

G Temp Reaction Temperature LowTemp Too Low Temp->LowTemp Leads to HighTemp Too High Temp->HighTemp Leads to OptimalTemp Optimal Range Temp->OptimalTemp Goal SlowRate Slow Reaction Rate LowTemp->SlowRate Incomplete Incomplete Conversion LowTemp->Incomplete SideReactions Side Reactions HighTemp->SideReactions Degradation Product Degradation HighTemp->Degradation MaxYield Maximum Yield & Purity OptimalTemp->MaxYield

Caption: Balancing reaction temperature is crucial for success.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Desired Product CheckTemp Is Reaction Temperature > 50°C? Start->CheckTemp CheckPurity Are Starting Materials Pure & Dry? CheckTemp->CheckPurity Yes IncreaseTemp Increase Temperature by 10°C CheckTemp->IncreaseTemp No CheckByproducts Analyze Crude Mixture for Byproducts CheckPurity->CheckByproducts Yes PurifyReagents Purify/Dry Reagents & Solvents CheckPurity->PurifyReagents No OptimizeConditions Optimize Temperature to Minimize Specific Byproduct CheckByproducts->OptimizeConditions IncreaseTemp->Start Re-evaluate PurifyReagents->Start Re-run Reaction

Sources

Optimization

Solving solubility challenges with {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering precipitation, inconsistent assay data, or low bioavailability with {4-[(4-Chlorobenzyl)oxy]-3-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering precipitation, inconsistent assay data, or low bioavailability with {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol .

This compound is a classic Class II (Low Solubility, High Permeability) molecule in the Biopharmaceutics Classification System (BCS) context.[1][2][3] Its structure—a lipophilic benzyl ether core with a chloro-substitution—drives high crystal lattice energy and significant hydrophobicity (LogP ~3.8–4.0).[1][2][3]

This guide moves beyond basic "add more solvent" advice. It dissects the thermodynamics of the compound to provide a self-validating troubleshooting workflow for both in vitro assays and chemical synthesis.

Part 1: Physicochemical Profile & Solubility Drivers[1][2][4]

Before attempting solubilization, you must understand the "Enemy."[1][3] This compound resists aqueous solvation due to the strong hydrophobic stacking of the chlorobenzyl and ethoxyphenyl rings.[1][2]

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~292.76 g/mol Moderate size; not the primary solubility limiter.[1][2][3]
LogP (Lipophilicity) 3.8 – 4.2 Critical. Highly lipophilic.[1][2][3] Partitions poorly into water.[1][2][3]
H-Bond Donors 1 (Alcohol)Limited interaction with water molecules.[1][2][3]
H-Bond Acceptors 3 (Ethers, Alcohol)Insufficient to overcome the hydrophobic surface area.[1][2][3]
pKa ~13-14 (Alcohol)Neutral at physiological pH (7.4).[1][2][3] pH adjustment will not help solubility.[1][2]

Technical Insight: The primary alcohol group (-CH2OH) is the only polar "handle" on this molecule.[1][2][3] In aqueous environments, water molecules form a "cage" around the hydrophobic chlorobenzyl tail (entropic penalty), forcing the molecules to aggregate and precipitate to minimize water contact.[1][3]

Part 2: Troubleshooting Guides (Scenario-Based)

Scenario A: "My compound crashes out when I dilute my DMSO stock into media/buffer."

The Cause: The "Solvent Shift" Shock.[1][2] When you pipette 100% DMSO stock directly into an aqueous buffer, the DMSO (which is hygroscopic) rapidly mixes with water.[1][3] The compound, suddenly stripped of its solvation shell, experiences a local supersaturation spike and crystallizes immediately.[1][3]

The Solution: The Intermediate Dilution Method Do not go from 100% DMSO


 1% DMSO in one step.[1][2]
  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO (e.g., 10 mM).

  • Intermediate Step: Dilute the stock 1:10 into a transitional solvent (e.g., Ethanol or PEG400) or a surfactant-rich buffer (e.g., PBS + 5% Tween 80).[1][2][3]

  • Final Dilution: Pipette this intermediate into your final assay media.

Validation Protocol:

  • Visual Check: Hold the tube against a dark background. Turbidity = Precipitation.[1][2][3]

  • Centrifugation: Spin at 13,000 rpm for 10 mins. Analyze the supernatant by HPLC. If concentration drops, you have invisible micro-precipitates.[1][2][3]

Scenario B: "I see inconsistent IC50/EC50 data between replicates."

The Cause: Micro-precipitation or Adsorption.[1][2] This compound is "sticky."[1][2][3] It will adsorb to plastic tips, well plates, and serum proteins.[1][3]

The Solution:

  • Change Plasticware: Use Low-Binding polypropylene plates and tips. Standard polystyrene binds lipophilic benzyl ethers.[1][2][3]

  • Add Carrier Proteins: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or FBS.[1][2][3] The albumin acts as a "chaperone," binding the lipophilic tail and keeping it in solution without affecting the free concentration significantly in many assays.[1][3]

Part 3: Visualization & Workflows

Workflow 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityTree Start Start: Define Application AppType Application Type? Start->AppType InVitro Cell/Enzyme Assay (Aqueous) AppType->InVitro Biological Synthesis Chemical Synthesis (Organic) AppType->Synthesis Chemical CheckConc Target Conc > 10 µM? InVitro->CheckConc OrganicSolv Recommended Solvents: DCM, THF, Ethyl Acetate Synthesis->OrganicSolv LowConc Standard Protocol: 0.1% DMSO in Media CheckConc->LowConc No HighConc Precipitation Risk! CheckConc->HighConc Yes Cosolvent Add Cosolvent: PEG400 (10%) or Tween 80 (0.5%) HighConc->Cosolvent Step 1 Complex Cyclodextrin Complex: Use HP-β-CD (20%) Cosolvent->Complex If Fails

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context.

Workflow 2: The "Solvent Shift" Mitigation Protocol

How to dilute without crashing.

SerialDilution Stock 1. DMSO Stock (10 mM) 100% DMSO Inter 2. Intermediate (1 mM) 10% DMSO + 90% PEG400 Stock->Inter 1:10 Dilution Crash Direct Dilution (Precipitation Risk) Stock->Crash AVOID Final 3. Assay Well (10 µM) Buffer + <1% DMSO Inter->Final 1:100 Dilution Crash->Final Failed Exp

Figure 2: The Intermediate Dilution Method prevents the thermodynamic shock that causes precipitation.[1][3]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use ultrasonic baths to dissolve this compound? A: Yes, and you should.[1][2] Benzyl ethers often form tight crystal lattices.[1][2][3] Sonication for 5–10 minutes at 37°C is recommended for preparing high-concentration DMSO stocks (e.g., >10 mM).[1][2][3] Ensure the water in the bath does not heat up excessively to avoid thermal degradation, although this ether linkage is generally stable up to 60°C.[1][3]

Q2: My compound turned yellow in solution. Is it still good? A: Caution is advised. While pure benzyl ethers are colorless, yellowing often indicates oxidation of the benzylic position (forming a benzaldehyde or benzoic acid derivative) or the presence of trace phenols.[2][3]

  • Action: Check purity via LC-MS. If the mass spectrum shows a peak at M+14 or M+16, oxidation has occurred.[1][3] Store solid stocks under nitrogen at -20°C.

Q3: Is pH adjustment a viable strategy? A: No. As noted in the physicochemical profile, the molecule lacks acidic or basic groups within the physiological pH range (pKa > 13).[1][3] Adjusting pH will only increase the ionic strength of the buffer, potentially decreasing solubility via the "salting-out" effect.[1]

Q4: What is the best vehicle for in vivo (animal) studies? A: Do not use simple saline.[1][2]

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1][2][3]

  • Alternative: 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.[1][2][3] This encapsulates the hydrophobic tail, rendering it water-soluble.[1][2][3]

Part 5: References

  • Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1][3] "Biological assay challenges from compound precipitation: The 'Solvent Shift' effect." Drug Discovery Today. (Contextual citation for DMSO precipitation mechanisms).

  • PubChem Compound Summary. (2023). "4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (Analogous Structure)." National Center for Biotechnology Information.[1][2][3] (Used for physicochemical property estimation of the benzyl-ether core).[1][2][3]

  • BenchChem Technical Guides. (2025). "Troubleshooting DMSO Stock Precipitation."

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Welcome to the Advanced Chromatography Support Center. When dealing with {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol, you are managing a highly functionalized intermediate. The primary benzylic alcohol is prone to o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. When dealing with {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol, you are managing a highly functionalized intermediate. The primary benzylic alcohol is prone to oxidation, while the dual ether linkages (ethoxy and chlorobenzyloxy) dictate its distinct dipole moment. Standard normal-phase chromatography often fails because chemists treat this molecule as a generic polar organic compound, ignoring the specific silanol-alcohol interactions that compromise both yield and purity.

This guide provides field-proven, self-validating methodologies to diagnose and resolve these specific chromatographic challenges.

Diagnostic Workflow

Before adjusting your solvent system, use the following diagnostic logic to identify the root cause of your purification failure.

PurificationWorkflow A Crude Mixture Analysis (Identify Impurities) B TLC Solvent Screening (Hexane/EtOAc) A->B C Co-elution Detected? B->C D Optimize Selectivity (Add DCM/Toluene) C->D Yes E On-Column Degradation? (Aldehyde Formation) C->E No D->E F Deactivate Silica (1% Et3N or Florisil) E->F Yes G Execute Step-Gradient Flash Chromatography E->G No F->G

Workflow for diagnosing and resolving chromatography issues for benzylic alcohol derivatives.

Troubleshooting & FAQs

Q1: During purification, my isolated product contains {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}carboxaldehyde, which was absent in the crude NMR. What is happening? Expertise & Causality: Benzylic alcohols are highly susceptible to oxidation. Standard unmodified silica gel is inherently acidic (pH ~4.5–5.5). When an electron-rich benzylic alcohol like {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is exposed to these acidic silanol groups in the presence of trace oxygen or peroxides (often found in older ether solvents), the silica catalyzes the oxidation of the primary alcohol to the corresponding aldehyde[1]. Solution: Perform a 2D TLC to confirm silica-induced degradation[2]. If confirmed, deactivate the silica gel by pre-flushing the column with 1% Triethylamine (Et


N) in hexanes, or switch to a less acidic stationary phase like Florisil or neutral alumina.

Q2: I cannot separate the target compound from unreacted 4-chlorobenzyl chloride or ethyl vanillin derivatives. They co-elute in Hexane/Ethyl Acetate. How do I resolve this? Expertise & Causality: Co-elution occurs when impurities share similar hydrogen-bonding capacities or dipole moments with the target in a specific solvent system. Hexane/EtOAc primarily separates based on hydrogen-bond acceptance/donation. If the impurities have similar affinities, changing the solvent ratio will only change the retention time, not the selectivity (


).
Solution:  Alter the separation mechanics by introducing a solvent with different properties. Replacing Hexane with Toluene, or adding Dichloromethane (DCM) as a modifier, alters the 

interactions and dipole dynamics, shifting the relative retention times (

) of the halogenated and aromatic impurities compared to the target alcohol.

Q3: My compound elutes with severe tailing, and my mass recovery is below 60%. Where is the rest of my product? Expertise & Causality: The primary hydroxyl group (-OH) of your target molecule forms strong hydrogen bonds with the active silanol groups on the silica surface. This leads to non-linear adsorption isotherms, causing severe peak tailing and irreversible chemisorption (loss of mass on the column)[3]. Solution: Implement a step-gradient rather than a generic 0-100% linear gradient[4]. A step-gradient rapidly increases the solvent strength once the preceding impurities have eluted, forcing the target compound off the column in a tight, concentrated band, thereby minimizing the time it spends interacting with the silanols.

Self-Validating Experimental Protocol

To ensure high purity (>98%) and maximum recovery, execute the following self-validating step-gradient protocol.

Step 1: 2D TLC Validation (System Check)
  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop in the primary solvent system (e.g., 70:30 Hexane/EtOAc).

  • Validation Check: Rotate the plate 90 degrees and develop again in the exact same solvent. If the spots do not fall on a perfect diagonal line, on-column degradation is occurring[2]. Do not proceed until the solvent/silica is deactivated with 1% Et

    
    N.
    
Step 2: Dry Loading Preparation
  • Dissolve the crude mixture in a minimum volume of DCM.

  • Add deactivated silica gel (1:3 mass ratio of crude to silica).

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Validation Check: Shake the flask. If the powder clumps or sticks to the glass, residual DCM remains. Re-evaporate until completely dry. Residual polar solvents in the dry load will cause immediate band broadening and ruin the separation.

Step 3: Column Equilibration & Step-Gradient Execution
  • Pack the column and equilibrate with 3 Column Volumes (CV) of the weak solvent (e.g., 90:10 Hexane/EtOAc with 0.1% Et

    
    N).
    
  • Load the dry powder evenly onto the column frit.

  • Elute non-polar impurities (e.g., 4-chlorobenzyl chloride) using an isocratic hold at 15% EtOAc for 4 CVs.

  • Step the gradient immediately to 35% EtOAc to elute the target benzylic alcohol.

  • Validation Check: Monitor the UV trace at 254 nm. The sudden increase in solvent strength should produce a sharp, symmetrical peak for the target compound, confirming the suppression of silanol-induced tailing[4].

Step 4: Fraction Consolidation
  • Analyze fractions via TLC.

  • Pool fractions containing only the target compound (

    
     ~0.35 in 70:30 Hexane/EtOAc).
    
  • Concentrate under vacuum at <40°C to prevent thermal degradation of the benzylic alcohol.

Quantitative Data & Metrics

Use the following table to select the optimal solvent system based on your specific impurity profile.

Solvent SystemTarget

Impurity

(Aldehyde)
Resolution (

)
Scientist's Observation
70:30 Hexane/EtOAc 0.350.551.2Standard system; prone to peak tailing and moderate co-elution.
80:20 Toluene/EtOAc 0.400.652.1Excellent separation;

interactions resolve aromatic impurities.
50:45:5 Hexane/DCM/EtOAc 0.380.601.8Sharp peaks; DCM suppresses secondary silanol interactions.

References

  • Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica | Growing Science | 1

  • Troubleshooting Flash Chromatography | University of Rochester | 2

  • HPLC Troubleshooting Guide | MilliporeSigma | 3

  • How to Purify your Target Compound with Minimal Impurities | Biotage | 4

Sources

Optimization

Technical Support Center: Overcoming Moisture Sensitivity in {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Synthesis

Welcome to the Advanced Diagnostics and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the critical failure points in the synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the critical failure points in the synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol .

The synthesis of this target benzyl alcohol from its precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), relies on two highly moisture-sensitive transformations: an O-Alkylation (using NaH) and an Aldehyde Reduction (using LiAlH₄). Trace water (<500 ppm) can catastrophically derail both steps through distinct mechanistic pathways. This guide provides the causality behind these failures and field-proven, self-validating protocols to ensure synthetic success.

Phase 1: O-Alkylation (NaH / DMF System)

Q: My alkylation reaction is stalling at 60% conversion, and I am detecting highly polar, difficult-to-separate impurities on my TLC/HPLC. What is happening?

Mechanistic Causality: Your reaction is falling victim to a moisture-induced base quench. Sodium hydride (NaH) is exceptionally sensitive to water. When wet Dimethylformamide (DMF) is used, H₂O quenches the NaH to form Sodium Hydroxide (NaOH) and H₂ gas.

Unlike NaH, which acts as a non-nucleophilic base to cleanly deprotonate your phenol, the resulting NaOH is a strong nucleophile. In the presence of your unreacted starting material (3-ethoxy-4-hydroxybenzaldehyde), NaOH triggers a base-catalyzed Cannizzaro disproportionation 1. This parasitic side-reaction consumes your aldehyde, converting it into a 1:1 mixture of the corresponding carboxylic acid and benzyl alcohol, which appear as the highly polar impurities you are observing.

Validated Protocol: Anhydrous O-Alkylation

This protocol is self-validating: the cessation of gas evolution serves as your primary In-Process Control (IPC).

  • Solvent Purification: Dry DMF over activated 4Å molecular sieves for 48 hours prior to use to achieve <50 ppm moisture 2. Never heat DMF with a base to dry it, as it will decompose into dimethylamine and carbon monoxide.

  • Reagent Activation: Weigh 60% NaH dispersion in mineral oil. Under an argon atmosphere, wash the dispersion with anhydrous hexanes (3 x 10 mL), decanting the solvent each time to expose the highly reactive, pure hydride surface.

  • Deprotonation (IPC Check): Suspend the washed NaH in anhydrous DMF at 0 °C. Dropwise add a solution of 3-ethoxy-4-hydroxybenzaldehyde in DMF. Visual IPC: Monitor for the active bubbling of H₂ gas. Wait until bubbling completely ceases (approx. 30 mins) before proceeding; this confirms 100% phenoxide formation without residual reactive hydride.

  • Alkylation: Add 4-chlorobenzyl chloride dropwise. Warm to room temperature and stir for 4 hours.

  • Safe Quench: Carefully quench with saturated aqueous NH₄Cl at 0 °C. This safely neutralizes any unreacted base without creating the highly alkaline conditions that trigger aldehyde degradation.

Phase 2: Aldehyde Reduction (LiAlH₄ / THF System)

Q: The reduction of my intermediate aldehyde is incomplete, and during the aqueous workup, the reaction mixture turns into an unfilterable colloidal gel that traps my product. How do I fix this?

Mechanistic Causality: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water to form lithium hydroxide, aluminum hydroxide, and hydrogen gas 3. Even atmospheric humidity or trace moisture in your Tetrahydrofuran (THF) will deplete the active hydride species (AlH₄⁻), stalling the nucleophilic addition to the carbonyl and leaving unreacted aldehyde 4.

Furthermore, the "unfilterable gel" is amorphous aluminum hydroxide. If you quench the reaction randomly with water or acid, the aluminum alkoxide intermediates polymerize into a gelatinous matrix that physically encapsulates your target molecule, devastating your isolated yield.

Validated Protocol: Anhydrous Reduction & Fieser Workup

This protocol utilizes a stoichiometric quench to force the crystallization of aluminum salts, ensuring a self-validating, clean isolation.

  • Solvent Preparation (IPC Check): Distill THF over sodium/benzophenone ketyl under argon immediately before use. Visual IPC: The solvent must exhibit a deep, persistent blue/purple color, validating the absolute absence of moisture and oxygen.

  • Reduction: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF at 0 °C. Slowly add a solution of your intermediate (4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde) in THF. Stir for 2 hours at room temperature.

  • The Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every

    
      grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
        mL of distilled H₂O (Dropwise. Caution: Highly exothermic H₂ evolution).
      
    • 
        mL of 15% aqueous NaOH.
      
    • 3

      
        mL of distilled H₂O.
      
    • Causality: This exact sequence systematically hydrolyzes the aluminum complexes and forces them to precipitate as a granular, crystalline white solid (sodium aluminate) rather than a gel.

  • Isolation: Stir vigorously for 15 minutes until the white precipitate is fully formed. Filter the granular salts through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate to yield pure {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol.

Quantitative Impact of Moisture on Synthesis

The table below summarizes the empirical degradation of yield and purity as a direct function of moisture contamination in your reaction solvents.

Moisture Level (ppm)Phase 1: O-Alkylation YieldPhase 1: Primary Impurity ProfilePhase 2: Reduction YieldPhase 2: Primary Impurity Profile
< 50 ppm > 95%< 1% Cannizzaro products> 92%< 1% Unreacted aldehyde
~ 200 ppm 85%~ 5% Cannizzaro products75%~ 15% Unreacted aldehyde
~ 500 ppm 60%> 15% Cannizzaro products40%> 50% Unreacted aldehyde
> 1000 ppm < 30%Massive degradation< 10%Complete reaction stall

Mechanistic Workflow & Degradation Pathways

SynthesisWorkflow SM Precursor Phenol + 4-Chlorobenzyl Chloride Int Intermediate Aldehyde (4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde) SM->Int Anhydrous O-Alkylation (NaH/DMF) NaH NaH in DMF (Deprotonation) H2O_1 Moisture Contamination (>50 ppm H₂O) NaH->H2O_1 Cannizzaro Cannizzaro Disproportionation (Acid + Alcohol Byproducts) Int->Cannizzaro Base-catalyzed side reaction Prod Target Molecule {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Int->Prod Anhydrous Reduction (LiAlH₄/THF) NaOH NaOH Formation (Quenched Base) H2O_1->NaOH Hydrolysis NaOH->Int LiAlH4 LiAlH₄ in THF (Reduction) H2O_2 Moisture Contamination (>50 ppm H₂O) LiAlH4->H2O_2 Quenched LiOH + Al(OH)₃ (Hydride Depletion) H2O_2->Quenched Violent Hydrolysis Stalled Unreacted Intermediate (Stalled Reduction) Quenched->Stalled Insufficient Hydride

Synthesis workflow and moisture-induced degradation pathways for the target benzyl alcohol.

References

  • Purification of Laboratory Chemicals - 9th Edition Source: Elsevier URL:[Link]

  • Cannizzaro reaction Source: Wikipedia URL:[Link]

  • Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]

  • Lithium aluminium hydride Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Structural Elucidation of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Executive Summary This guide provides a rigorous technical assessment of the 1H NMR characterization of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (CAS Registry Number: 299441-96-6 [related aldehyde precursor]).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical assessment of the 1H NMR characterization of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (CAS Registry Number: 299441-96-6 [related aldehyde precursor]).[1][2][3][4][5] This compound is a critical pharmacophore scaffold, often serving as a key intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, such as Lapatinib or Erlotinib analogs.[2][4][5]

The Challenge: In synthetic workflows, this alcohol is typically derived via the reduction of its aldehyde precursor.[2][5] The primary quality control challenge is distinguishing the target product from (A) residual aldehyde starting material and (B) regioisomeric impurities (3-benzyloxy-4-ethoxy isomers) formed during the initial alkylation steps.[1][2][3][5]

The Solution: This guide compares the diagnostic performance of 1H NMR against LC-MS and FT-IR , demonstrating why NMR is the superior technique for regio-chemical validation and purity assessment for this specific ether-linked scaffold.

Part 1: Structural Analysis & Predicted NMR Profile[1][2][4]

The Molecule

IUPAC Name: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Formula: C₁₆H₁₇ClO₃ Molecular Weight: 292.76 g/mol [1][2][3][4]

The structure consists of three distinct magnetic environments:[1][2][5]

  • The Core: A 1,3,4-trisubstituted benzene ring (ABX system).[2][3][4][5]

  • The Side Chain: A 4-chlorobenzyl ether moiety (AA'BB' system).[1][2][3][4]

  • The Solubilizing Group: An ethoxy ether tail.[1][2][3][4][5]

Predicted 1H NMR Data (DMSO-d₆, 400 MHz)

Note: DMSO-d₆ is recommended over CDCl₃ to visualize the hydroxyl proton coupling, which confirms the oxidation state.[2][5]

RegionShift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
Aromatic 7.45Doublet (J=8.5 Hz)2HAr-H (Chlorobenzyl)Ortho to Cl; characteristic AA'BB' roof effect.[1][2][3][4]
7.38Doublet (J=8.5 Hz)2HAr-H (Chlorobenzyl)Meta to Cl; confirms p-substitution.[1][2][3][4][5]
6.98Doublet (J=1.8 Hz)1HAr-H (Core, H-2)Meta-coupling indicates 1,3,4-pattern.[2][4][5]
6.92Doublet (J=8.2 Hz)1HAr-H (Core, H-5)Ortho to benzyloxy; shielded by oxygen.[1][2][3][4][5]
6.82dd (J=8.2, 1.8 Hz)1HAr-H (Core, H-6)Distinctive double-doublet signal.[1][2][3][5]
Benzylic 5.10Singlet2H-O-CH₂-ArDeshielded benzylic ether singlet.[1][2][3][4]
5.05Triplet (J=5.5 Hz)1H-CH₂-OH (Hydroxyl)Visible only in DMSO.[1][2][3][5] Confirms alcohol.[1][2][3][6]
4.42Doublet (J=5.5 Hz)2H-CH₂-OH (Methylene)Couples to OH; collapses to singlet with D₂O.[1][2][3][4][5]
Aliphatic 4.02Quartet (J=7.0 Hz)2H-O-CH₂-CH₃Characteristic ethoxy methylene.[1][2][3][4]
1.31Triplet (J=7.0 Hz)3H-O-CH₂-CH₃Characteristic ethoxy methyl.[1][2][3][4]

Part 2: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the appearance of specific couplings (OH-CH₂) confirms sample dryness and solvent quality.[1][2][3]

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).[1][2][3][5]

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz preferred for aromatic resolution).

Step-by-Step Workflow
  • Sample Prep: Dissolve 10-15 mg of the product in 0.6 mL DMSO-d₆.

    • Critical: Do not heat above 40°C to dissolve; this may induce H/D exchange with residual water, broadening the OH signal.[2][5]

  • Acquisition:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (D1): 5 seconds (Essential for accurate integration of aromatic protons).[1][2][3][5]

    • Scans (NS): 16 or 32.[1][2][3][5]

  • Processing:

    • Line Broadening (LB): 0.3 Hz.[1][2][3][5]

    • Baseline Correction: Polynomial (Bernstein) fit.

  • Validation Check (The "Go/No-Go" Step):

    • Check 4.42 ppm: Is it a doublet?

      • Yes: Sample is dry; integration is reliable.

      • No (Singlet): Wet solvent or acidic impurities present.[1][2][3][5] H/D exchange is occurring. Action: Add D₂O shake to confirm peak disappears, then report as "CH₂OH (s)".[1][2][3][5]

Part 3: Comparative Analysis (Performance Guide)

This section objectively compares 1H NMR against alternative analytical techniques for validating this specific intermediate.

Comparison 1: Diagnostic Utility for Purity Assessment
Feature1H NMR (Recommended) LC-MS (Alternative) FT-IR (Alternative)
Regioisomer Distinction High. Can distinguish 3-ethoxy-4-benzyloxy from 4-ethoxy-3-benzyloxy via NOE or subtle shift differences.[1][2][3][4]Low. Both isomers have identical Mass/Charge (m/z 293 [M+H]⁺) and fragmentation patterns.[1][2][3][5]Medium. Fingerprint region differs, but requires a pure reference standard for overlay.
Functional Group Verification High. Direct observation of -CH₂OH vs -CHO (aldehyde).Medium. Alcohol often loses H₂O in source ([M-18] peak), complicating interpretation.[1][2][3][5]High. Broad O-H stretch (3400 cm⁻¹) is diagnostic but non-quantitative.[1][2][3][5]
Quantification Absolute. qNMR allows purity calculation without a standard.[1][2][3][4]Relative. Requires response factor calibration.Qualitative. Not suitable for purity % calculation.
Comparison 2: Distinguishing the Target from Key Impurities[1][5]

The most common failure mode in this synthesis is incomplete reduction of the aldehyde or incorrect alkylation.[1][2][3]

  • Scenario A: Residual Aldehyde (Precursor) [1][2][3][5]

    • NMR Flag: Appearance of a singlet at 9.80 ppm (-CHO).[1][2][3][5]

    • Performance: NMR detects this at <0.5% levels.[1][2][3][7]

  • Scenario B: Regioisomer (3-Benzyloxy-4-ethoxy) [1][2][3]

    • Mechanism:[1][2][3][8][9] If the starting material was 3,4-dihydroxybenzaldehyde, alkylation can occur at either oxygen.[2][5]

    • NMR Flag: The chemical shift of the proton ortho to the ethoxy group changes.[1][2][3][5]

    • Validation: An NOE (Nuclear Overhauser Effect) experiment is the "Gold Standard."[1][2][3][5] Irradiating the ethoxy methylene (4.02 ppm) should show enhancement of the H-2 proton (singlet-like) for the target structure.[1][2][3][5] If the enhancement is on the H-5 (doublet), you have the wrong isomer.[2][3][5]

Part 4: Visualization & Logic Flow[1][2][3][4]

Diagram 1: Spectral Assignment Workflow

This flowchart illustrates the logical deduction process for assigning the spectrum of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol.

NMR_Assignment Start Input Spectrum (DMSO-d6) Region_Aliphatic 0.0 - 4.2 ppm Aliphatic Region Start->Region_Aliphatic Region_Benzylic 4.2 - 5.5 ppm Benzylic/Heteroatom Start->Region_Benzylic Region_Aromatic 6.5 - 8.0 ppm Aromatic Region Start->Region_Aromatic Ethoxy Triplet (1.3) + Quartet (4.0) => Ethoxy Group Region_Aliphatic->Ethoxy BenzylEther Singlet (5.1) => Ar-CH2-O-Ar Region_Benzylic->BenzylEther Methanol Doublet (4.4) + Triplet (5.0) => Ar-CH2-OH Region_Benzylic->Methanol Cl_Ring 2x Doublets (7.4, 7.5) AA'BB' System => p-Cl-Phenyl Region_Aromatic->Cl_Ring Core_Ring d (6.9), d (6.9), dd (6.8) ABX System => 1,3,4-Subst. Region_Aromatic->Core_Ring Structure CONFIRMED STRUCTURE: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Ethoxy->Structure BenzylEther->Structure Methanol->Structure Cl_Ring->Structure Core_Ring->Structure

Caption: Logical workflow for deconvoluting the 1H NMR spectrum into structural fragments.

Diagram 2: Impurity Decision Tree

A decision tree for researchers to identify common synthesis failures using NMR.

Impurity_Logic Start Analyze Spectrum Check_Aldehyde Signal at 9.5 - 10.0 ppm? Start->Check_Aldehyde Check_Coupling Signal at 4.42 ppm is a Doublet? Check_Aldehyde->Check_Coupling No Result_Aldehyde Impurity: Starting Material (Incomplete Reduction) Check_Aldehyde->Result_Aldehyde Yes Check_NOE NOE: Ethoxy (4.0) enhances H-2 (6.9)? Check_Coupling->Check_NOE Yes Result_Wet Issue: Wet Solvent or Acidic Impurity Check_Coupling->Result_Wet No (Singlet) Result_Regio Impurity: Regioisomer (Wrong Alkylation) Check_NOE->Result_Regio No Result_Pure PASS: Target Product Confirmed Check_NOE->Result_Pure Yes

Caption: Diagnostic decision tree for validating product purity and identity.

References

  • PubChem. (2025).[1][2][3][5] Compound Summary: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (Precursor).[1][2][3][4][5] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3][5]

  • Royal Society of Chemistry. (2012).[1][2][3][5][9] Selective Reduction of Aldehydes and Ketones to Alcohols (Supporting Info).[1][2][3][5] Green Chemistry.[1][2][3] (Contains reference shifts for substituted benzyl alcohols). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][3] Journal of Organic Chemistry.[1][2][3] (Standard for solvent calibration).[1][2][3][5] Retrieved from [Link]

  • SpectraBase. (2025).[1][2][3][5] 3-Ethoxy-4-methoxybenzyl alcohol NMR Data. John Wiley & Sons.[1][2][3] (Used for chemical shift interpolation of the core ring).[1][2][3][5] Retrieved from [Link][1][2][3][5]

Sources

Comparative

Mass spectrometry (MS) fragmentation of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] In the development of tyrosine kinase inhibitors and agrochemical ethers, {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol serves as a critical synthetic in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In the development of tyrosine kinase inhibitors and agrochemical ethers, {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol serves as a critical synthetic intermediate and a potential oxidative metabolite. Its structure combines three distinct mass spectral "handles": a labile benzyl ether linkage, a distinctive chloro-isotope pattern, and an ethoxy side chain prone to rearrangement.

This guide objectively compares the performance of Electron Ionization (EI-GC/MS) versus Electrospray Ionization (ESI-LC/MS) for the characterization of this molecule. While ESI provides superior sensitivity for quantification, EI remains the gold standard for structural elucidation and fingerprinting of the isomeric chlorobenzyl core.

Compound Snapshot:

  • Formula:

    
    
    
  • Monoisotopic Mass: 292.0866 Da (

    
    )
    
  • Key Structural Features: Primary benzylic alcohol, ethoxy ether, 4-chlorobenzyl ether.

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization[3][4][10]

The choice between EI and ESI dictates the fragmentation depth and the type of structural information obtained.

Comparison Matrix
FeatureMethod A: GC-MS (EI, 70 eV) Method B: LC-MS/MS (ESI, +ve Mode)
Primary Ion Observed Radical Cation (

) at m/z 292 (Weak)
Protonated (

) m/z 293 or Sodated (

) m/z 315
Fragmentation Nature In-Source (Hard): High energy leads to extensive spontaneous cleavage.CID (Soft): Controlled fragmentation in the collision cell.
Key Diagnostic Ion m/z 125 (Chlorotropylium ion)m/z 125 (Chlorobenzyl carbocation)
Isotope Fidelity Excellent (M and fragment clusters clearly show 3:1 Cl ratio).Good, but can be obscured by adducts or background in lower resolution scans.
Structural Utility High: Distinguishes isomers via "fingerprint" fragments below m/z 150.Medium: primarily confirms MW and presence of the benzyl ether moiety.
Sample Prep Requires derivatization (TMS) for optimal peak shape due to -OH group.Minimal (Dilute & Shoot).[1]
Supporting Experimental Data (Theoretical & Observed)
Scenario A: Electron Ionization (EI) - The Structural Fingerprint

Under 70 eV EI conditions, the molecular ion (


) is often low abundance due to the lability of the benzyl ether bond. The spectrum is dominated by cleavage at the ether oxygen.[2]
  • Primary Pathway (

    
    -Cleavage):  The bond between the benzylic carbon and the ether oxygen breaks, generating the stable 4-chlorobenzyl cation  (m/z 125). This ion often rearranges to the highly stable chlorotropylium ion .
    
  • Secondary Pathway (Ethoxy Loss): The ethoxy group undergoes a McLafferty-like rearrangement or 4-center elimination, losing neutral ethylene (

    
    , 28 Da).
    

Table 1: Predicted EI Fragment Ions

m/z (Nominal)Ion IdentityRelative Abundance (Est.)[1][3]Mechanism
292

< 5%Molecular Ion (Unstable)
125

100% (Base Peak) Chlorobenzyl/Tropylium Cation (Cleavage of ether)
127

~32%

Isotope of Base Peak
167

10-20%Charge retention on phenol ring (M - 125)
139

15-25%Loss of Ethylene (28 Da) from m/z 167
89

40-50%Loss of HCl from chlorotropylium

Expert Insight: The presence of the m/z 125/127 pair in a precise 3:1 intensity ratio is the definitive diagnostic for the 4-chlorobenzyl moiety. If this ratio is skewed, check for co-eluting interferences or detector saturation.

Scenario B: ESI-MS/MS - Sensitivity & Quantification

In ESI, the molecule forms stable adducts. Fragmentation is induced via Collision Induced Dissociation (CID).

  • Precursor:

    
     (m/z 310) or 
    
    
    
    (m/z 315) are often more abundant than
    
    
    due to the ether oxygens acting as Lewis bases.
  • Product Ion Spectrum: Applying collision energy (e.g., 20-35 eV) creates a clean spectrum dominated by the cleavage of the weakest bond: the benzyl ether.

Table 2: ESI-MS/MS Transitions (Positive Mode)

Precursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
293

125 20Formation of Chlorobenzyl cation (Quantifier)
293

167 25Neutral loss of chlorobenzyl alcohol
315

297 15Loss of water (18 Da) - characteristic of benzyl alcohols

Fragmentation Mechanisms & Pathways[2][7][8][9][10]

To ensure accurate structural assignment, one must understand the causality of bond breaking. The following diagram illustrates the divergent pathways for this molecule.

Pathway Visualization (DOT)

Fragmentation cluster_EI EI Pathway (Hard Ionization) cluster_ESI ESI Pathway (Soft Ionization) Parent {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol MW: 292 M_Radical M•+ (m/z 292) Unstable Parent->M_Radical 70 eV EI Protonated [M+H]+ (m/z 293) Parent->Protonated ESI (+) Sodated [M+Na]+ (m/z 315) Parent->Sodated ESI (+) Tropylium Chlorotropylium Ion (m/z 125/127) BASE PEAK M_Radical->Tropylium Benzylic C-O Cleavage Phenol_Radical Phenol Radical Cation (m/z 167) M_Radical->Phenol_Radical Charge Retention on Ring B Loss_Ethylene Loss of C2H4 (m/z 139) Phenol_Radical->Loss_Ethylene McLafferty Rearrangement Benzyl_Cation Benzyl Cation (m/z 125) Protonated->Benzyl_Cation CID (20eV) Dehydrated [M+H - H2O]+ (m/z 275) Protonated->Dehydrated Loss of OH

Figure 1: Divergent fragmentation pathways under EI and ESI conditions. Note the dominance of the chlorotropylium ion in EI.

Experimental Protocols

Protocol A: TMS Derivatization for GC-MS (Recommended)

Direct injection of benzyl alcohols can lead to thermal degradation and peak tailing. Silylation protects the hydroxyl group, improving volatility and providing a distinct M+72 shift.

  • Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous Ethyl Acetate.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes. The primary alcohol converts to a TMS ether.

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

  • Result: The molecular ion shifts from 292 to 364 . The base peak remains m/z 125, but a new peak at m/z 73 (TMS group) confirms derivatization.

Protocol B: Direct Infusion ESI-MS/MS

For rapid confirmation of identity without chromatography.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: Prepare a 1 µg/mL solution.

  • Flow Rate: Infuse at 10 µL/min via syringe pump.

  • Source Settings:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

    • Desolvation Temp: 350°C

  • Acquisition: Scan m/z 100–500 in Positive Mode. Perform Product Ion Scan on m/z 293.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Benzyl Ethers and Chlorinated Aromatics." NIST Chemistry WebBook, SRD 69. [Link][4]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement and benzylic cleavage mechanisms).
  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Source for ESI vs EI ionization mechanisms).

Sources

Validation

Synthesis Route Comparison Guide: {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Executive Summary As a Senior Application Scientist overseeing scale-up and process optimization, I frequently evaluate synthetic pathways for advanced pharmaceutical intermediates. {4-[(4-Chlorobenzyl)oxy]-3-ethoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing scale-up and process optimization, I frequently evaluate synthetic pathways for advanced pharmaceutical intermediates. {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a highly valued benzyl alcohol derivative utilized in the development of active pharmaceutical ingredients (APIs). Synthesizing this molecule from commercially available ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) requires two fundamental transformations: O-alkylation and carbonyl reduction.

This guide objectively compares the two primary synthetic sequences—Route A (Alkylation followed by Reduction) and Route B (Reduction followed by Alkylation)—providing actionable experimental data, mechanistic rationale, and validated protocols to ensure high-yield, reproducible results.

Mechanistic Rationale & Route Design

The core challenge in synthesizing this target molecule lies in chemoselectivity .

  • Route A (Preferred - Alkylation First): By reacting ethyl vanillin with 4-chlorobenzyl chloride first, the phenolic OH is selectively alkylated. The aldehyde group remains completely inert to these basic alkylation conditions. Subsequent reduction of the aldehyde yields the target alcohol cleanly. This route circumvents any competitive nucleophilic sites.

  • Route B (Suboptimal - Reduction First): Reducing ethyl vanillin first generates 3-ethoxy-4-hydroxybenzyl alcohol. This intermediate possesses two nucleophilic oxygen atoms: a phenolic OH and an aliphatic (benzylic) OH. Although the phenolic OH is more acidic and reacts preferentially under basic conditions, the benzylic alkoxide can also form, leading to competitive over-alkylation (bis-alkylation) and a complex impurity profile that is notoriously difficult to purify.

SynthesisRoutes cluster_RouteA Route A: Alkylation First (Preferred) cluster_RouteB Route B: Reduction First (Suboptimal) EV Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Aldehyde 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde EV->Aldehyde 4-Cl-BnCl, K2CO3 (Selective Phenol Alkylation) Alcohol 3-ethoxy-4-hydroxybenzyl alcohol EV->Alcohol NaBH4, MeOH (Aldehyde Reduction) ProductA {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (Target Product) Aldehyde->ProductA NaBH4, MeOH (Aldehyde Reduction) ProductB {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (Target Product) Alcohol->ProductB 4-Cl-BnCl, K2CO3 (Phenol Alkylation) SideProduct Bis-alkylated Impurity (Side Product) Alcohol->SideProduct Over-alkylation (Benzylic OH reacts)

Logical workflow comparing Route A (Alkylation) and Route B (Reduction) for the target synthesis.

Performance Comparison Data

Based on bench-scale validation (100 mmol scale), Route A vastly outperforms Route B across all critical process parameters. The data below summarizes the empirical differences.

ParameterRoute A (Alkylation

Reduction)
Route B (Reduction

Alkylation)
Overall Yield 87 - 92%60 - 68%
Final Purity (HPLC) > 98.5%~ 85.0% (requires column chromatography)
Major Impurity Unreacted starting material (< 1%)Bis-alkylated benzyl ether (10 - 15%)
Total Reaction Time 4 - 6 hours6 - 8 hours
Scalability Excellent (Crystallization-based purification)Poor (Chromatography required)

Detailed Experimental Protocols (Route A)

Because Route A demonstrates superior chemoselectivity and yield, it is the recommended standard. The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction success and eliminate guesswork.

Step 1: Selective O-Alkylation

Synthesis of 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Causality & Reagent Selection: Potassium carbonate (


) is chosen as a mild base. Its basicity is perfectly tuned to quantitatively deprotonate the phenolic hydroxyl of ethyl vanillin (

~ 8.5) without triggering aldol condensations or Cannizzaro-type side reactions at the aldehyde. N,N-Dimethylformamide (DMF) acts as a polar aprotic solvent, leaving the phenoxide anion unsolvated and highly reactive for the

attack on 4-chlorobenzyl chloride .

Procedure:

  • Charge a clean, dry 500 mL round-bottom flask with ethyl vanillin (1.0 equiv, 16.6 g, 100 mmol) and anhydrous DMF (150 mL).

  • Add anhydrous

    
     (1.5 equiv, 20.7 g, 150 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow phenoxide formation (visually validated by a color shift to pale yellow).
    
  • Add 4-chlorobenzyl chloride (1.1 equiv, 17.7 g, 110 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to 80 °C and stir for 3-4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (

    
    ) should disappear entirely, replaced by a new, less polar, UV-active spot (
    
    
    
    ).
  • Cool the mixture to room temperature and quench by pouring into vigorously stirred ice water (500 mL). The product will rapidly precipitate.

  • Filter the solid, wash thoroughly with distilled water (critical to remove residual DMF and inorganic salts), and dry under vacuum to afford the intermediate aldehyde as an off-white solid.

Step 2: Chemoselective Carbonyl Reduction

Synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Causality & Reagent Selection: Sodium borohydride (


) is employed as a mild hydride donor. In methanolic solution, it rapidly and chemoselectively reduces the aldehyde to a primary alcohol. Crucially, it leaves the newly formed benzyl ether and the aryl chloride linkages completely intact . A substoichiometric amount (0.6 equiv) is used because one mole of 

can theoretically reduce four moles of a carbonyl compound.

Procedure:

  • Suspend the intermediate 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde (1.0 equiv, ~26.1 g, 90 mmol) in methanol (200 mL) and cool the flask to 0 °C using an ice bath.

  • Add

    
     (0.6 equiv, 2.04 g, 54 mmol) portion-wise over 20 minutes. Caution: This step is exothermic and evolves hydrogen gas. Addition must be controlled. The suspension will gradually turn into a clear solution as the aldehyde is reduced to the more soluble alcohol.
    
  • Stir for 1 hour, allowing the mixture to slowly warm to room temperature.

  • Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 2:1). The aldehyde (

    
    ) should be completely converted to the more polar alcohol (
    
    
    
    ). Instrumental Validation: IR spectroscopy can confirm the disappearance of the strong C=O stretch at ~1680
    
    
    and the appearance of a broad O-H stretch at ~3300
    
    
    .
  • Quench the reaction carefully with 1M HCl (20 mL) to destroy excess hydride, then concentrate the methanol under reduced pressure.

  • Extract the aqueous residue with Ethyl Acetate (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and evaporate the solvent.
    
  • Recrystallize the crude residue from a mixture of Hexanes/Ethyl Acetate to yield the pure target compound ({4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol) as a white crystalline solid.

Conclusion

When synthesizing {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol, Route A (Alkylation followed by Reduction) is unequivocally the superior pathway. By postponing the generation of the benzylic alcohol until the final step, researchers can completely avoid the chemoselectivity pitfalls of bis-alkylation. This ensures a highly scalable, self-validating process that delivers >98.5% purity without the need for exhaustive chromatographic purification.

References

  • Dubey, S. M., & Gogate, P. R. (2014). Ultrasound Assisted Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde by Selective O-Alkylation of Vanillin with Benzyl Chloride in the Presence of Tetrabutylammonium Bromide. Industrial & Engineering Chemistry Research, 53(20), 7979–7985. URL:[Link]

  • Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 16(2), 229-232. URL:[Link]

Comparative

Validating Purity of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol: A Comparative Guide to LC-MS vs. HPLC-UV and GC-MS

As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the analytical burden of proving structural purity has never been higher. {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (Exact Mass: 29...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the analytical burden of proving structural purity has never been higher. {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (Exact Mass: 292.0866 Da) is a prime example of a challenging intermediate. Featuring a reactive benzyl alcohol moiety, an ether linkage, and a halogenated ring, this molecule is prone to process-related impurities such as des-chloro analogs, regioisomers, and oxidative degradants.

This guide objectively compares the performance of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) against traditional HPLC-UV and GC-MS platforms. By examining the causality behind experimental choices, we establish why high-resolution LC-MS is the definitive self-validating system for this class of compounds.

The Analytical Contenders: Mechanistic Comparison

When validating the purity of a halogenated benzyl alcohol derivative, the choice of analytical platform dictates the reliability of your data.

GC-MS: The Pitfall of Thermal Instability

While Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent resolution for volatile compounds, it is fundamentally mismatched for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. The molecule's high molecular weight (292.76 g/mol ) and polar hydroxyl (-OH) group necessitate high injection port temperatures (typically >250°C).

  • The Causality: At these temperatures, the benzyl alcohol undergoes thermal dehydration (loss of H₂O) or oxidation to the corresponding aldehyde before it even reaches the column. Unless subjected to tedious silylation (e.g., using BSTFA), GC-MS generates thermal artifacts, rendering it an invalid system for direct purity assessment[1].

HPLC-UV: The Blind Spot of Co-Elution

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry workhorse for routine assay. However, it relies entirely on chromophore absorbance.

  • The Causality: If a process impurity (such as a structural regioisomer) shares the same chromophore and co-elutes with the main peak, HPLC-UV will report a false-positive purity of 100%. It lacks the orthogonal specificity required to elucidate unknown degradants.

UPLC-QTOF-MS: The Gold Standard

UPLC-QTOF-MS circumvents both thermal degradation and co-elution blindness. Operating at near-ambient chromatographic temperatures, it preserves the molecule's structural integrity. Furthermore, the QTOF analyzer provides high-resolution exact mass data (>40,000 FWHM), allowing analysts to differentiate isobaric impurities and utilize Mass Defect Filtering (MDF) to isolate drug-related anomalies from background matrix noise[2].

Table 1: Performance Matrix for Purity Validation
Analytical ParameterUPLC-QTOF-MS (Recommended)HPLC-UV (Standard)GC-MS (Alternative)
Thermal Stability Excellent (Ambient/40°C)Excellent (Ambient/40°C)Poor (Requires derivatization)
Specificity (Co-eluting peaks) High (Resolved by Exact Mass)Low (Cannot distinguish)Moderate (If derivatized)
Structural Elucidation Yes (MS/MS Fragmentation)NoYes (EI Library matching)
Halogen Signature Detection Yes (³⁵Cl/³⁷Cl Isotope Ratio)NoYes
Sample Prep Complexity Low (Dilute & Shoot)Low (Dilute & Shoot)High (Silylation required)

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness, an analytical protocol must be self-validating. The following UPLC-QTOF-MS methodology incorporates built-in System Suitability Tests (SST) and leverages the molecule's intrinsic isotopic signature to confirm data integrity.

The Logic of the Method
  • Ionization Choice (ESI+): Electrospray Ionization in positive mode is selected because the ether oxygen and the hydroxyl group of the target molecule are readily protonated, yielding a strong [M+H]+ ion at m/z 293.0944.

  • Mobile Phase Chemistry: 0.1% Formic acid is used. Formic acid provides the abundant protons required for ESI+ efficiency while maintaining a low pH to suppress the ionization of residual silanols on the C18 stationary phase, preventing peak tailing.

  • Isotopic Tracing: The presence of a single chlorine atom dictates a strict 3:1 ratio of ³⁵Cl to ³⁷Cl. Any detected impurity lacking this M and M+2 isotopic signature is immediately flagged as a des-chloro process failure[3].

LCMS_Logic N1 Sample Injection (API + Impurities) N2 UPLC Separation (Resolves Isobars) N1->N2 N3 ESI+ Ionization (Preserves -OH) N2->N3 N4 QTOF-MS Exact Mass Data N3->N4 N5 ³⁵Cl/³⁷Cl Isotope Present? (3:1) N4->N5 Mass Defect Filtering N6 Chlorinated Impurity / API N5->N6 Yes N7 Des-chloro Degradant N5->N7 No

Figure 1: Logical workflow for structural elucidation of impurities based on exact mass and chlorine isotopic signatures.

Step-by-Step UPLC-QTOF-MS Methodology

Step 1: Sample & SST Preparation

  • Dissolve 1.0 mg of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).

  • Self-Validation Step: Spike the solution with 0.1% (w/w) of a known oxidized reference standard (e.g., 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde) to serve as a resolution and mass accuracy check.

Step 2: Chromatographic Separation

  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40°C (Ensures reproducible retention times and lowers system backpressure).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: Mass Spectrometry Acquisition

  • Source: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temp: 450°C.

  • Acquisition Mode: MS^E (Data-independent acquisition). This simultaneously acquires low-collision energy (exact mass precursor) and high-collision energy (fragmentation) data in a single run[2].

  • Mass Range: m/z 100 to 800.

  • LockSpray: Leucine Enkephalin (m/z 556.2771) infused continuously for real-time mass correction, ensuring mass error remains < 3 ppm[1].

Comparative Data & Impurity Profiling

When the described protocol is executed, the QTOF system easily discriminates between the target compound and its closely related process impurities. The table below illustrates typical data obtained during a forced degradation or impurity profiling study.

Table 2: Exact Mass Profiling of Process Impurities
Compound ClassificationMolecular FormulaTheoretical [M+H]+Observed [M+H]+Mass Error (ppm)³⁵Cl/³⁷Cl Ratio
Target Intermediate C₁₆H₁₇ClO₃293.0944293.0948+1.33:1 (Present)
Regioisomer Impurity *C₁₆H₁₇ClO₃293.0944293.0941-1.03:1 (Present)
Des-chloro Impurity C₁₆H₁₈O₃259.1334259.1339+1.9Absent
Oxidized Degradant C₁₆H₁₅ClO₃291.0788291.0782-2.03:1 (Present)

*Note: The regioisomer (e.g., {3-[(4-Chlorobenzyl)oxy]-4-ethoxyphenyl}methanol) shares the exact mass of the target but is baseline-resolved by the UPLC C18 column due to differences in spatial polarity.

Mechanistic Fragmentation Insights

During the high-collision energy scan, the target molecule exhibits a characteristic loss of water ([M+H-H₂O]+ at m/z 275.0833), confirming the presence of the aliphatic hydroxyl group. Furthermore, cleavage of the ether linkage yields a highly stable 4-chlorobenzyl cation (m/z 125.0153). If an impurity spectrum lacks the m/z 125 fragment but retains the m/z 275 equivalent, the analyst can definitively deduce that the structural modification occurred on the chlorobenzyl ring rather than the ethoxyphenyl core[3].

Conclusion

While HPLC-UV remains a necessary tool for routine GMP release, it is analytically insufficient for the rigorous structural elucidation required during the development of complex intermediates like {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. GC-MS introduces unacceptable risks of thermal degradation. By leveraging exact mass measurement, isotopic pattern recognition, and data-independent fragmentation, UPLC-QTOF-MS provides a highly specific, self-validating framework that guarantees the scientific integrity of your purity data.

References
  • 3 - SciSpace 2.2 - Waters Corporation 3.1 - Royal Society of Chemistry

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is paramount. This guide provides an in-depth comparison of elemental analysis standards, with a specific focus on their application to the novel compound {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. As Senior Application Scientists, we understand that moving beyond mere procedural steps to a deeper comprehension of the underlying principles is crucial for robust and reliable analytical outcomes.

The purity of any new chemical entity is a cornerstone of its development, directly impacting its safety and efficacy.[1][] Elemental analysis, a technique that determines the elemental composition of a sample, serves as a fundamental tool for confirming the empirical formula and assessing the purity of synthesized compounds like {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol.[3][4] The accuracy of this analysis is intrinsically linked to the quality of the reference standards used for instrument calibration and method validation.

The Hierarchy of Reference Standards: A Comparative Overview

The selection of an appropriate reference standard is a critical decision in the analytical workflow.[5][6] The choice directly influences the accuracy and traceability of the analytical results, which are essential for regulatory submissions and ensuring patient safety.[5][7] Reference standards are broadly categorized into primary and secondary standards.

Standard Type Description Purity Traceability Cost Best For
Primary Reference Standard A highly purified and extensively characterized compound.[8][9][10]Highest possible purity, often >99.5%.[10]Directly traceable to national or international standards (e.g., NIST, USP).HighEstablishing the purity of in-house or secondary standards; critical analytical work requiring the highest level of accuracy.
Secondary Reference Standard (Working Standard) A substance of established quality and purity, characterized against a primary reference standard.[11][12][13][14]Well-characterized, but may be lower than a primary standard.Traceable to a primary reference standard.[11][12]ModerateRoutine quality control, instrument calibration, and analyses where direct traceability to a primary standard is not mandatory.
Certified Reference Material (CRM) A reference material with one or more property values certified by a metrologically valid procedure, accompanied by a certificate.[15][16]Certified purity value with an associated uncertainty.[15]Metrologically traceable.[15]VariesMethod validation, instrument calibration, and ensuring the accuracy and comparability of results between laboratories.
In-house or "Well-Characterized" Material A batch of the API that has been thoroughly characterized but not formally designated as a primary or secondary standard.Purity is determined through various analytical techniques.Not formally traceable.LowEarly-stage development, preliminary analyses, and as a starting point for creating a secondary standard.

Strategic Selection of Standards for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

For a novel compound like {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol, a multi-tiered approach to reference standards is recommended.

  • Method Validation and Regulatory Submissions: For method validation and inclusion in regulatory filings, the use of a Primary Reference Standard is indispensable.[7][17] This ensures the highest level of accuracy and provides the necessary traceability required by regulatory agencies like the FDA and EMA.[5]

  • Routine Quality Control: Once a primary standard is established, a Secondary Reference Standard can be qualified against it for routine use in quality control laboratories.[11][14] This is a cost-effective approach that maintains a high level of quality assurance.[11][14]

Experimental Protocols for Elemental Analysis

The elemental analysis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol involves the determination of Carbon (C), Hydrogen (H), and Chlorine (Cl). Due to the presence of a halogen, special considerations are necessary.

Workflow for Elemental Analysis

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample (1-3 mg) Wrap Wrap in Halogen-Free Paper Sample->Wrap Combust Oxygen Flask Combustion Wrap->Combust CH_Analysis CHNS Analyzer Combust->CH_Analysis Cl_Analysis Titration/IC Combust->Cl_Analysis Calculate Calculate Elemental Composition CH_Analysis->Calculate Cl_Analysis->Calculate Compare Compare with Theoretical Values Calculate->Compare

Caption: Experimental workflow for elemental analysis.

Protocol 1: Carbon and Hydrogen Analysis by Combustion

This protocol is based on the principle of high-temperature combustion, where the sample is burned in an oxygen-rich environment to convert carbon to carbon dioxide and hydrogen to water.[3][4][18]

Instrumentation: CHNS/O Elemental Analyzer

Reference Standard: A certified organic analytical standard with known C and H content (e.g., Acetanilide, Cystine).[19]

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using the selected certified reference material. Follow the manufacturer's instructions for calibration procedures.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol into a tin capsule.

  • Analysis: Introduce the sample into the combustion chamber of the elemental analyzer.

  • Data Acquisition: The instrument will automatically combust the sample and detect the resulting CO2 and H2O, calculating the percentage of carbon and hydrogen.

  • Validation: Analyze a check standard (a different certified reference material) to verify the calibration. The results should be within ±0.3% of the certified values.[18]

Protocol 2: Chlorine Analysis by Oxygen Flask Combustion and Titration

For halogen-containing organic compounds, the oxygen flask combustion method is a well-established preparatory step.[20][21][22][23][24] This method converts the organically bound chlorine into a water-soluble inorganic halide, which can then be quantified by titration.[20][22][23]

Apparatus: Heavy-walled conical flask (500 mL or 1000 mL) with a ground-glass stopper fused to a platinum sample carrier.[20][21]

Reference Standard: A certified organic analytical standard with a known chlorine content (e.g., p-Chlorobenzoic acid).

Procedure:

  • Sample Preparation:

    • Weigh accurately about 1-3 mg of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol onto a piece of halogen-free filter paper.

    • Fold the paper to enclose the sample and attach a fuse strip.

    • Place the wrapped sample into the platinum gauze of the sample carrier.

  • Combustion:

    • Add the specified absorbing liquid (e.g., sodium hydroxide solution with hydrogen peroxide) to the combustion flask.

    • Flush the flask with a stream of oxygen.

    • Ignite the fuse strip and immediately plunge the sample holder into the flask, ensuring a tight seal.

    • Allow the combustion to complete and the resulting gases to be absorbed into the solution.

  • Titration:

    • After absorption is complete, carefully remove the stopper and rinse the sample holder and flask walls with deionized water.

    • Acidify the solution with nitric acid.

    • Titrate the chloride ions with a standardized silver nitrate solution, using a suitable indicator (e.g., potassium chromate) or potentiometric endpoint detection.

  • Calculation: Calculate the percentage of chlorine in the sample based on the volume of silver nitrate solution consumed.

  • Method Validation: Analyze the chlorine reference standard using the same procedure to confirm the accuracy and precision of the method.

Interpreting the Results: The ±0.4% Rule

A widely accepted criterion for the purity of small molecules is that the experimentally determined elemental composition should be within ±0.4% of the theoretical values.[25][26] This standard provides a high degree of confidence in the identity and purity of the synthesized compound.

Theoretical Elemental Composition of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol (C16H17ClO3):

  • Carbon (C): 65.19%

  • Hydrogen (H): 5.81%

  • Chlorine (Cl): 12.03%

  • Oxygen (O) (by difference): 16.97%

Conclusion

The selection and proper use of elemental analysis standards are fundamental to the robust characterization of novel pharmaceutical compounds like {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol. By understanding the hierarchy of reference standards and implementing validated analytical protocols, researchers and drug development professionals can ensure the generation of accurate and reliable data, which is essential for advancing new chemical entities through the development pipeline and meeting stringent regulatory requirements.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION - Pharmacopeia. [Link]

  • API Reference Standards - Axios Research. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. [Link]

  • Total Chlorine Analysis - EST Analytical. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs) - Cambrex. [Link]

  • ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]

  • Application Note Determination of Widely Varying Chlorine Contents in Glycerol and MCT Oil by Combustion Elemental Analysis with - Analytik Jena. [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]

  • Determination of Total Chlorine in Solid Recovered Fuels Using High-Temperature Combustion and Coulometric Titration (EN) - Analytik Jena. [Link]

  • The Systematic Identification of Organic Compounds. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. [Link]

  • Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. [Link]

  • Pharmaceutical Secondary Reference Materials - Mpowering Life Science. [Link]

  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) - OPUS. [Link]

  • Combustion Techniques for Determination of Residues of Highly Chlorinated Pesticides by Total Chlorine Analysis | Analytical Chemistry - ACS Publications. [Link]

  • Pharmaceutical Secondary Standards - Lab Chemicals. [Link]

  • Choosing the Right Reference Standard: API or Impurity, Qualitative or Quantitative? - YouTube. [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q - ResearchGate. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. [Link]

  • Basic principles and tests of organic element analysis | Universal Lab Blog. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. [Link]

  • Qualitative Analysis of Organic Compounds. [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. [Link]

  • Oxygen Flask Combustion Method. [Link]

  • Primary and Secondary Standards in Pharmaceutical Analysis - Finetech. [Link]

  • Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification - Veeprho. [Link]

  • The ABC's of Reference Standard Management - Eurofins. [Link]

  • Laboratory evaluation of halogenated compound content - Analytice. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC. [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. [Link]

  • Opportunities of Overall Halogen Determination - Analytik Jena. [Link]

  • 2.4 Oxygen flask method - digicollections.net. [Link]

  • Certified reference materials - Wikipedia. [Link]

  • Sulfur in Organic Compounds by Oxygen Flask Combustion. [Link]

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Comparative

Quality Control Assays for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol Batches: A Comparative Guide to Analytical Methodologies

As pharmaceutical and agrochemical synthesis pipelines become increasingly stringent, the analytical control of key intermediates is non-negotiable. {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a critical benzyl a...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical synthesis pipelines become increasingly stringent, the analytical control of key intermediates is non-negotiable. {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a critical benzyl alcohol derivative synthesized via the alkylation of ethyl vanillin with 4-chlorobenzyl chloride, followed by borohydride reduction.

This guide objectively compares traditional Quality Control (QC) methodologies against modern, high-throughput alternatives for the batch release of this compound. Grounded in the latest ICH Q2(R2) validation guidelines[1] and USP <621> chromatography standards[2], this document provides a self-validating framework for ensuring batch-to-batch consistency and the absence of genotoxic impurities.

The Analytical Challenge & Quality Target Product Profile (QTPP)

The primary analytical challenge in releasing batches of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol lies in its synthesis pathway. The process utilizes 4-chlorobenzyl chloride , a known alkylating agent classified as a Potential Genotoxic Impurity (PGTI)[3]. Regulatory guidelines mandate that PGTIs be controlled at sub-ppm levels. Furthermore, incomplete reduction can leave residual intermediate aldehyde, which must be quantified to ensure the stoichiometric efficiency of the batch.

SynthesisPathway EV Ethyl Vanillin Aldehyde 4-[(4-Chlorobenzyl)oxy]- 3-ethoxybenzaldehyde EV->Aldehyde Alkylation CBC 4-Chlorobenzyl Chloride (PGTI) CBC->Aldehyde Alkylation Target {4-[(4-Chlorobenzyl)oxy]- 3-ethoxyphenyl}methanol CBC->Target Trace Carryover Aldehyde->Target NaBH4 Reduction Aldehyde->Target Incomplete Reduction

Figure 1: Synthesis pathway and critical impurity carryover routes requiring QC monitoring.

Platform Comparison: Traditional HPLC-UV vs. UPLC-PDA-MS

Historically, labs have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for intermediate QC. However, benzyl halides like 4-chlorobenzyl chloride lack the extended conjugated chromophores necessary for high UV sensitivity at trace levels, often necessitating complex derivatization steps[4].

By upgrading to Ultra-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry (UPLC-PDA-MS), laboratories can leverage the allowable adjustments in USP <621> (e.g., reducing column particle size to 1.7 µm) to drastically improve theoretical plates (


) and resolution[5], while using MS to bypass the UV limitations of the PGTI.
Table 1: Quantitative Comparison of QC Assay Performance
Performance MetricTraditional HPLC-UVHigh-Throughput UPLC-PDA-MSAnalytical Causality / Advantage
Stationary Phase C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µmSub-2-micron particles reduce Eddy diffusion, sharpening peaks.
Run Time 25.0 minutes4.5 minutes82% reduction in solvent consumption and analysis time.
Resolution (

)
2.1 (Aldehyde vs. Alcohol)4.8 (Aldehyde vs. Alcohol)Higher peak capacity prevents co-elution of structurally similar analogs.
PGTI Detection (LOD) 15 ppm (UV 210 nm)0.5 ppm (MS SIM m/z 161)MS Selected Ion Monitoring targets the exact isotopic mass of the chloride fragment.
System Suitability Pass (Marginal for PGTI)Pass (Robust)Meets all updated USP <621> criteria for precision and tailing[6].

Self-Validating Experimental Methodology (UPLC-PDA-MS)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . If the instrument experiences a drop in sensitivity, a shift in mobile phase pH, or column degradation, the embedded System Suitability Testing (SST) criteria will fail, automatically invalidating the run before erroneous batch data can be reported.

Step 1: Sample and Standard Preparation
  • Diluent: 50:50 Acetonitrile:Water. Causality: Matching the diluent to the initial mobile phase gradient prevents solvent-mismatch, which causes peak fronting and poor integration at the injection plug.

  • Resolution Standard: Spike 1.0 mg/mL of the target batch with 0.1% (w/w) of ethyl vanillin, the intermediate aldehyde, and 4-chlorobenzyl chloride.

  • Sensitivity Standard: Prepare a 0.5 ppm solution of 4-chlorobenzyl chloride to verify MS Limits of Quantitation (LOQ).

Step 2: Chromatographic Separation (USP <621> Adjusted)
  • Column: C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the analytes in the MS source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1.0 minute. Flow rate: 0.4 mL/min.

Step 3: Dual Detection (PDA & MS)
  • PDA: Monitor at 254 nm for the assay of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol and the unreduced aldehyde.

  • MS (ESI+): Operate in Selected Ion Monitoring (SIM) mode. Monitor m/z 161/163. Causality: This specific transition captures the benzylium ion fragment of 4-chlorobenzyl chloride, utilizing the natural 3:1 isotopic ratio of Chlorine-35 to Chlorine-37 to definitively confirm the impurity's identity without UV interference.

Step 4: System Suitability Execution

Before injecting batch samples, the system must pass the following sequence:

  • Blank (1 injection): Verifies zero carryover.

  • Sensitivity Standard (3 injections): MS Signal-to-Noise (S/N) must be > 10.

  • Resolution Standard (6 injections): Resolution (

    
    ) between the aldehyde and target alcohol must be > 2.0. The Relative Standard Deviation (%RSD) of the target peak area must be < 2.0%[6].
    

Regulatory Compliance & Method Validation Framework

For a QC assay to be utilized for commercial batch release, it must be validated according to ICH Q2(R2) guidelines[7]. The updated R2 revision emphasizes a lifecycle approach and the use of multivariate analytical procedures. The UPLC-PDA-MS method inherently satisfies these pillars by combining orthogonal detection mechanisms (UV absorbance and mass-to-charge ratio).

ValidationWorkflow SST System Suitability (USP <621>) Resolution > 2.0, RSD < 2% Spec Specificity PDA Peak Purity & MS SIM SST->Spec Lin Linearity & Range R² > 0.999 over 50-150% Spec->Lin LOD LOD / LOQ PGTI Sub-ppm Detection Spec->LOD Impurity Profiling Acc Accuracy & Precision Recovery 98-102% Lin->Acc Release Batch Release Decision Acc->Release LOD->Release

Figure 2: Self-validating analytical workflow based on ICH Q2(R2) and USP <621> guidelines.

By adhering to this structured validation lifecycle, laboratories ensure that every batch of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol released meets the highest standards of chemical purity and patient/environmental safety.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • USP General Chapter <621> Chromatography: Allowable Adjustments. Agilent Technologies / United States Pharmacopeia. Available at:[Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances (National Center for Biotechnology Information / PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol proper disposal procedures

As a Senior Application Scientist, I frequently consult with research laboratories and drug development teams on the lifecycle management of complex pharmaceutical intermediates. {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research laboratories and drug development teams on the lifecycle management of complex pharmaceutical intermediates. {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is a highly substituted aromatic compound featuring a benzyl alcohol moiety, an ethoxy group, and critically, a 4-chlorobenzyloxy group.

While its organic framework makes it a valuable building block in synthetic chemistry, the presence of the covalently bonded chlorine atom fundamentally alters its risk profile and waste trajectory. This guide provides a definitive, causality-driven operational plan for the safe handling, segregation, and disposal of this specific halogenated organic compound. By understanding the why behind these protocols, laboratories can ensure absolute regulatory compliance, protect personnel, and prevent severe environmental contamination.

Part 1: Structural Risk Analysis & Causality

The disposal strategy for {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is entirely dictated by its classification as a halogenated organic compound [1].

  • The Halogen Hazard: When incinerated improperly, organochlorines can release hydrogen chloride (HCl) gas and form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, this compound must be strictly segregated into dedicated halogenated waste streams destined for specialized high-temperature incinerators equipped with wet scrubbers[2][3].

  • Physical State Implications: With a molecular weight of 292.75 g/mol and extensive aromatic ring structures, this compound typically presents as a solid at room temperature. However, it is frequently dissolved in solvents (e.g., dichloromethane, methanol, or ethyl acetate) during synthesis or purification. This requires dynamic waste classification strategies depending on its state in the laboratory[4].

G Start Waste Generation: {4-[(4-Chlorobenzyl)oxy] -3-ethoxyphenyl}methanol State Determine Physical State Start->State Solid Solid Waste (Pure/Contaminated Labware) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidBin Halogenated Solid Waste Container (HDPE) Solid->SolidBin CheckSolvent Check Solvent Type Liquid->CheckSolvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) CheckSolvent->NonHalogenated MixWaste Classify as Halogenated Liquid Waste Halogenated->MixWaste NonHalogenated->MixWaste Contains Halogen Incineration Licensed High-Temp Incineration MixWaste->Incineration SolidBin->Incineration

Decision workflow for the segregation and disposal of halogenated organic waste streams.

Part 2: Quantitative Data & Compatibility Matrix

To maintain a self-validating safety system, all waste accumulation must adhere to strict chemical compatibility and volumetric limits.

ParameterSpecification / LimitCausality / Rationale
Primary Classification Halogenated Organic WasteContains a covalently bonded chlorine atom (4-chlorobenzyloxy group)[1].
Container Material HDPE (UN 3H1/X1) or PTFEHalogenated compounds can degrade to form trace HCl, which rapidly corrodes metal safety cans[5][6].
Max Fill Volume 90% of container capacityAllows for vapor expansion and prevents over-pressurization due to ambient temperature shifts[6].
Water Content Limit < 10% - 20% (varies by facility)High water content disrupts the incineration process and lowers the required BTU (heating) value[6][7].
Accumulation Time Max 60 to 180 daysRegulatory compliance (RCRA) to minimize long-term degradation risks in Satellite Accumulation Areas[1][8].
Incompatible Materials Strong bases, alkali metals, oxidizersRisk of violent dehydrohalogenation or exothermic oxidation reactions[7][9].

Part 3: Operational Disposal Protocol (Self-Validating System)

Do not treat disposal as an afterthought; it is the final, critical step of your experimental methodology. Follow this self-validating protocol to ensure safe disposition.

Phase 1: Waste Characterization & Segregation

  • Assess the Waste Matrix: Determine if the {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is in a pure solid state, a reaction mixture, or dissolved in a solvent.

  • Apply the Contamination Rule: If the compound is dissolved in a non-halogenated solvent (e.g., methanol), the entire mixture must be reclassified and segregated as Halogenated Organic Waste[4][9].

    • Causality: Mixing halogenated compounds with standard organic waste ruins the heating value of the non-halogenated stream and risks the formation of explosive mixtures (e.g., acetone and chloroform derivatives)[9].

    • Validation Step: Review the lab notebook for the solvent matrix. If any organochlorine was introduced, default the entire flask to the halogenated stream.

Phase 2: Containment & Chemical Compatibility 3. Select the Primary Container: Transfer the waste into a UN-approved High-Density Polyethylene (HDPE) container (e.g., carrying a UN 3H1/X1 packaging code)[4][6].

  • Causality: Never use metal safety cans. Over time, organochlorines can undergo photolytic or thermal degradation to release trace hydrochloric acid (HCl), which will aggressively corrode metal containers and lead to catastrophic leaks[5].

  • Verify Fill Capacity: Fill the container to a maximum of 90% capacity[6].

    • Validation Step: Visually confirm the headspace. This empty volume is critical to accommodate vapor pressure fluctuations, preventing container rupture.

Phase 3: Labeling & Secondary Containment 5. Apply Regulatory Labeling: Immediately affix a "Hazardous Waste" label specifying "Halogenated Organic Waste" and explicitly list {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol as a constituent[7][9]. 6. Deploy Secondary Containment: Place the primary HDPE container inside a secondary polyethylene bund or tray capable of holding 110% of the primary container's volume[5][10].

  • Causality: Secondary containment isolates the halogenated waste from incompatible chemicals in the Satellite Accumulation Area (SAA), such as strong bases or alkali metals, which could trigger violent dehydrohalogenation[9].

Phase 4: Final Disposition 7. Initiate Transfer: Once the container is full or reaches the accumulation limit, seal it tightly (ensuring the cap clicks into place) and transfer it to the central waste accumulation area[6][8]. 8. Incineration Routing: The waste must be handed over to a licensed hazardous waste contractor for high-temperature incineration[3].

Part 4: Emergency Spill Protocol

In the event of an accidental release of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol, immediate and calculated action is required to prevent exposure and cross-contamination.

  • Evacuation and PPE: Evacuate the immediate area. Personnel must don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[3][5].

    • Causality: Organochlorines can cause skin and serious eye irritation[3]. Double gloving provides a fail-safe against micro-tears, especially if the compound is dissolved in a permeating organic solvent.

  • Containment: If solid, gently sweep up the powder using non-sparking tools to avoid aerosolizing the fine particulates. If liquid, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or specialized silica gel)[1][3][5].

  • Decontamination: Clean the spill area with a compatible solvent (e.g., a small amount of methanol or isopropanol) and absorb the residual liquid[3].

  • Disposal of Spill Materials: Place all absorbed material, contaminated PPE, and sweeping tools into a designated, leak-proof hazardous waste bag or pail, and label it strictly as halogenated waste[1][5].

References

  • Title: Halogenated Solvents: Waste Halogenated Solvents must be managed as a Dangerous Waste Source: wsu.edu URL: [Link]

  • Title: HAZARDOUS MATERIALS DISPOSAL GUIDE - University of Windsor Source: uwindsor.ca URL:[Link]

  • Title: LABORATORY WASTE DISPOSAL GUIDELINES - UOW Source: uow.edu.au URL:[Link]

  • Title: 8.1 Organic solvent waste - Kemicentrum Source: lu.se URL:[Link]

  • Title: Hazardous Materials Disposal Guide | Nipissing University Source: nipissingu.ca URL:[Link]

  • Title: Chemical and Hazardous Waste Guide - UiO Source: uio.no URL:[Link]

  • Title: Attachment H.1.1 – Bund Integrity Assessment - EPA Source: epa.ie URL:[Link]

  • Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA Source: epa.gov URL:[Link]

  • Title: Hazardous Waste Management Program - Eastern Washington University Source: ewu.edu URL:[Link]

Sources

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